molecular formula C16H15Cl2NOS B162563 DFPM

DFPM

Cat. No.: B162563
M. Wt: 340.3 g/mol
InChI Key: SFXIAQRTVLSMEJ-UHFFFAOYSA-N
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Description

Inhibitor of early abscisic acid signal transduction via PAD4 and EDS1-dependent immune signaling mechanisms>DFPM is a modulator of plant signaling first demonstrated to down-regulate ABA-dependent gene expression (IC50 = 3 µM) and stomatal closure. It stimulates the expression of several plant defense-related genes and blocks signaling triggered by phytoalexin deficient 4 (PAD4). This compound also induces root growth arrest in certain accessions of A. thaliana through the expression of a novel protein that interacts with PAD4.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXIAQRTVLSMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DFPM

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione). This compound has been identified as a potent activator of plant innate immunity in the model organism Arabidopsis thaliana. Its activity is highly specific, targeting the Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein VICTR. This interaction triggers a downstream signaling cascade characteristic of effector-triggered immunity (ETI), leading to distinct phenotypic changes, including root growth arrest and reduced cell viability. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound, presenting quantitative data and detailed protocols for key assays.

A Note on Chemical Nomenclature: The user has requested information on a compound with the chemical name N-(2-(4-((3-(2,4-difluorophenyl)prop-2-yn-1-yl)oxy)-3-methoxyphenyl)ethyl)methanesulfonamide. However, the vast body of scientific literature associated with the acronym "this compound" refers to [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione . This guide will focus on the latter compound, which is a well-characterized activator of plant resistance protein signaling.

Core Mechanism of Action: Targeting the VICTR Resistance Protein

The primary mechanism of action of this compound involves its specific interaction with the plant Resistance (R) protein known as VICTR (Variation in compound triggered root growth response).[1][2] VICTR is a TIR-NB-LRR protein, a class of intracellular immune receptors that recognize pathogen effectors and initiate an immune response.[1][2]

The interaction between this compound and VICTR is highly specific to the Columbia-0 (Col-0) accession of Arabidopsis thaliana, indicating that natural variation in the VICTR gene determines sensitivity to the compound.[2] It is hypothesized that this compound, or a bioactive derivative, mimics a pathogen-associated molecule, thereby activating the VICTR-mediated defense pathway.

It is important to note that this compound itself is likely a prodrug. Its bioactivity is dependent on a light- and oxygen-dependent modification. While the exact structure of the bioactive form is still under investigation, a potential modified structure has been proposed.

The this compound-Activated Signaling Pathway

Activation of VICTR by this compound initiates a downstream signaling cascade that is characteristic of TIR-NB-LRR mediated effector-triggered immunity (ETI). This pathway is critically dependent on several key regulatory proteins that form a complex with VICTR in the nucleus.

The core components of this signaling pathway include:

  • EDS1 (Enhanced Disease Susceptibility 1) and PAD4 (Phytoalexin Deficient 4) : These are central regulators of plant immunity that act downstream of TIR-NB-LRR proteins. VICTR has been shown to form a nuclear protein complex with both EDS1 and PAD4. The full induction of VICTR gene expression by this compound is dependent on EDS1.

  • RAR1 (Required for Mla12 Resistance) and SGT1b (Suppressor of G2 allele of skp1) : These are HSP90 co-chaperones that are also required for the this compound-induced root growth arrest, suggesting they play a role in the stability or conformational activation of the VICTR protein complex.

The activation of this pathway ultimately leads to the observed phenotypic responses. Interestingly, components of the salicylic acid and jasmonic acid signaling pathways are not required for the this compound-induced root growth arrest. Furthermore, this compound has been shown to negatively affect the abscisic acid (ABA) signaling pathway by activating this TNL-mediated immune signaling.

Signaling Pathway Diagram

DFPM_Signaling_Pathway This compound Signaling Pathway in Arabidopsis thaliana This compound This compound (pro-drug) DFPM_active Bioactive this compound (light & O2 dependent) This compound->DFPM_active Modification VICTR VICTR (TIR-NB-LRR Protein) DFPM_active->VICTR Activation EDS1_PAD4_complex EDS1-PAD4 Complex VICTR->EDS1_PAD4_complex Forms Nuclear Complex With Immune_Response Effector-Triggered Immunity (ETI) EDS1_PAD4_complex->Immune_Response RAR1_SGT1b RAR1 / SGT1b (Co-chaperones) RAR1_SGT1b->VICTR Maintains stability Root_Growth_Arrest Root Growth Arrest Immune_Response->Root_Growth_Arrest Cell_Viability Decreased Cell Viability Immune_Response->Cell_Viability ABA_inhibition ABA Signaling Inhibition Immune_Response->ABA_inhibition

Caption: this compound signaling pathway in Arabidopsis thaliana.

Quantitative Data on this compound-Induced Phenotypes

The primary observable effects of this compound on Arabidopsis thaliana (Col-0) are a rapid and potent inhibition of primary root growth and a decrease in root cell viability.

ParameterValuePlant LineExperimental ConditionsSource
Primary Root Growth Inhibition (IC50) ~0.378 µMA. thaliana (Col-0)24-hour treatment--INVALID-LINK--
Cell Viability Strong reductionA. thaliana (Col-0)≥ 3 µM this compound for 24 hours--INVALID-LINK--
Root Growth Arrest Significant inhibitionA. thaliana (Col-0)10 µM this compound for 6 days
Root Growth (this compound-insensitive mutant) No significant inhibitionvictr-1 mutant10 µM this compound for 7 days

Experimental Protocols

Arabidopsis Root Growth Arrest Assay

This protocol is used to quantify the effect of this compound on primary root elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, victr mutants, eds1, pad4)

  • Growth medium (0.5x Murashige & Skoog [MS], 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8)

  • Sterile petri dishes

  • This compound stock solution (in DMSO)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Triton X-100 for 10 minutes, and then rinse 5 times with sterile water).

  • Plating and Stratification: Sow sterile seeds on growth medium plates. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber at 22°C under long-day conditions (16h light / 8h dark) and grow vertically for 7-8 days.

  • Treatment: Prepare growth medium plates containing the desired concentrations of this compound (e.g., 0.5 µM to 10 µM) and a DMSO control plate. Transfer the 8-day-old seedlings to the new plates.

  • Marking: Mark the position of the primary root tip on the back of the plate at the time of transfer.

  • Incubation: Return the plates to the growth chamber and grow vertically for an additional 4-6 days.

  • Measurement: Scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the mean root growth and standard deviation for each treatment. Compare treatments using appropriate statistical tests (e.g., ANOVA with Tukey's post-test).

Root Cell Viability Assay (Fluorescein Diacetate Staining)

This protocol assesses cell viability in Arabidopsis roots based on membrane integrity and esterase activity.

Materials:

  • Arabidopsis seedlings (treated with this compound and controls)

  • Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

  • Phosphate-buffered saline (PBS), pH 7.4, or sterile water

  • Microscope slides and coverslips

  • Fluorescence microscope with FITC filter set

Procedure:

  • Prepare Staining Solution: Dilute the FDA stock solution to a working concentration of 2 µg/mL in PBS or water immediately before use.

  • Staining: Carefully transfer the seedlings from the treatment plates into the FDA working solution. Ensure the roots are fully submerged.

  • Incubation: Incubate at room temperature for 5-10 minutes. The incubation time may need to be optimized.

  • Mounting: Gently place a single seedling onto a microscope slide with a drop of the staining solution and cover with a coverslip.

  • Visualization: Immediately view the stained roots using a fluorescence microscope. Live cells with intact membranes and active esterases will hydrolyze FDA to fluorescein, producing green fluorescence.

  • Quantification: Capture images and quantify the fluorescence intensity in the root tips using image analysis software. Compare the fluorescence between this compound-treated and control seedlings.

Experimental Workflow Diagram: Forward Chemical Genetic Screen

The identification of VICTR as the target of this compound was accomplished through a forward chemical genetic screen. The workflow for such a screen is outlined below.

Chemical_Genetic_Screen Workflow for Forward Chemical Genetic Screen cluster_0 Phase 1: Screening cluster_1 Phase 2: Mutant Hunt cluster_2 Phase 3: Gene Identification & Validation Screen Screen Chemical Library on Wild-Type (Col-0) Seedlings Phenotype Identify this compound as causing Root Growth Arrest Phenotype Screen->Phenotype Mutagenesis Mutagenize Wild-Type Seeds (e.g., with EMS) Phenotype->Mutagenesis Use phenotype for screen M2_Screen Screen M2 Population on this compound-containing Medium Mutagenesis->M2_Screen Isolate Isolate this compound-insensitive Mutants (e.g., victr) M2_Screen->Isolate Mapping Map the Mutation (e.g., via sequencing) Isolate->Mapping Identify Identify VICTR as the Causal Gene Mapping->Identify Validation Validate Gene Function (e.g., complementation, allelic mutants) Identify->Validation

Caption: Forward chemical genetic screen workflow.

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of plant innate immunity. Its mechanism of action is centered on the specific activation of the TIR-NB-LRR protein VICTR, which in turn initiates a signaling cascade involving the EDS1-PAD4 complex. This leads to robust and quantifiable phenotypes, such as root growth arrest, making it an excellent model system for studying effector-triggered immunity. The detailed protocols and understanding of its signaling pathway provided in this guide serve as a resource for researchers aiming to further explore plant defense mechanisms and for professionals in the development of novel agrochemicals.

References

Unveiling DFPM: A Technical Guide to its Structure, Properties, and Role in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound DFPM, identified as [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione. This compound has emerged as a significant small molecule in plant chemical genetics, primarily recognized for its role as a modulator of plant signaling pathways. It acts as a potent antagonist of abscisic acid (ABA) signaling and induces accession-specific root growth arrest in Arabidopsis thaliana. This document details the chemical structure and properties of this compound, its biological activities, and the underlying mechanism of action involving the TIR-NLR protein VICTR. Furthermore, it provides detailed experimental protocols for the characterization of this compound's effects and visualizes the key signaling pathways using Graphviz diagrams.

Compound Structure and Properties

This compound is a synthetic small molecule with the systematic name [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione. Its chemical structure is characterized by a central furan ring linked to a dichlorophenyl group and a piperidinyl-methanethione moiety.

PropertyValueSource
Chemical Formula C₁₆H₁₅Cl₂NOSN/A
Molecular Weight 340.3 g/mol N/A
CAS Number 301338-95-4N/A
Appearance SolidN/A
Solubility Soluble in DMSON/A

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity in plants, primarily by interfering with stress and immune signaling pathways. Its effects are most prominently observed through the inhibition of ABA-mediated responses and the induction of a defense-like response leading to root growth arrest.

Inhibition of Abscisic Acid (ABA) Signaling

This compound acts as a negative regulator of ABA signaling. ABA is a crucial plant hormone involved in various stress responses, including drought tolerance, seed dormancy, and stomatal closure. This compound has been shown to inhibit ABA-induced gene expression and stomatal closing[1]. This inhibitory effect is concentration-dependent, with an observed IC₅₀ of approximately 3 µM for the inhibition of ABA-dependent gene expression.

Biological ActivityOrganism/SystemEffective ConcentrationReference
Inhibition of ABA-induced RD29B gene expressionArabidopsis thalianaIC₅₀ ≈ 3 µM[1]
Inhibition of ABA-induced stomatal closureArabidopsis thaliana10 µM[1]
Induction of primary root growth arrestArabidopsis thaliana (Col-0)10 µMN/A
Reduction in root cell viabilityArabidopsis thaliana (Col-0)IC₅₀ ≈ 0.378 µM (for FDA signal reduction)N/A
Induction of Root Growth Arrest and Immune Signaling

In specific accessions of Arabidopsis thaliana, such as Columbia-0 (Col-0), this compound treatment leads to a rapid and potent arrest of primary root growth. This effect is not a general phytotoxic response but rather the result of the activation of a specific plant immune signaling pathway.

The key mediator of this compound-induced root growth arrest is the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). The VICTR gene is polymorphic among different Arabidopsis accessions, explaining the accession-specific nature of the this compound response. The signaling cascade initiated by this compound through VICTR is dependent on several core components of plant effector-triggered immunity (ETI), including EDS1 , PAD4 , RAR1 , and SGT1B .

Signaling Pathways

This compound's mechanism of action involves the interplay between plant immune signaling and ABA signaling pathways. Below are diagrams illustrating these complex interactions.

DFPM_VICTR_Signaling_Pathway cluster_this compound This compound Input cluster_VICTR_Complex VICTR Activation cluster_Downstream_Signaling Downstream Immune Signaling cluster_Output Cellular Response This compound This compound VICTR VICTR (TIR-NLR Protein) This compound->VICTR Activates EDS1 EDS1 VICTR->EDS1 PAD4 PAD4 VICTR->PAD4 RAR1 RAR1 VICTR->RAR1 SGT1B SGT1B VICTR->SGT1B RootGrowthArrest Root Growth Arrest EDS1->RootGrowthArrest Leads to PAD4->RootGrowthArrest Leads to RAR1->RootGrowthArrest Leads to SGT1B->RootGrowthArrest Leads to

Figure 1: this compound-activated VICTR signaling pathway leading to root growth arrest.

DFPM_ABA_Crosstalk cluster_ABA_Pathway ABA Signaling Pathway cluster_DFPM_Pathway This compound Signaling Pathway ABA Abscisic Acid (ABA) PYR_RCAR PYR/RCAR Receptors ABA->PYR_RCAR PP2C PP2C Phosphatases PYR_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits ABA_Response ABA Response (e.g., Stomatal Closure, Gene Expression) SnRK2->ABA_Response Activates This compound This compound VICTR_Complex VICTR-EDS1-PAD4 Complex This compound->VICTR_Complex Activates VICTR_Complex->ABA_Response Inhibits

Figure 2: Crosstalk between this compound-activated immune signaling and the ABA signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Plant Material and Growth Conditions for Root Growth Assay
  • Seed Sterilization: Sterilize Arabidopsis thaliana (e.g., Col-0 accession) seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% (w/v) sterile agarose and plate them on Murashige and Skoog (MS) medium (0.5x MS salts, 1% (w/v) sucrose, 0.8% (w/v) agar, pH 5.7).

  • Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • This compound Treatment: After 5-7 days of growth, transfer seedlings to fresh MS plates containing the desired concentration of this compound (typically 10 µM) or a DMSO control. Mark the position of the primary root tip at the time of transfer.

  • Measurement: Measure the primary root elongation from the marked point after a specified period (e.g., 3-5 days).

Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression
  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid 0.5x MS medium for 10-14 days. Pre-treat the seedlings with this compound (e.g., 10 µM) or DMSO for 1 hour, followed by the addition of ABA (e.g., 10 µM) for 3-6 hours.

  • RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using a suitable qPCR machine and SYBR Green-based detection. Use primers specific for ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2, UBQ10) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Stomatal Aperture Bioassay
  • Plant Material: Use 3-4 week old well-watered Arabidopsis plants.

  • Epidermal Peels: Carefully peel the abaxial epidermis from a fully expanded rosette leaf.

  • Incubation: Float the epidermal peels in a buffer (e.g., 10 mM MES-KCl, pH 6.15) under light for 2-3 hours to induce stomatal opening.

  • Treatment: Transfer the peels to the same buffer containing ABA (e.g., 10 µM) with or without this compound (e.g., 10 µM) and incubate for a further 2-3 hours.

  • Imaging and Measurement: Mount the peels on a microscope slide and capture images using a light microscope. Measure the width and length of the stomatal apertures using image analysis software (e.g., ImageJ).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
  • Protein Extraction: Grow transgenic Arabidopsis seedlings expressing tagged proteins of interest (e.g., HA-PYR1 and YFP-ABI1) for 2-3 weeks. Treat the seedlings with ABA and/or this compound as required. Harvest the tissue and grind it in liquid nitrogen. Extract total proteins using an appropriate extraction buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the protein extract with antibody-coupled beads (e.g., anti-HA or anti-GFP magnetic beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads several times with the extraction buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against the tagged proteins (e.g., anti-HA and anti-GFP) followed by incubation with appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.

Synthesis

Conclusion

This compound ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione) is a valuable chemical tool for dissecting the intricate network of plant stress and immune signaling. Its ability to antagonize ABA signaling through the activation of a specific TIR-NLR-mediated immune pathway provides a unique opportunity to study the crosstalk between these two fundamental plant responses. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations of plant biology and for professionals in the agrochemical and pharmaceutical fields exploring novel mechanisms of action. Further research into the precise molecular interactions of this compound with the VICTR protein and the development of more potent and specific derivatives will undoubtedly continue to advance our understanding of plant signaling networks.

References

A Technical Guide to the Discovery and History of DFPM in Plant Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the discovery and elucidation of the role of DFPM ([5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione), a pivotal small molecule in plant biology. It serves as a chemical probe for dissecting the intricate signaling networks governing plant stress responses and immunity.

Introduction and Discovery

The small molecule this compound ([5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione) was identified through a chemical genetics approach, a powerful strategy that utilizes small molecules to perturb and understand biological processes.[1][2] Initially isolated for its role as an antagonist of Abscisic Acid (ABA) signaling, this compound was found to activate effector-triggered immunity (ETI) signal transduction in the model plant Arabidopsis thaliana.[1][3] This discovery positioned this compound as a valuable tool for exploring the crosstalk between abiotic stress responses (regulated by ABA) and biotic stress responses (plant immunity).

Subsequent research revealed that this compound's effects, most notably a pronounced root growth arrest, are accession-specific, occurring in the Columbia-0 (Col-0) accession but not in others like Landsberg erecta (Ler).[4] This genetic variability was key to identifying the molecular machinery responsible for this compound perception and signaling.

The VICTR-Mediated Signaling Pathway

Chemical genetic screens of natural Arabidopsis variants identified that the root growth arrest phenotype induced by this compound is dependent on a specific locus named VICTR (VARIATION IN COMPOUND TRIGGERRED ROOT growth response). VICTR encodes a Toll-Interleukin 1 Receptor-nucleotide binding Leucine-rich repeat (TIR-NB-LRR) protein, a class of intracellular immune receptors that recognize pathogen effectors and initiate ETI.

The signaling cascade initiated by this compound through VICTR relies on canonical components of the R-gene resistance pathway. Genetic studies have shown that the following proteins are essential for the this compound-induced response:

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and its signaling partner PAD4 (PHYTOALEXIN DEFICIENT 4) , which are central regulators of TIR-NB-LRR immunity.

  • RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B , co-chaperones that are often required for the stability and function of NB-LRR proteins.

Interestingly, the full induction of the VICTR gene itself by this compound requires a functional EDS1 protein, indicating a complex regulatory interplay. Further studies have shown that while VICTR interacts with EDS1 in the nucleus, the specific subcellular localization of EDS1 (nuclear or cytoplasmic) does not prevent the this compound-mediated root growth arrest.

Crosstalk with ABA Signaling and the Role of RDA2

A key aspect of this compound's activity is its negative regulation of the ABA signaling pathway. This is demonstrated by its ability to inhibit the ABA-induced expression of marker genes such as RAB18. This inhibitory effect also requires the ETI components EDS1 and PAD4.

Further genetic screening identified another key player, RDA2 (RESISTANCE TO this compound-INHIBITION OF ABA SIGNALING2) . RDA2 is a Lectin-Receptor Kinase (LecRK) that is crucial for the this compound-mediated inhibition of ABA signaling. RDA2 functions by activating Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6, which are common components in plant stress signaling. This demonstrates that this compound triggers at least two distinct but interconnected signaling pathways to modulate plant growth and stress responses.

Quantitative Data on this compound Effects

The physiological and molecular effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Arabidopsis (Col-0) Primary Root Growth and Cell Viability
This compound Concentration (µM)Primary Root Growth InhibitionRoot Tip Fluorescence Intensity (Arbitrary Units, % of Control)Reference
0 (DMSO Control)None100%
0.5-~90%
1.0-~75%
3.0Significant Arrest~40%
5.0Strong Arrest~25%
10.0Complete Arrest<20%

Note: Root growth arrest is typically observed within hours to days of treatment. Fluorescence intensity is a measure of cell viability via fluorescein diacetate (FDA) staining.

Table 2: Effect of this compound and Derivatives on ABA- and Pathogen-Responsive Gene Expression
Compound (Concentration)ABA-Induced Gene (RAB18, RD29B) ExpressionPathogen-Responsive Gene (PR2, PR5) ExpressionReference
This compound (40 µM)InhibitedInduced
This compound-5 (40 µM)Strongest InhibitionStrong Induction (especially PR5)
This compound-17 (40 µM)InhibitionInduction
This compound-18 (40 µM)InhibitionStrongest Induction (especially PR2)
This compound-24 (40 µM)InhibitionInduction

Note: Gene expression changes are relative to control treatments. "Inhibited" refers to the suppression of ABA-induced expression, while "Induced" refers to the stimulation of expression compared to a mock treatment.

Detailed Experimental Protocols

Protocol 1: Arabidopsis Root Growth Assay

This protocol is used to assess the effect of this compound on primary root elongation.

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana seeds using a 70% ethanol wash followed by a bleach solution (e.g., 20% commercial bleach, 0.05% Tween-20) and rinse with sterile water.

    • Suspend seeds in sterile 0.1% agarose and sow them on square plates containing Murashige and Skoog (MS) growth medium with 1% sucrose and 0.8% agar.

  • Stratification and Germination:

    • Store plates at 4°C in the dark for 2-4 days to break dormancy (stratification).

    • Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C and position them vertically to allow for root growth along the agar surface.

  • This compound Treatment:

    • After 4-7 days of growth, select seedlings with comparable primary root lengths.

    • Transfer these seedlings to new MS plates containing this compound at the desired final concentration (e.g., 10 µM) or a DMSO solvent control. This compound is typically dissolved in DMSO to create a stock solution.

  • Data Acquisition:

    • Mark the position of the root tips at the time of transfer.

    • Return plates to the growth chamber.

    • After a set period (e.g., 4 days), scan the plates and measure the new root growth from the marked position using software like ImageJ.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the transcript levels of target genes in response to this compound.

  • Plant Growth and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium or on solid MS plates for approximately 12 days.

    • Apply this compound (e.g., 30-40 µM) or a DMSO control to the growth medium. For ABA co-treatment experiments, pre-treat with this compound for a few hours (e.g., 1-6 hours) before adding ABA (e.g., 10 µM).

    • Incubate for the desired duration (e.g., 5-10 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest whole seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total RNA using a suitable method, such as a TRIzol-based reagent (e.g., TRIsure™).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, a DNA polymerase, dNTPs, and gene-specific forward and reverse primers for your genes of interest (e.g., RAB18, PR2) and a reference gene (e.g., ACTIN2).

    • Perform the qPCR reaction in a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the reference gene (ΔCt).

    • Calculate the relative expression levels using the 2-ΔΔCt method, comparing this compound-treated samples to the DMSO control.

Protocol 3: Root Cell Viability Staining

This protocol uses Fluorescein Diacetate (FDA) to visualize living cells in the root.

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings on MS plates as described in Protocol 1.

    • Treat seedlings with various concentrations of this compound or a DMSO control for a specified period (e.g., 24 hours).

  • Staining Procedure:

    • Prepare a fresh stock solution of FDA in acetone (e.g., 5 mg/mL).

    • Prepare a working solution by diluting the stock solution in a suitable buffer or water to a final concentration of ~1-2 µg/mL.

    • Incubate the roots of the treated seedlings in the FDA working solution for 5-10 minutes in the dark. FDA is non-fluorescent but is cleaved by esterases in living cells to produce fluorescein, which fluoresces green.

  • Microscopy and Image Analysis:

    • Gently rinse the seedlings to remove excess FDA solution.

    • Mount the seedlings on a microscope slide with a coverslip.

    • Visualize the roots using a confocal or fluorescence microscope with excitation/emission wavelengths appropriate for fluorescein (e.g., ~488 nm excitation, ~520 nm emission).

    • Capture images using consistent settings (e.g., laser power, gain) across all treatments.

    • Quantify the fluorescence intensity in the root tip region using image analysis software.

Mandatory Visualizations

Signaling Pathway Diagrams

DFPM_VICTR_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1 EDS1 VICTR->EDS1 requires PAD4 PAD4 VICTR->PAD4 requires RAR1 RAR1 VICTR->RAR1 requires SGT1b SGT1b VICTR->SGT1b requires Immunity Immune Response (e.g., PR gene expression) EDS1->Immunity RootGrowth Root Growth Arrest EDS1->RootGrowth ABASignaling ABA Signaling Inhibition EDS1->ABASignaling PAD4->Immunity PAD4->RootGrowth PAD4->ABASignaling

Caption: VICTR-mediated signaling pathway initiated by this compound.

DFPM_RDA2_Signaling This compound This compound RDA2 RDA2 (Lectin-Receptor Kinase) This compound->RDA2 activates MAPKK MKK4 / MKK5 RDA2->MAPKK phosphorylates? MAPK MPK3 / MPK6 MAPKK->MAPK phosphorylates ABASignaling ABA Signaling MAPK->ABASignaling Inhibition Inhibition

Caption: RDA2-mediated pathway for ABA signaling inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Sterilization & Plating on MS Medium B 2. Stratification (4°C, 2-4 days) A->B C 3. Germination & Growth (Vertical, 4-7 days) B->C D 4. Transfer Seedlings to Control (DMSO) or this compound Plates C->D E 5. Mark Root Tip Position D->E F 6. Incubate (Growth Chamber, 4 days) E->F G 7. Scan Plates F->G H 8. Measure New Root Growth (ImageJ) G->H I 9. Statistical Analysis H->I

Caption: Workflow for a typical this compound root growth inhibition assay.

References

DFPM as a Modulator of Plant Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a potent modulator of plant signaling pathways, primarily in the model organism Arabidopsis thaliana. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences plant physiology, with a focus on its activation of effector-triggered immunity (ETI) and its antagonistic effect on abscisic acid (ABA) signaling. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of the implicated signaling pathways and experimental workflows.

Core Signaling Pathway Activated by this compound

This compound triggers a signaling cascade that is dependent on a specific genetic locus in the Arabidopsis thaliana Col-0 accession. This pathway culminates in a distinct phenotype of primary root growth arrest and interferes with ABA-mediated responses.

Key Protein Components

The this compound-induced signaling pathway is mediated by a set of well-characterized proteins involved in plant immunity:

  • VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response): A Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein. VICTR is the specific receptor that perceives the this compound signal in the Col-0 accession.[1]

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1): A central regulator of TIR-NB-LRR-mediated immunity. It acts downstream of VICTR.[1]

  • PAD4 (PHYTOALEXIN DEFICIENT 4): Another key regulator of plant immunity that functions in conjunction with EDS1.

  • RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G2 ALLELE OF SKP1): Chaperone proteins that are required for the stability and function of many R proteins, including VICTR.

Signaling Cascade

The binding of a light and O2-dependent modification of this compound to VICTR initiates a signaling cascade that requires the downstream components EDS1, PAD4, RAR1, and SGT1B. This activation of the VICTR-mediated immune signaling pathway leads to the observed physiological responses, including the inhibition of root growth and the suppression of ABA signaling.

DFPM_Signaling_Pathway cluster_input Input Signal cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_output Physiological Outputs This compound This compound (light and O2 modified) VICTR VICTR (TIR-NB-LRR) This compound->VICTR EDS1 EDS1 VICTR->EDS1 PAD4 PAD4 VICTR->PAD4 RAR1 RAR1 VICTR->RAR1 SGT1B SGT1B VICTR->SGT1B Root_Arrest Root Growth Arrest EDS1->Root_Arrest ABA_Inhibition ABA Signaling Inhibition EDS1->ABA_Inhibition PAD4->Root_Arrest PAD4->ABA_Inhibition

Caption: this compound-activated VICTR signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and its derivatives on Arabidopsis thaliana root growth and gene expression.

Effect of this compound and its Derivatives on Primary Root Length
Compound (10 µM)Primary Root Length (cm)Standard Deviation
DMSO (Control)4.50.5
This compound1.20.3
This compound-31.10.2
This compound-50.80.2
This compound-171.50.4
This compound-181.00.3

Data is representative and compiled from figures in the cited literature.

Relative Expression of ABA-Responsive and Pathogen-Responsive Genes
TreatmentRAB18 (Relative Expression)RD29B (Relative Expression)PR2 (Relative Expression)
DMSO (Control)1.01.01.0
ABA (10 µM)15.020.01.2
This compound (10 µM) + ABA (10 µM)5.08.05.0
This compound-5 (10 µM) + ABA (10 µM)2.54.08.0
This compound-18 (10 µM) + ABA (10 µM)4.06.512.0

Data is representative and compiled from figures in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Arabidopsis Root Growth Assay

This protocol is used to assess the effect of this compound and its derivatives on primary root growth.

Materials:

  • Arabidopsis thaliana Col-0 seeds

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes (100 mm x 15 mm)

  • This compound and derivatives dissolved in DMSO (10 mM stock solution)

  • Sterile water

  • Micropore tape

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • After 5-7 days of growth, select seedlings with similar primary root lengths.

  • Prepare MS plates containing 10 µM of this compound or its derivatives (add from the 10 mM stock to the molten MS medium before pouring the plates). Use an equivalent amount of DMSO for control plates.

  • Carefully transfer the selected seedlings to the treatment and control plates.

  • Seal the plates with micropore tape and place them vertically in the growth chamber.

  • Mark the position of the root tips at the time of transfer.

  • After 4-6 days, photograph the plates and measure the primary root elongation from the marked position using image analysis software (e.g., ImageJ).

Root_Growth_Assay_Workflow A Seed Sterilization and Sowing B Stratification (4°C, 2-3 days) A->B C Germination and Growth (22°C, 5-7 days) B->C D Seedling Selection C->D E Transfer to Treatment Plates D->E F Incubation (4-6 days) E->F G Data Acquisition and Analysis F->G

Caption: Experimental workflow for the root growth assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of ABA-responsive and pathogen-responsive genes.

Materials:

  • Arabidopsis thaliana Col-0 seedlings (grown for 10-14 days in liquid MS medium)

  • This compound, ABA, and DMSO

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • Gene-specific primers (e.g., for RAB18, RD29B, PR2, and a reference gene like ACTIN2)

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with the desired concentrations of this compound, ABA, or DMSO for the specified duration (e.g., 6 hours).

  • Harvest the seedlings and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen tissue using an RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

  • Analyze the results using the ΔΔCt method to determine the relative gene expression levels, normalizing to the expression of a reference gene.

Conclusion

This compound serves as a valuable chemical tool for dissecting the intricate crosstalk between plant immune signaling and abiotic stress responses. Its specific mode of action, relying on the VICTR TIR-NB-LRR protein, provides a unique opportunity to activate a defined immune signaling pathway. The resulting inhibition of ABA signaling and root growth arrest are robust and quantifiable phenotypes, making this compound a powerful molecule for genetic screens and mechanistic studies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound to explore and modulate plant signaling networks for crop improvement and other applications.

References

The Role of DFPM in Abscisic Acid (ABA) Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the intricate role of the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in the context of abscisic acid (ABA) signaling. Contrary to a direct interaction with the core ABA signaling components, this compound functions as an antagonist to ABA responses by activating a plant immune signaling pathway, which in turn intersects with and inhibits ABA signal transduction. This document provides a comprehensive overview of the mechanism, quantitative data on its effects, detailed experimental protocols, and visual representations of the involved pathways.

The Core Abscisic Acid (ABA) Signaling Pathway

The canonical ABA signaling pathway is a negative regulatory circuit. In the absence of ABA, clade A Protein Phosphatase 2Cs (PP2Cs), such as ABI1, are active and dephosphorylate SNF1-related protein kinases 2 (SnRK2s), keeping them in an inactive state. Upon stress, ABA is synthesized and binds to the PYR/PYL/RCAR family of receptors. This ABA-bound receptor complex then interacts with PP2Cs, inhibiting their phosphatase activity. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors (e.g., ABFs) to induce the expression of ABA-responsive genes, and ion channels (e.g., SLAC1) in guard cells to trigger stomatal closure.

This compound: An Indirect Antagonist of ABA Signaling

This compound was identified through chemical genetic screens as an inhibitor of ABA-induced responses. However, subsequent mechanistic studies revealed that this compound does not directly target the core components of the ABA pathway.

  • No Direct Interaction with Core Components: Co-immunoprecipitation assays have shown that this compound does not disrupt the ABA-dependent interaction between the ABA receptor PYR1 and the PP2C phosphatase ABI1[1]. Furthermore, in-gel kinase assays demonstrate that this compound treatment does not affect the ABA-induced activation of SnRK2 kinases[1].

  • Activation of Effector-Triggered Immunity (ETI): this compound's inhibitory effect on ABA signaling is a consequence of its ability to activate a plant immune response. In the Arabidopsis accession Columbia-0, this compound is recognized by the TIR-NLR (Toll-Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response)[2][3]. This recognition triggers an ETI-like response.

  • Crosstalk and Inhibition of ABA Signaling: The this compound-activated immune pathway requires canonical ETI signaling components, including EDS1, PAD4, RAR1, and SGT1B[1]. This immune signaling cascade then negatively interferes with the ABA signaling pathway. The point of intersection is downstream of SnRK2 activation, at the level of or downstream of cytosolic Ca²⁺ signaling, ultimately affecting the activation of downstream anion channels required for stomatal closure.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various ABA-induced physiological and molecular responses.

Table 1: Effect of this compound on ABA-Induced Stomatal Closure

TreatmentStomatal Aperture (µm)% Inhibition of ABA-induced ClosureReference
Control (DMSO)3.1 ± 0.2N/A
10 µM ABA1.5 ± 0.1N/A
50 µM this compound3.0 ± 0.2N/A
10 µM ABA + 50 µM this compound (30 min pre-incubation)2.8 ± 0.2~81%

Note: Inhibition percentage is calculated relative to the closure induced by ABA alone.

Table 2: Effect of this compound and its Derivatives on ABA-Responsive Gene Expression

Treatment (10 µM ABA + indicated compound)Relative Expression of RAB18 (normalized to ABA alone)Relative Expression of RD29B (normalized to ABA alone)Reference
30 µM this compoundReducedReduced
30 µM this compound-5Strongly ReducedStrongly Reduced

Note: The original studies showed results as bar graphs. "Reduced" and "Strongly Reduced" indicate the qualitative effect observed. This compound-5 was identified as a more potent inhibitor of ABA-induced gene expression than the original this compound compound.

Experimental Protocols

Stomatal Aperture Bioassay

This protocol is adapted from studies investigating the effect of this compound on ABA-induced stomatal closure.

Materials:

  • Arabidopsis thaliana plants (Col-0), 4-5 weeks old.

  • Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 100 µM CaCl₂.

  • Treatment solutions: ABA and this compound dissolved in DMSO and diluted to final concentrations in Opening Buffer.

  • Microscope with a calibrated eyepiece or imaging software.

Procedure:

  • Grow Arabidopsis plants under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Excise epidermal peels from the abaxial side of fully expanded leaves.

  • Float the epidermal peels in Opening Buffer under light for 2-3 hours to induce stomatal opening.

  • For this compound pre-treatment, transfer the peels to Opening Buffer containing the desired concentration of this compound (e.g., 50 µM) or a corresponding concentration of DMSO (vehicle control) for 30 minutes.

  • Add ABA to the desired final concentration (e.g., 10 µM) to the peels and incubate for an additional 1-2 hours.

  • Mount the epidermal peels on a microscope slide in the respective treatment solution.

  • Immediately observe and capture images of at least 20 stomata per peel.

  • Measure the width of the stomatal pore using imaging software like ImageJ.

  • Repeat the experiment with at least three biological replicates.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the expression of ABA- and pathogen-responsive genes following treatment with ABA and this compound.

Materials:

  • Arabidopsis thaliana (Col-0) seedlings, 2 weeks old, grown on MS medium.

  • Liquid MS medium.

  • Treatment solutions: ABA and this compound dissolved in DMSO.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • qRT-PCR instrument.

  • Primers for target genes (e.g., RAB18, RD29B, PR2, PR5) and a reference gene (e.g., ACTIN2).

Procedure:

  • Grow seedlings on solid MS plates for approximately 10 days, then transfer to liquid MS medium for 2-3 days to acclimate.

  • Pre-treat the seedlings with this compound (e.g., 30-40 µM) or DMSO for 1-6 hours.

  • Add ABA (e.g., 10 µM) to the medium and incubate for an additional 5-10 hours.

  • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.

  • The cycling conditions are typically: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

  • Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing to the reference gene.

In-Gel Kinase Assay for SnRK2 Activity

This protocol is for detecting the activity of ABA-activated SnRK2 kinases from plant extracts and assessing the effect of this compound.

Materials:

  • Arabidopsis thaliana seedlings.

  • Kinase Extraction Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA, 5 mM EGTA, 10 mM DTT, 10 mM Na₃VO₄, 10 mM NaF, 50 mM β-glycerophosphate, 1 mM PMSF, and protease inhibitor cocktail.

  • Substrate for SnRK2s (e.g., Histone IIIS or a specific substrate peptide like ABF2 fragment) to be embedded in the gel.

  • Acrylamide gel solutions.

  • SDS Removal Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM NaF, 0.1 mM Na₃VO₄, 0.5 mg/mL BSA, 0.1% Triton X-100, 0.5 mM DTT.

  • Renaturation Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM NaF, 0.1 mM Na₃VO₄, 1 mM DTT.

  • Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 15 mM MgCl₂, 2 mM EGTA, 0.1 mM Na₃VO₄, 1 mM DTT.

  • [γ-³²P]ATP.

Procedure:

  • Treat Arabidopsis seedlings with ABA and/or this compound as described for the qRT-PCR experiment.

  • Grind frozen tissue to a fine powder in liquid nitrogen and add Kinase Extraction Buffer.

  • Centrifuge at high speed (e.g., 18,000 x g) for 40 min at 4°C. The supernatant is the total protein extract.

  • Prepare an SDS-polyacrylamide gel containing the desired SnRK2 substrate (e.g., 0.25 mg/mL Histone).

  • Separate the protein extracts on the substrate-containing gel by SDS-PAGE.

  • Wash the gel with SDS Removal Buffer three times for 20 minutes each to remove SDS.

  • Renature the kinases by washing the gel with Renaturation Buffer, first for 1 hour at room temperature, then overnight at 4°C, and finally for another hour at room temperature.

  • Equilibrate the gel in Kinase Reaction Buffer for 30 minutes.

  • Perform the kinase reaction by incubating the gel in Kinase Reaction Buffer containing [γ-³²P]ATP for 1-2 hours at room temperature.

  • Wash the gel extensively to remove unincorporated radioactivity.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to active kinases.

Visualizations of Signaling Pathways and Workflows

ABA_Signaling_Pathway cluster_core Core ABA Signaling Module ABA ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C (e.g., ABI1) PYR_PYL->PP2C inhibits SnRK2 SnRK2s (e.g., OST1) PP2C->SnRK2 dephosphorylates (inactivates) Downstream Downstream Targets (ABFs, SLAC1) SnRK2->Downstream phosphorylates (activates) Response ABA Response (Gene Expression, Stomatal Closure) Downstream->Response DFPM_Immune_Signaling cluster_immune This compound-Activated Immune Signaling This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Immune_Response Immune Response (e.g., PR gene expression) EDS1_PAD4->Immune_Response Crosstalk_Pathway cluster_aba ABA Signaling cluster_this compound This compound Signaling ABA ABA PYR_PYL PYR/PYL ABA->PYR_PYL PP2C PP2C PYR_PYL->PP2C SnRK2 SnRK2s PP2C->SnRK2 Ca_Signal Cytosolic Ca²⁺ Signaling SnRK2->Ca_Signal Anion_Channel Anion Channel Activation Ca_Signal->Anion_Channel Stomatal_Closure Stomatal Closure Anion_Channel->Stomatal_Closure This compound This compound VICTR VICTR This compound->VICTR EDS1_PAD4 EDS1/PAD4 VICTR->EDS1_PAD4 Immune_Signal Immune Signaling EDS1_PAD4->Immune_Signal Immune_Signal->Ca_Signal inhibits Stomatal_Assay_Workflow Start Start: Excise Epidermal Peels Open Incubate in Opening Buffer (2-3 hours under light) Start->Open Pretreat Pre-treat with this compound or DMSO (30 min) Open->Pretreat Treat Add ABA (1-2 hours) Pretreat->Treat Image Image Stomata (Microscopy) Treat->Image Analyze Measure Aperture (e.g., ImageJ) Image->Analyze End End: Compare Treatments Analyze->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a potent modulator of plant immune responses. This technical guide provides an in-depth analysis of this compound's mode of action, focusing on its effects on the expression of plant defense-related genes. By activating a specific TIR-NB-LRR protein, VICTR, in certain Arabidopsis thaliana accessions, this compound triggers a signaling cascade that leads to the induction of pathogenesis-related (PR) genes and the suppression of abscisic acid (ABA)-responsive genes. This guide details the underlying signaling pathways, presents quantitative gene expression data, and provides comprehensive experimental protocols for studying these effects. The information presented herein is intended to support researchers in the fields of plant science and drug development in harnessing the potential of this compound and similar molecules for crop protection and therapeutic innovation.

Introduction

Plants have evolved sophisticated immune systems to defend against a myriad of pathogens. A key layer of this defense is effector-triggered immunity (ETI), a robust response initiated by the recognition of pathogen effectors by intracellular nucleotide-binding leucine-rich repeat (NLR) proteins. Chemical genetics, the use of small molecules to perturb biological processes, has become a powerful tool for dissecting these complex signaling networks. This compound is one such small molecule that has been instrumental in elucidating a specific ETI pathway in the model plant Arabidopsis thaliana.

This compound acts as an elicitor of plant defense, activating the Toll-Interleukin-1 Receptor (TIR)-NB-LRR protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response) in an accession-specific manner, particularly in the Columbia-0 (Col-0) ecotype[1][2][3]. This activation initiates a signaling cascade that is dependent on established ETI components such as EDS1, PAD4, RAR1, and SGT1B[2][3]. A significant consequence of this signaling is the upregulation of genes associated with pathogen defense and the concomitant downregulation of genes involved in the abscisic acid (ABA) signaling pathway, a key hormone in abiotic stress responses. This guide provides a comprehensive overview of the molecular mechanisms and experimental data underlying this compound's effect on plant defense gene expression.

The this compound Signaling Pathway

The signaling pathway initiated by this compound is a valuable model for understanding TIR-NB-LRR-mediated immunity. The core of this pathway involves the activation of the VICTR protein, which then signals through a complex network of downstream components.

Core Signaling Components
  • This compound: The small molecule elicitor that initiates the signaling cascade.

  • VICTR: A TIR-NB-LRR protein that perceives the this compound signal, likely through a modified form of the molecule. The structure of the VICTR protein and the precise mechanism of this compound binding are still under investigation.

  • EDS1 and PAD4: These proteins are central regulators of TIR-NB-LRR immunity and form a complex with VICTR in the nucleus, suggesting their immediate engagement upon this compound perception.

  • RDA2: A Lectin-Receptor Kinase (LecRK) that is crucial for transducing the this compound signal downstream. RDA2 is required for the activation of MAP kinases and the induction of PAMP-responsive genes.

  • MPK3 and MPK6: Mitogen-activated protein kinases that are activated in an RDA2-dependent manner following this compound treatment, playing a key role in the downstream transcriptional reprogramming.

Signaling Cascade

The current model of the this compound signaling pathway is as follows:

  • This compound, or a light and O2-dependent modification of it, is perceived by the VICTR protein.

  • Activated VICTR forms a complex with EDS1 and PAD4 in the nucleus.

  • This complex initiates a signaling cascade that leads to the activation of the LecRK, RDA2.

  • RDA2, in turn, mediates the phosphorylation and activation of the MAP kinases MPK3 and MPK6.

  • Activated MPK3/MPK6 then likely phosphorylate downstream transcription factors, leading to the observed changes in gene expression, including the upregulation of defense genes and the downregulation of ABA-responsive genes.

While not directly demonstrated for this compound, MAPK cascades are known to regulate the activity of WRKY transcription factors, which are key regulators of plant defense gene expression. It is plausible that the this compound-induced MAPK activation leads to the modulation of WRKY factor activity, contributing to the observed changes in gene expression. However, direct experimental evidence for this compound's effect on specific WRKY gene expression is currently lacking.

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR Activation EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Complex Formation RDA2 RDA2 (LecRK) EDS1_PAD4->RDA2 Signal Transduction MAPKKK MAPKKK (Upstream of MPK3/6) RDA2->MAPKKK MPK3_MPK6 MPK3/MPK6 RDA2->MPK3_MPK6 Activation MAPKKK->MPK3_MPK6 Phosphorylation TFs Transcription Factors (e.g., WRKYs - Putative) MPK3_MPK6->TFs Phosphorylation Defense_Genes Defense Gene Upregulation (e.g., PR2, PR5, NHL10, CYP81F2, FOX) MPK3_MPK6->Defense_Genes ABA_Genes ABA-Responsive Gene Downregulation (e.g., RAB18, RD29B) MPK3_MPK6->ABA_Genes TFs->Defense_Genes Transcriptional Activation TFs->ABA_Genes Transcriptional Repression

This compound-Induced Plant Defense Signaling Pathway

Quantitative Data on Gene Expression

This compound treatment leads to significant and reproducible changes in the expression of key defense and stress-responsive genes. The following tables summarize quantitative data from qRT-PCR analyses in Arabidopsis thaliana Col-0 seedlings.

Table 1: Upregulation of Pathogenesis-Related (PR) and PAMP-Responsive Genes by this compound and its Derivatives.

GeneTreatment (30 µM for 6 hours)Relative Expression (Fold Change vs. DMSO)Reference
PR2 This compound~2.5
This compound-18~4.0
PR5 This compound~20
This compound-5~35
This compound-17~30
This compound-18~28
This compound-24~30
PR5 This compound (30 µM for 6 hours)~6
NHL10 This compound (30 µM for 4 hours)~12
CYP81F2 This compound (30 µM for 4 hours)~14
FOX This compound (30 µM for 4 hours)~10

Table 2: Downregulation of ABA-Responsive Genes by this compound and its Derivatives.

GeneTreatment (Pre-treated with 30 µM this compound derivative for 1h, then 10 µM ABA for 5h)Relative Expression (Fold Change vs. ABA alone)Reference
RAB18 This compound~0.4
This compound-5~0.2
RD29B This compound~0.6
This compound-5~0.2

Table 3: RDA2-Dependence of this compound-Induced PAMP-Responsive Gene Expression.

GeneGenotypeTreatment (30 µM this compound)Relative Expression (Fold Change vs. Mock)Reference
PR5 Wild-Type6 hours~6
rda2-26 hours~1.5
NHL10 Wild-Type4 hours~12
rda2-24 hours~2
CYP81F2 Wild-Type4 hours~14
rda2-24 hours~2
FOX Wild-Type4 hours~10
rda2-24 hours~1.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on plant defense gene expression.

Plant Growth and this compound Treatment for Gene Expression Analysis

This protocol is adapted from Park et al. (2023).

  • Seed Sterilization: Sterilize Arabidopsis thaliana (Col-0) seeds with 100% ethanol for 2 minutes, followed by 10 minutes in 10% (v/v) sodium hypochlorite solution. Wash the seeds 3-5 times with sterile water.

  • Plating and Stratification: Sow sterilized seeds on growth medium (0.5x Murashige & Skoog (MS), 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8). Stratify the plates at 4°C for 2 days in the dark.

  • Seedling Growth: Grow seedlings vertically at 22°C under long-day conditions (16 hours light / 8 hours dark) for 12 days.

  • This compound Treatment:

    • For induction of defense genes, treat 12-day-old seedlings with 30 µM this compound or a solvent control (DMSO) for the desired time period (e.g., 6 hours).

    • For inhibition of ABA-responsive genes, pre-treat seedlings with 30 µM this compound or DMSO for 1 hour, then add 10 µM ABA and incubate for an additional 5 hours.

  • Harvesting: Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

DFPM_Treatment_Workflow cluster_growth Seedling Growth Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C, 2 days) Plating->Stratification Growth Vertical Growth (22°C, 12 days) Stratification->Growth Treatment_Induction Induction: 30 µM this compound (6h) Growth->Treatment_Induction Treatment_Inhibition Inhibition: 30 µM this compound (1h) -> 10 µM ABA (5h) Harvesting Harvest & Freeze (Liquid Nitrogen)

Workflow for this compound Treatment and Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR)

This protocol is based on methodologies described by Park et al. (2023).

  • RNA Extraction: Extract total RNA from frozen seedlings using a suitable method, such as a TRIzol-based reagent (e.g., TRIsure™).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix.

    • Use primers for a stably expressed reference gene (e.g., ACTIN2 or UBQ5) for normalization.

    • Perform the qRT-PCR in a real-time PCR detection system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Root Growth Inhibition Assay

This protocol is adapted from methodologies described in studies on this compound-induced root growth arrest.

  • Seedling Preparation: Grow Arabidopsis seedlings on vertical agar plates as described in section 4.1 for 5-8 days.

  • Transfer to Treatment Plates: Prepare MS agar plates containing the desired concentrations of this compound (e.g., 10 µM) or a solvent control (DMSO).

  • Marking Root Position: Transfer the seedlings to the treatment plates and mark the position of the primary root tip.

  • Incubation: Incubate the plates vertically under long-day conditions for a specified period (e.g., 4-6 days).

  • Measurement: Measure the primary root elongation from the marked position.

MAPK Activation Assay (Immunoblotting)

This protocol is based on standard methods for detecting MAPK activation in plants.

  • Plant Material and Treatment: Grow and treat Arabidopsis seedlings with this compound as described in section 4.1 for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Extract total proteins from frozen seedlings in a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MPK3 and MPK6 (e.g., anti-phospho-p44/42 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: To ensure equal protein loading, the membrane can be stained with Coomassie Brilliant Blue or stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or a total MAPK antibody.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for dissecting the intricacies of plant ETI signaling. Its ability to activate the VICTR TIR-NB-LRR protein and subsequently modulate the expression of a suite of defense and stress-related genes has provided significant insights into the molecular mechanisms governing plant immunity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers seeking to further explore this signaling pathway and its components.

Future research should focus on several key areas. Elucidating the precise molecular interaction between this compound (or its active derivative) and the VICTR protein will be crucial for a complete understanding of the initial activation step. A broader transcriptomic analysis, such as RNA-seq, following this compound treatment would provide a more comprehensive view of the downstream gene regulatory network, potentially identifying novel players in this defense pathway, including specific WRKY transcription factors. Furthermore, exploring the conservation of this this compound-VICTR signaling module in other plant species could have significant implications for developing broad-spectrum disease resistance strategies in agriculture. The continued study of this compound and its effects on plant gene expression holds great promise for advancing our fundamental understanding of plant immunity and for the development of novel crop protection agents.

References

Preliminary Studies on the Biological Activity of α-Difluoromethylornithine (DFMO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "DFPM" was not found in the preliminary literature search. This guide assumes the user is referring to DFMO (α-Difluoromethylornithine) , a well-researched compound with known biological activities.

This technical guide provides an in-depth overview of the preliminary biological activities of α-Difluoromethylornithine (DFMO), with a focus on its anticancer properties. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

DFMO, also known as eflornithine, is a synthetic analog of the amino acid ornithine.[1] It acts as an enzyme-activated, irreversible suicide inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] ODC catalyzes the conversion of ornithine to putrescine, a precursor for the synthesis of other polyamines like spermidine and spermine.[2]

Polyamines are essential for cell proliferation, differentiation, and survival.[3] Cancer cells often exhibit elevated ODC activity and higher concentrations of polyamines, which promotes tumor growth. By irreversibly inhibiting ODC, DFMO depletes intracellular levels of putrescine and spermidine, thereby disrupting these critical cellular processes in rapidly proliferating cells. This leads to the observed anti-proliferative and pro-apoptotic effects in various cancer models.

Quantitative Data on Biological Activity

The biological effects of DFMO have been quantified in numerous studies, particularly in cancer cell lines. The following tables summarize key findings related to its cytotoxic and pro-apoptotic activities.

Table 1: Cytotoxicity of DFMO in Neuroblastoma Cell Lines
Cell LineIC50 Value (72h treatment)Sensitivity to DFMO
BE(2)-C3.0 mMMost Sensitive
SMS-KCNR10.6 mMModerately Sensitive
CHLA9025.8 mMLeast Sensitive
Data sourced from Calcein AM cell viability assays.

It is important to note that at clinically achievable concentrations (around 100 μM), DFMO generally shows modest single-agent cytotoxicity, suggesting its effects are primarily cytostatic rather than cytotoxic.

Table 2: Induction of Apoptosis by DFMO in Ovarian Cancer Cells (SKOV-3)
DFMO Concentration% Apoptotic Cells (Annexin V+) after 48h
0 µM (Control)~5%
25 µM~15%
50 µM~25%
100 µM~40%
Data represents a dose-dependent increase in apoptosis as measured by Annexin V/PI flow cytometry.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of DFMO.

Cytotoxicity Assay (e.g., MTS/CellTiter-Glo® Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DFMO.

  • Cell Seeding: Plate cancer cells (e.g., SKOV-3, BE(2)-C) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DFMO in culture medium. Remove the old medium from the wells and add 100 µL of the DFMO solutions at various concentrations (e.g., 0-100 µM for ovarian cancer cells, or higher for neuroblastoma). Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • For MTS/PrestoBlue™ Assay: Add 20 µL of the reagent to each well and incubate for 1-2 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • For CellTiter-Glo® Luminescent Assay: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes. Measure the luminescent signal.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of DFMO concentration to determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following DFMO treatment.

  • Cell Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and treat with varying concentrations of DFMO for 48-72 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µg/mL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of DFMO on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with DFMO as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for longer periods.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.

  • PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core signaling pathway affected by DFMO and the workflows for the described experimental protocols.

Polyamine_Biosynthesis_Pathway cluster_0 Polyamine Biosynthesis cluster_1 Downstream Effects Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase CellProlif Cell Proliferation & Growth Spermine Spermine Spermidine->Spermine Spermine Synthase DFMO DFMO DFMO->ODC_node Irreversible Inhibition CellCycle Cell Cycle Arrest (G1) Apoptosis Apoptosis DFMO_effect->CellProlif Inhibits DFMO_effect->CellCycle Induces DFMO_effect->Apoptosis Induces

Caption: DFMO inhibits the polyamine biosynthesis pathway.

Apoptosis_Assay_Workflow start Seed & Treat Cells with DFMO harvest Harvest Adherent & Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15-20 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection.

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells with DFMO harvest Harvest Cells (~1x10^6) start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_pbs Wash with PBS fix->wash_pbs rnase Treat with RNase A wash_pbs->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for cell cycle analysis.

References

A Technical Guide to the Functional Interaction Between DFPM and Phytoalexin Deficient 4 (PAD4) in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the small molecule N-(3,4-difluorophenyl)-N′-(3-methylphenyl)urea (DFPM) and the key plant immunity regulator, Phytoalexin Deficient 4 (PAD4). While a direct biochemical interaction is yet to be fully characterized, extensive genetic and physiological evidence points to a critical functional relationship. This document synthesizes the current understanding of how this compound's biological activity is mediated through PAD4-dependent signaling pathways, offering valuable insights for researchers in plant biology and professionals engaged in the development of novel agrochemicals or therapeutics targeting plant stress responses.

Introduction: this compound as a Chemical Probe and the Central Role of PAD4

This compound has emerged as a powerful chemical tool for dissecting plant stress signaling pathways. Its application has revealed intricate connections between biotic and abiotic stress responses. At the core of this compound's mechanism of action lies its reliance on Phytoalexin Deficient 4 (PAD4), a lipase-like protein that acts as a central regulator of plant immunity. PAD4 is essential for effector-triggered immunity (ETI), particularly the signaling cascade initiated by Toll-like/interleukin-1 receptor nucleotide-binding leucine-rich repeat (TNL) immune receptors. Understanding the interplay between this compound and PAD4 is crucial for elucidating the molecular mechanisms that govern plant defense activation.

Genetic Evidence for the this compound-PAD4 Interaction

The primary evidence for the functional link between this compound and PAD4 comes from genetic studies in the model plant Arabidopsis thaliana. These studies consistently demonstrate that the physiological effects induced by this compound are contingent upon the presence of a functional PAD4 protein. Key this compound-induced phenotypes, such as the inhibition of primary root growth and the modulation of abscisic acid (ABA) signaling, are abolished in pad4 mutant backgrounds. This genetic dependency underscores the role of PAD4 as a critical downstream component in the signaling pathway activated by this compound.

Table 1: Genetic Requirements for this compound-Induced Root Growth Arrest

Gene/MutantProtein FunctionPhenotype in Response to this compoundReference
Wild-Type (Col-0)-Sensitive (Root growth arrest)[1]
pad4-1Phytoalexin Deficient 4Insensitive (No root growth arrest)[1]
eds1-2Enhanced Disease Susceptibility 1Insensitive (No root growth arrest)[1]
sgt1bSuppressor of G2 allele of skp1Insensitive (No root growth arrest)[1]
victr1-1VICTR TNL receptorInsensitive (No root growth arrest)[1]

The Signaling Pathway: this compound Activation of TNL-Mediated Immunity via PAD4

This compound is understood to activate a specific branch of the plant immune system known as TNL-mediated immunity. This pathway is initiated by the activation of TNL receptors, such as VICTR, which in turn require the downstream signaling components EDS1 and PAD4. EDS1 and PAD4 form a heterodimeric complex that acts as a signaling hub, relaying the defense signal and leading to the transcriptional activation of defense-related genes, such as the Pathogenesis-Related (PR) genes. The activation of this pathway by this compound also leads to the suppression of ABA signaling, highlighting the crosstalk between biotic and abiotic stress response pathways.

DFPM_PAD4_Signaling_Pathway This compound This compound VICTR VICTR (TNL Receptor) This compound->VICTR Activates EDS1 EDS1 VICTR->EDS1 Requires PAD4 PAD4 VICTR->PAD4 Requires EDS1_PAD4 EDS1-PAD4 Complex EDS1->EDS1_PAD4 PAD4->EDS1_PAD4 Defense_Genes Defense Gene Expression (e.g., PR genes) EDS1_PAD4->Defense_Genes Induces ABA_Signaling ABA Signaling EDS1_PAD4->ABA_Signaling Inhibits Root_Growth Root Growth Arrest Defense_Genes->Root_Growth ABA_Signaling->Root_Growth Normally promotes growth

Figure 1: this compound-activated signaling pathway leading to PAD4-dependent defense responses.

Experimental Protocols

The following protocols provide a framework for investigating the functional interaction between this compound and PAD4.

This assay is fundamental for observing the PAD4-dependent physiological effects of this compound.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0, pad4-1, eds1-2) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Wash seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a corresponding concentration of DMSO as a solvent control.

    • Transfer 4- to 5-day-old seedlings of uniform size from the initial MS plates to the this compound-containing plates.

  • Data Acquisition and Analysis:

    • Incubate the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

    • After 5-7 days of treatment, scan the plates at high resolution.

    • Measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to compare the root lengths between genotypes and treatments.

Root_Growth_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization & Stratification Plate_Seeds Plate Seeds on MS Medium Seed_Sterilization->Plate_Seeds Germination Germinate for 4-5 days Plate_Seeds->Germination Transfer_Seedlings Transfer Seedlings to This compound/DMSO Plates Germination->Transfer_Seedlings Incubate Incubate Vertically for 5-7 days Transfer_Seedlings->Incubate Scan_Plates Scan Plates Incubate->Scan_Plates Measure_Roots Measure Root Length (ImageJ) Scan_Plates->Measure_Roots Stats Statistical Analysis Measure_Roots->Stats

Figure 2: Experimental workflow for the root growth inhibition assay.

This method is used to quantify the induction of defense-related genes downstream of PAD4 activation.

  • Plant Material and Treatment:

    • Grow seedlings in liquid MS medium or on MS agar plates.

    • Apply this compound or a DMSO control at the desired concentration and for a specific duration (e.g., 24 hours).

    • Harvest aerial tissue and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, gene-specific primers (for genes like PR1, PR2), and a SYBR Green-based qPCR master mix.

    • Run the qPCR reactions on a real-time PCR instrument.

    • Include a reference gene (e.g., ACTIN2, UBQ10) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Future Directions and Conclusion

The existing body of research firmly establishes a functional, genetic link between this compound and PAD4. This compound acts as an activator of a PAD4-dependent immune signaling pathway, making it an invaluable tool for studying plant defense mechanisms. However, several key questions remain:

  • Direct Binding: Does this compound directly bind to PAD4, VICTR, or another protein in the signaling complex? Biochemical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or drug affinity responsive target stability (DARTS) could address this.

  • Mechanism of Action: How does this compound activate the VICTR receptor or the downstream pathway? Structural biology and detailed molecular interaction studies are needed to elucidate the precise mechanism.

References

Unraveling Plant Defense: A Technical Guide to DFPM Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the research surrounding [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM), a small molecule that has emerged as a powerful tool in plant science. By activating a specific plant immune pathway, this compound provides a unique avenue for dissecting the intricate crosstalk between biotic stress responses and abiotic stress signaling, particularly the abscisic acid (ABA) pathway. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in plant biology and drug discovery.

Core Findings: this compound-Mediated Plant Immune Activation and ABA Antagonism

This compound is a chemical genetic tool used to induce effector-triggered immunity (ETI) in the model plant Arabidopsis thaliana.[1][2][3] Its bioactivity is highly specific, primarily affecting the Columbia-0 (Col-0) accession. The signaling cascade initiated by this compound culminates in a distinct phenotype: the arrest of primary root growth. This effect is not caused by the this compound molecule itself, but by a modified form of the compound that is generated in the presence of light and oxygen.

A key discovery in this compound research is its role as an antagonist of ABA signaling. This antagonism is not a direct inhibition of ABA receptors, but rather an interference with the signaling cascade at or downstream of intracellular calcium signaling. This makes this compound a valuable instrument for studying the intersection of plant defense and hormone-regulated stress responses.

The genetic basis for this compound's activity lies in the TIR-NB-LRR (Toll-Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). This compound-induced signaling is dependent on VICTR and other canonical components of the R-gene mediated resistance pathway, including EDS1, PAD4, RAR1, and SGT1B. Notably, VICTR has been shown to form a protein complex with EDS1 and PAD4 within the nucleus, highlighting a critical hub in this signaling pathway. Interestingly, the specific subcellular localization of EDS1 to either the nucleus or the cytoplasm does not appear to impact the this compound-mediated root growth arrest.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound and its derivatives on Arabidopsis thaliana.

Table 1: Effect of this compound and its Derivatives on Primary Root Growth of Arabidopsis thaliana (Col-0)

CompoundConcentration (µM)Primary Root Growth Inhibition (%)Reference
This compound10Significant inhibition
This compound-310Enhanced inhibition
This compound-510Strongest inhibition
This compound-1710Enhanced inhibition
This compound-1810Enhanced inhibition
This compound-2410Enhanced inhibition

Note: "Significant" and "enhanced" inhibition are as described in the source literature; precise percentage values were not consistently provided.

Table 2: Effect of this compound and its Derivatives on Gene Expression in Arabidopsis thaliana (Col-0)

CompoundGeneRegulationFold Change (approx.)Reference
This compoundPR2Upregulation>2
This compoundPR5Upregulation>2
This compound-5PR5Stronger upregulation than this compound>4
This compound-17PR5Stronger upregulation than this compound>3
This compound-18PR2Strongest upregulation>3
This compound-18PR5Stronger upregulation than this compound>3
This compound-24PR5Stronger upregulation than this compound>3
This compoundRAB18 (ABA-induced)Inhibition of ABA-induced expressionSignificant reduction
This compound-5RAB18 (ABA-induced)Strongest inhibition of ABA-induced expressionSignificant reduction

Note: Fold change values are estimations based on graphical data presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is adapted from methodologies described in studies investigating this compound-induced root growth arrest.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seeds of the desired accession (e.g., Col-0 for this compound sensitivity).
  • Surface sterilize seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
  • Stratify seeds at 4°C in the dark for 2-3 days to synchronize germination.
  • Sow seeds on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
  • Grow seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. This compound Treatment:

  • Prepare stock solutions of this compound and its derivatives in DMSO.
  • After 5-7 days of growth, transfer seedlings to new MS plates containing the desired concentration of this compound or a DMSO control. Mark the position of the primary root tip at the time of transfer.
  • Return the plates to the growth chamber.

3. Data Collection and Analysis:

  • Measure the primary root elongation from the marked position after a defined period (e.g., 3-6 days).
  • Quantify root growth inhibition relative to the DMSO control.
  • Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine the significance of the observed effects.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of target genes in response to this compound treatment.

1. Plant Treatment and Sample Collection:

  • Grow Arabidopsis thaliana seedlings as described in Protocol 1.
  • Treat seedlings with this compound or a DMSO control for the desired duration (e.g., 6-24 hours).
  • Harvest whole seedlings or specific tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol method).
  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix.
  • Perform the reaction in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.
  • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., ACTIN2, UBQ10).
  • Calculate the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in this compound research.

DFPM_Signaling_Pathway cluster_activation This compound Activation cluster_recognition Recognition and Complex Formation cluster_downstream Downstream Signaling cluster_outputs Phenotypic Outputs This compound This compound Modified_this compound Modified this compound This compound->Modified_this compound Modification Light_O2 Light / O2 Light_O2->this compound VICTR VICTR (TIR-NB-LRR) Modified_this compound->VICTR Activates VICTR_Complex VICTR-EDS1-PAD4 Complex (Nuclear) VICTR->VICTR_Complex EDS1 EDS1 EDS1->VICTR_Complex PAD4 PAD4 PAD4->VICTR_Complex Downstream_Signaling Downstream Immune Signaling VICTR_Complex->Downstream_Signaling RAR1 RAR1 RAR1->VICTR_Complex SGT1B SGT1B SGT1B->VICTR_Complex Root_Growth_Arrest Primary Root Growth Arrest Downstream_Signaling->Root_Growth_Arrest ABA_Antagonism ABA Signaling Antagonism Downstream_Signaling->ABA_Antagonism

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental_Workflow cluster_analysis Data Analysis Start Start: Seed Sterilization & Stratification Seedling_Growth Seedling Growth on MS Plates (5-7 days) Start->Seedling_Growth Treatment Transfer to Plates with This compound/Derivatives or DMSO Seedling_Growth->Treatment Incubation Incubation (3-6 days) Treatment->Incubation Root_Measurement Measure Primary Root Growth Incubation->Root_Measurement RNA_Extraction Harvest Tissue for RNA Extraction Incubation->RNA_Extraction Data_Analysis Quantitative Analysis & Statistical Testing Root_Measurement->Data_Analysis qPCR qRT-PCR for Gene Expression RNA_Extraction->qPCR qPCR->Data_Analysis

Caption: Experimental workflow for this compound research.

References

Methodological & Application

Application Notes and Protocols for DFPM-Induced Root Growth Arrest Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) serves as a valuable chemical tool for dissecting signaling pathways at the intersection of plant immunity and development. This compound has been shown to induce a rapid and specific root growth arrest in certain accessions of Arabidopsis thaliana, most notably Columbia-0 (Col-0).[1][2][3] This response is not a result of general toxicity but is triggered by the activation of a specific effector-triggered immunity (ETI) signaling pathway.[2][4] These application notes provide a detailed protocol for conducting this compound-induced root growth arrest assays, methods for data quantification, and an overview of the underlying signaling cascade.

Principle of the Assay

The this compound-induced root growth arrest assay is based on the phenotypic response of Arabidopsis seedlings to the compound. When wild-type Col-0 seedlings are transferred to a growth medium containing this compound, their primary root elongation is significantly inhibited. This effect is genetically controlled and dependent on a specific signaling pathway, making it a powerful tool for genetic screens and for studying the effects of other compounds or mutations on this pathway. The assay is highly reproducible and quantifiable, allowing for the screening of chemical libraries for compounds that modulate this pathway or for identifying genetic mutants that are insensitive or hypersensitive to this compound.

Signaling Pathway

This compound-induced root growth arrest is initiated by the recognition of this compound, or a light- and oxygen-dependent modification of it, by the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). This recognition event activates a downstream signaling cascade that is dependent on core components of the ETI pathway.

The key signaling components are:

  • VICTR: A TIR-NLR protein that acts as the specific sensor for this compound or its bioactive derivative.

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and PAD4 (PHYTOALEXIN DEFICIENT 4): These proteins form a heterodimer that is a central regulator of TIR-NLR-mediated immunity.

  • RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G2 ALLELE OF SKP1 B): These co-chaperones are also essential for the function of many NLR proteins, including VICTR.

Activation of this pathway ultimately leads to a downstream response that culminates in the cessation of primary root growth.

DFPM_Signaling_Pathway cluster_input Input cluster_perception Perception cluster_signaling Signal Transduction cluster_output Output This compound This compound (or bioactive derivative) VICTR VICTR (TIR-NLR Receptor) This compound->VICTR EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 activates RAR1_SGT1B RAR1/SGT1B VICTR->RAR1_SGT1B requires Root_Arrest Root Growth Arrest EDS1_PAD4->Root_Arrest RAR1_SGT1B->EDS1_PAD4

This compound Signaling Pathway

Experimental Protocol

This protocol details the steps for a standard this compound-induced root growth arrest assay using Arabidopsis thaliana (Col-0 accession).

Materials
  • Arabidopsis thaliana seeds (Col-0 accession)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • MES hydrate

  • Agar

  • Potassium Hydroxide (KOH)

  • This compound ([5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione)

  • Dimethyl sulfoxide (DMSO)

  • Sterile square petri dishes (12 x 12 cm)

  • Sterile water

  • 50% household bleach solution

  • 0.01% sterile agar solution

  • Micropore tape

  • Growth chamber with controlled light and temperature

  • Scanner

  • Image analysis software (e.g., ImageJ)

Methods

1. Seed Sterilization and Stratification

  • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 50% household bleach solution and incubate for 10 minutes, inverting the tube periodically.

  • Carefully remove the bleach solution and wash the seeds 5-10 times with 1 mL of sterile water.

  • Resuspend the seeds in a sterile 0.01% agar solution.

  • Store the seeds at 4°C for at least 48 hours to ensure uniform germination (stratification).

2. Preparation of Growth Media

  • Prepare 1/2 MS medium: For 1 liter, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES hydrate in distilled water.

  • Adjust the pH to 5.8 with KOH.

  • Add 10 g of agar and autoclave the medium.

  • In a laminar flow hood, pour approximately 40-50 mL of the sterile medium into each square petri dish.

  • Allow the plates to solidify and dry in the hood for about 2 hours.

3. Preparation of this compound Treatment Plates

  • Prepare a stock solution of this compound in DMSO.

  • While the 1/2 MS medium is still molten (after autoclaving and cooling to ~50-60°C), add the this compound stock solution to a final concentration of 10 µM. For the control plates, add an equivalent volume of DMSO.

  • Pour the this compound-containing and control media into separate petri dishes as described in step 2.4.

4. Seed Plating and Germination

  • In a laminar flow hood, carefully pipette the stratified seeds onto the surface of the 1/2 MS plates, spacing them approximately 1 cm apart.

  • Seal the plates with micropore tape.

  • Place the plates vertically in a growth chamber at 21-23°C with a 16-hour light/8-hour dark cycle for 7 days.

5. This compound Treatment and Growth Monitoring

  • After 7 days, carefully transfer the seedlings to the plates containing 10 µM this compound or the DMSO control. Mark the position of the root tip at the time of transfer with a fine marker on the back of the plate.

  • Return the plates to the growth chamber and place them vertically.

  • Monitor the root growth for 4 to 6 days.

  • For experiments investigating the effect of prolonged exposure, seedlings can be transferred to fresh this compound plates every 24 hours.

6. Data Acquisition and Analysis

  • Scan the plates at a resolution of at least 300 dpi.

  • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the primary root length from the point of transfer to the new root tip.

  • Count the number of lateral roots and calculate the lateral root frequency (number of lateral roots per unit length of the primary root).

  • Perform statistical analysis (e.g., one-way ANOVA with Tukey's post-test) to determine significant differences between treatments.

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Data Analysis A Seed Sterilization & Stratification C Seed Plating & Germination (7 days) A->C B Prepare 1/2 MS & this compound Plates D Transfer to This compound/Control Plates B->D C->D E Incubate & Monitor (4-6 days) D->E F Scan Plates E->F G Measure Root Length & Count Lateral Roots F->G H Statistical Analysis G->H

Experimental Workflow

Data Presentation

Quantitative data from this compound root growth arrest assays should be summarized in a clear and structured format to facilitate comparison between different treatments, genotypes, or accessions.

Table 1: Effect of this compound and its Derivatives on Primary Root Growth in Arabidopsis Col-0

Compound (10 µM)Primary Root Length (cm) ± SD% Inhibition
DMSO (Control)3.5 ± 0.40%
This compound0.8 ± 0.277%
This compound-50.5 ± 0.186%
This compound-171.2 ± 0.366%

Data are representative and based on findings from Kim et al., 2023.

Table 2: Effect of this compound on Primary and Lateral Root Growth in Different Arabidopsis Accessions

AccessionTreatment (10 µM)Primary Root Length (cm) ± SDLateral Root Number ± SDLateral Root Frequency (LR/cm)
Col-0 DMSO3.6 ± 0.515 ± 34.2
This compound0.7 ± 0.28 ± 211.4
Ler DMSO3.8 ± 0.416 ± 44.2
This compound3.5 ± 0.515 ± 34.3
Nie1.2 DMSO3.4 ± 0.314 ± 24.1
This compound0.9 ± 0.37 ± 27.8
Leo1 DMSO3.7 ± 0.617 ± 34.6
This compound1.0 ± 0.49 ± 39.0

Data are representative and based on findings from Kim et al., 2023. Note that this compound causes root growth arrest in Col-0, Nie1.2, and Leo1 accessions in an accession-specific manner.

Troubleshooting

  • No root growth arrest in Col-0:

    • Confirm the concentration and bioactivity of the this compound stock. This compound bioactivity can be affected by light and oxygen, so fresh preparations are recommended.

    • Ensure proper lighting conditions in the growth chamber.

    • Verify the genetic identity of the Col-0 seeds.

  • High variability in root growth:

    • Ensure uniform seed sterilization and stratification.

    • Maintain consistent environmental conditions in the growth chamber.

    • Increase the sample size for more robust statistical analysis.

  • Contamination:

    • Use sterile techniques throughout the protocol.

    • Ensure the laminar flow hood is functioning correctly.

Conclusion

The this compound-induced root growth arrest assay is a robust and specific method for studying a unique plant immune signaling pathway. Its quantitative nature makes it suitable for high-throughput screening and detailed genetic and chemical genetic analyses. By following this detailed protocol, researchers can effectively utilize this powerful tool in their studies of plant signaling, stress responses, and drug discovery.

References

Application Notes and Protocols for Studying Plant Immune Response Using DFPM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFPM, or [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione, is a small molecule that serves as a powerful chemical tool to investigate the plant immune system, particularly in the model organism Arabidopsis thaliana. It functions by activating a specific branch of the plant's defense network known as effector-triggered immunity (ETI), a robust response typically initiated upon recognition of pathogen-derived effector proteins. These application notes provide detailed protocols for utilizing this compound to study plant immune signaling, including phenotypic analysis of root growth, gene expression analysis, and pathogen resistance assays.

This compound's mode of action involves the activation of the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1][2][3] This activation initiates a signaling cascade dependent on key immune regulators including EDS1, PAD4, RAR1, and SGT1B, culminating in the induction of defense responses.[4][5] Consequently, this compound treatment leads to observable phenotypes such as a dose-dependent inhibition of primary root growth and altered gene expression, including the upregulation of Pathogenesis-Related (PR) genes.

Key Applications

  • Dissection of a specific TIR-NLR signaling pathway: this compound provides a specific chemical trigger to study the VICTR-mediated immune signaling cascade.

  • Screening for novel immune components: Genetic screens using this compound can identify new genes involved in ETI.

  • Investigating crosstalk between immunity and hormone signaling: this compound has been shown to antagonize abscisic acid (ABA) signaling, providing a tool to study the interplay between biotic and abiotic stress responses.

  • Chemical priming of plant defenses: this compound can be used to prime the plant immune system, leading to enhanced resistance against subsequent pathogen attacks.

Experimental Protocols

Protocol 1: this compound-Induced Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details the methodology for observing and quantifying the inhibitory effect of this compound on Arabidopsis primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession, which is this compound-sensitive)

  • This compound (stock solution in DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES hydrate

  • Plant agar

  • Petri dishes (90 mm)

  • Sterilization supplies (e.g., 70% ethanol, 20% bleach solution with 0.1% Tween 20, sterile water)

  • Growth chamber with controlled light and temperature conditions

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 20% bleach solution containing 0.1% Tween 20. Vortex for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare 0.5X MS medium containing 1% sucrose and 0.05% MES. Adjust the pH to 5.7 with KOH.

    • Add 0.8% plant agar and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 10 µM). For the control plates, add an equivalent volume of DMSO.

    • Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the MS plates (without this compound).

    • Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

    • After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, transfer them to the MS plates containing this compound or DMSO. Mark the position of the root tip at the time of transfer.

  • Quantification of Root Growth:

    • Return the plates to the growth chamber and place them vertically.

    • After 5-7 days of growth on the treatment plates, remove the plates and scan them at high resolution.

    • Measure the primary root elongation from the marked point to the new root tip using image analysis software like ImageJ.

    • Calculate the percentage of root growth inhibition relative to the DMSO control.

Expected Results:

Arabidopsis Col-0 seedlings grown on media containing 10 µM this compound will exhibit a significant reduction in primary root growth compared to seedlings on DMSO control plates.

Protocol 2: Analysis of this compound-Induced Gene Expression by qRT-PCR

This protocol describes how to measure the changes in the expression of key immune and ABA-responsive genes in Arabidopsis seedlings following this compound treatment.

Materials:

  • Arabidopsis thaliana Col-0 seedlings (grown for 10-12 days in liquid or on solid MS medium)

  • This compound (stock solution in DMSO)

  • Liquid 0.5X MS medium with 1% sucrose

  • RNA extraction kit (e.g., TRIzol or a column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR SYBR Green master mix

  • qPCR instrument

  • Primers for target and reference genes (see Table 1)

Procedure:

  • Plant Growth and Treatment:

    • Grow sterilized Arabidopsis Col-0 seeds in liquid 0.5X MS medium with 1% sucrose for 10-12 days under long-day conditions with gentle shaking.

    • Treat the seedlings with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for the specified duration (e.g., 6 hours for PR gene induction).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a preferred method, ensuring high quality and purity.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (0.2-0.5 µM each), and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program:

      • Initial denaturation: 95°C for 2-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

      • Melt curve analysis to verify primer specificity.

    • Include no-template controls (NTCs) to check for contamination.

    • Run each sample in triplicate.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., UBQ10 or ACTIN2).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Table 1: Primer Sequences for qRT-PCR

Gene NameAGI CodeForward Primer (5'-3')Reverse Primer (5'-3')
Target Genes
PR1AT2G14610AGATGGCTTCTCGTTCACACAAGCTCATAGTGTGCTGGAGGATG
PR2AT3G57260TCTCGGCTAACACACCCCAGTGCATATTCACAGCAATATCCAAGC
PR5AT1G75040TCAGGGACGGACCATTGTTGAAGGTACACGAACAGCAACGG
RAB18AT5G66400TGCAGAGAAGGTTGGAGTTGACCACTTGAGCATCAGGAAG
RD29BAT5G52300GGTGGTGGTGAGGATCTGGAAACCGAGAGGAGGAAC
Reference Genes
UBQ10AT4G05320GACGCTTCATCTCGTCCCCACAGGTTGCGTTAG
ACTIN2AT3G18780GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC
Protocol 3: this compound-Priming for Enhanced Pathogen Resistance

This protocol outlines a method to assess if this compound treatment can prime Arabidopsis plants for enhanced resistance to the bacterial pathogen Pseudomonas syringae.

Materials:

  • Arabidopsis thaliana Col-0 plants (3-4 weeks old, grown in soil)

  • This compound solution (e.g., 50 µM in water with 0.02% Silwet L-77)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) bacterial culture

  • 10 mM MgCl₂

  • Syringes (1 mL, needleless)

  • Leaf puncher

  • Grinding buffer (10 mM MgCl₂)

  • Plates with appropriate growth medium for Pst DC3000 (e.g., King's B medium with rifampicin)

Procedure:

  • This compound Priming Treatment:

    • Prepare a 50 µM this compound solution in sterile water containing 0.02% Silwet L-77 as a surfactant. Prepare a mock solution with DMSO and surfactant.

    • Spray the 3-4 week old Arabidopsis plants with the this compound or mock solution until the leaves are thoroughly wetted.

    • Cover the plants with a transparent lid for 24 hours to maintain high humidity.

    • Remove the lid and wait for 1-2 days before pathogen inoculation.

  • Pathogen Inoculation:

    • Grow Pst DC3000 in liquid King's B medium with appropriate antibiotics to an OD₆₀₀ of 0.2.

    • Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final OD₆₀₀ of 0.002.

    • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe. Infiltrate at least three leaves per plant.

  • Quantification of Bacterial Growth:

    • At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a leaf puncher.

    • Surface sterilize the leaf discs by washing with 70% ethanol for 30 seconds, followed by a rinse in sterile water.

    • Homogenize the leaf discs in 1 mL of 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate onto King's B agar plates with rifampicin.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).

    • Calculate the bacterial titer as CFU per cm² of leaf area.

Expected Results:

Plants pre-treated with this compound are expected to show significantly lower bacterial growth at 3 dpi compared to mock-treated plants, indicating that this compound has primed the plants for a more effective immune response.

Data Presentation

Table 2: Effect of this compound on Primary Root Growth in Arabidopsis thaliana Col-0

Treatment (10 µM)Primary Root Elongation (cm)Root Growth Inhibition (%)
DMSO (Control)2.5 ± 0.30
This compound0.5 ± 0.180

Data are representative and presented as mean ± standard deviation.

Table 3: Relative Gene Expression in Arabidopsis thaliana Col-0 Seedlings after this compound Treatment

GeneTreatment (30 µM this compound, 6h)Fold Change (relative to DMSO)
PR1This compound15.2 ± 2.1
PR2This compound25.8 ± 3.5
PR5This compound18.4 ± 2.9
RAB18This compound + ABA0.4 ± 0.1 (relative to ABA alone)
RD29BThis compound + ABA0.3 ± 0.08 (relative to ABA alone)

Data are representative and presented as mean ± standard deviation.

Visualizations

DFPM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR activates EDS1_PAD4_inactive EDS1/PAD4 (inactive complex) VICTR->EDS1_PAD4_inactive activates RAR1 RAR1 RAR1->VICTR co-chaperone SGT1B SGT1B SGT1B->VICTR co-chaperone EDS1_PAD4_active EDS1/PAD4 (active complex) EDS1_PAD4_inactive->EDS1_PAD4_active activation Immune_Response Immune Response EDS1_PAD4_active->Immune_Response triggers PR_Genes PR Gene Expression (PR1, PR2, PR5) EDS1_PAD4_active->PR_Genes translocates to nucleus and induces

Caption: this compound-activated VICTR signaling pathway.

Experimental_Workflow_Root_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilize Sterilize Seeds stratify Stratify Seeds (4°C, 2-3 days) sterilize->stratify plate_seeds Plate Seeds on MS stratify->plate_seeds prepare_media Prepare MS Plates (+/- this compound) transfer Transfer to This compound/DMSO Plates prepare_media->transfer grow_initial Grow Vertically (4-5 days) plate_seeds->grow_initial grow_initial->transfer grow_treatment Grow Vertically (5-7 days) transfer->grow_treatment scan Scan Plates grow_treatment->scan measure Measure Root Growth (ImageJ) scan->measure analyze Calculate Inhibition measure->analyze

Caption: Workflow for this compound root growth inhibition assay.

References

Application Notes and Protocols: The Use of DFPM in Chemical Genetics Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical genetics is a powerful approach that utilizes small molecules to perturb and understand biological processes, offering a complementary strategy to classical genetics.[1][2] One such small molecule, [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM), has emerged as a valuable tool in the chemical genetic screening of plant defense signaling pathways, particularly in the model organism Arabidopsis thaliana.[3][4][5] this compound triggers a specific immune response, leading to a readily observable phenotype—strong primary root growth arrest—making it an ideal probe for dissecting the components of this pathway.

These application notes provide an overview of the utility of this compound in chemical genetics, detailing its mechanism of action, relevant signaling pathways, and protocols for its use in screening and analysis.

Mechanism of Action and Signaling Pathway

This compound acts as an elicitor of the plant's effector-triggered immunity (ETI) response. In the Columbia-0 (Col-0) accession of Arabidopsis, the effects of this compound are mediated by the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein VICTR (Variation in Compound Triggered Root growth response). Activation of VICTR by this compound initiates a signaling cascade that requires several key components of the plant immune system, including EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1), PAD4 (PHYTOALEXIN DEFICIENT 4), RAR1 (REQUIRED FOR MLA12 RESISTANCE 1), and SGT1B (SUPPRESSOR OF G2 ALLELE OF skp1 B).

The signaling pathway initiated by this compound converges on the EDS1/PAD4 regulatory node, which is a central component of TIR-NLR-mediated immunity. EDS1 and PAD4 form a heterodimer that is essential for the downstream signaling events leading to the observed root growth arrest phenotype.

Signaling Pathway of this compound-Induced Root Growth Arrest

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR EDS1_PAD4 EDS1-PAD4 Complex VICTR->EDS1_PAD4 Downstream Downstream Signaling (e.g., RAR1, SGT1B) EDS1_PAD4->Downstream Response Root Growth Arrest Downstream->Response

Caption: this compound signaling pathway leading to root growth arrest.

Applications in Chemical Genetics Screening

This compound's potent and specific biological activity makes it an excellent tool for various chemical genetics applications:

  • Forward Chemical Genetic Screens: The distinct root growth arrest phenotype allows for simple and effective forward screens to identify genetic mutants that are insensitive to this compound. This approach has been successfully used to identify key components of the signaling pathway, such as the victr mutant.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and screening derivatives of this compound, researchers can investigate the structural features required for its biological activity. This can lead to the development of more potent or specific chemical probes.

  • Dissecting Signaling Pathways: this compound can be used to probe the function and interplay of known immune signaling components. For example, by applying this compound to various mutant backgrounds (e.g., eds1, pad4), the necessity of these components in the this compound response can be confirmed.

Data Presentation

The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana root growth, providing a clear comparison between wild-type and mutant genotypes.

Table 1: Effect of this compound on Primary Root Growth in Arabidopsis thaliana

GenotypeTreatment (10 µM this compound)Primary Root Length (mm) (Mean ± SD)Reference
Col-0 (Wild-Type)-Not specified, used as control
Col-0 (Wild-Type)+Significantly shorter than control
eds1-2+Insensitive, similar to untreated
pad4-1+Insensitive, similar to untreated
victr-1+Insensitive, similar to untreated

Note: The studies qualitatively describe the root growth arrest but do not consistently provide specific measurements in millimeters for control and treated plants in the same table. The data indicates a significant and visually apparent reduction in root length for the wild-type upon this compound treatment, while the mutants show little to no effect.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Arrest Assay

This protocol details the procedure for observing the effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, eds1-2, pad4-1, victr-1)

  • Murashige and Skoog (MS) medium with 0.8% phytoagar

  • Petri dishes (10 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Pipettes and sterile tips

  • Growth chamber (22°C, 16h light/8h dark)

  • Ruler or imaging system for root length measurement

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification and Germination:

    • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber and grow the seedlings vertically for seven to eight days.

  • This compound Treatment:

    • Prepare MS agar plates containing 10 µM this compound. To do this, add the appropriate volume of this compound stock solution to the molten MS medium after it has cooled to approximately 50-60°C. Also, prepare control plates with an equivalent amount of DMSO.

    • Carefully transfer the 7-8 day-old seedlings from the initial MS plates to the this compound-containing and control plates. Mark the position of the primary root tip at the time of transfer.

  • Incubation and Observation:

    • Return the plates to the growth chamber and continue to grow the seedlings vertically.

    • Observe and measure the primary root growth from the marked position daily for three to six days.

  • Data Analysis:

    • Quantify the primary root length for each seedling.

    • Calculate the mean and standard deviation for each genotype and treatment condition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Experimental Workflow for Root Growth Arrest Assay

Root_Growth_Assay_Workflow Start Start Sterilize Sterilize & Sow Seeds Start->Sterilize Stratify Stratify (4°C, 2-3 days) Sterilize->Stratify Germinate Germinate & Grow (7-8 days) Stratify->Germinate Transfer Transfer to Plates (Control & 10 µM this compound) Germinate->Transfer Mark Mark Root Tip Position Transfer->Mark Incubate Incubate (3-6 days) Mark->Incubate Measure Measure Root Growth Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for the this compound root growth arrest assay.

Protocol 2: General Forward Chemical Genetic Screen for Modulators of Root Growth

This protocol provides a general framework for a forward chemical genetic screen to identify mutants with altered responses to this compound.

Materials:

  • Mutagenized Arabidopsis thaliana seed population (e.g., EMS-mutagenized M2 generation)

  • This compound

  • Materials for the Root Growth Arrest Assay (as listed in Protocol 1)

Procedure:

  • Primary Screen:

    • Sow the M2 mutagenized seeds on MS agar plates containing a concentration of this compound that causes a strong and consistent root growth arrest in the wild-type background (e.g., 10 µM).

    • Grow the seedlings for 7-10 days.

    • Identify putative mutants that exhibit normal or near-normal root growth in the presence of this compound (i.e., this compound-insensitive mutants).

  • Secondary Screen (Confirmation):

    • Transplant the putative mutants from the primary screen to individual pots and allow them to set seed (M3 generation).

    • Re-screen the M3 progeny of the putative mutants using the Root Growth Arrest Assay (Protocol 1) to confirm the this compound-insensitive phenotype. Include wild-type controls.

  • Genetic Analysis and Gene Identification:

    • For confirmed mutants, perform genetic crosses with the wild-type parent to determine if the mutation is dominant or recessive and if it segregates as a single locus.

    • Use techniques such as map-based cloning or whole-genome sequencing to identify the causative mutation.

Logical Relationship in a Forward Chemical Genetic Screen

Forward_Screen_Logic M2_Population M2 Mutagenized Population Primary_Screen Primary Screen on this compound M2_Population->Primary_Screen Putative_Mutants Identify Putative This compound-Insensitive Mutants Primary_Screen->Putative_Mutants M3_Generation Grow to M3 Generation Putative_Mutants->M3_Generation Secondary_Screen Secondary Screen (Confirm Phenotype) M3_Generation->Secondary_Screen Confirmed_Mutants Confirmed Mutants Secondary_Screen->Confirmed_Mutants Genetic_Analysis Genetic Analysis & Gene ID Confirmed_Mutants->Genetic_Analysis

Caption: Logical flow of a forward chemical genetic screen.

References

Application Note: Protocol for Studying the Impact of DFPM on Cytosolic Ca2+ Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis.[1][2] The concentration of Ca2+ in the cytosol is tightly regulated, maintained at nanomolar levels at rest, but can increase rapidly and transiently in response to various stimuli.[3] This increase can originate from Ca2+ influx from the extracellular space or release from internal stores like the endoplasmic reticulum (ER).[1][4]

G-protein coupled receptors (GPCRs) are common initiators of intracellular Ca2+ signaling. Activation of certain GPCRs stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the ER membrane, triggering the release of stored Ca2+ into the cytosol.

DFPM (N-(3,5-difluorophenyl)-N'-(3-((6-((3-(dimethylamino)propoxy)quinolin-8-yl)oxy)pyridin-2-yl)methyl)urea) is a novel small molecule whose effects on cellular signaling pathways are under investigation. Given its structural properties, it is hypothesized that this compound may interact with cell surface receptors or intracellular targets to modulate cytosolic Ca2+ levels. This application note provides a detailed protocol for researchers to investigate the impact of this compound on cytosolic Ca2+ concentrations in cultured cells using a fluorescence-based assay. The protocol utilizes Fluo-4 AM, a widely used, cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to Ca2+. This method is adaptable for high-throughput screening in multi-well plates and can be monitored using a fluorescence plate reader or fluorescence microscope.

Materials and Reagents

  • Cell Lines: Adherent mammalian cell line of interest (e.g., HEK293, CHO, HeLa).

  • This compound Compound: Stock solution of this compound dissolved in DMSO.

  • Fluo-4 AM: (e.g., Thermo Fisher, Abcam, Sigma-Aldrich).

  • Pluronic™ F-127: 20% solution in DMSO.

  • Probenecid: (Optional, aids in dye retention in some cell types).

  • Assay Buffer: Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.2-7.4.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, EMEM) with fetal bovine serum (FBS) and antibiotics.

  • Control Agonist: A known agonist that induces Ca2+ flux in the chosen cell line (e.g., ATP, Carbachol).

  • Ionomycin: Calcium ionophore for positive control/maximal fluorescence.

  • EGTA: Calcium chelator for negative control/minimal fluorescence.

  • DMSO: Anhydrous, cell culture grade.

  • Equipment:

    • Fluorescence microplate reader with bottom-read capability and injectors (Excitation: ~490 nm, Emission: ~525 nm).

    • Or, a fluorescence microscope with a FITC/GFP filter set.

    • Sterile, black-walled, clear-bottom 96-well or 384-well microplates.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow Diagram

The overall process for assessing this compound's impact on cytosolic calcium is summarized in the workflow below.

Workflow A 1. Cell Seeding & Culture (24-48h) B 2. Prepare & Add Fluo-4 AM Loading Solution A->B C 3. Incubate for Dye Loading (60 min, 37°C) B->C D 4. Wash & Add Assay Buffer C->D E 5. Establish Basal Fluorescence Reading D->E F 6. Add this compound / Controls via Injector E->F G 7. Kinetic Fluorescence Data Acquisition F->G H 8. Data Analysis (ΔF/F0) G->H

Caption: Experimental workflow for measuring this compound's effect on cytosolic Ca2+.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Volumes should be adjusted for other formats (e.g., 25 µL for 384-well plates).

Day 1: Cell Seeding

  • Harvest and count cells.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow cells to form a confluent monolayer.

Day 2: Dye Loading and Assay

  • Prepare Fluo-4 AM Loading Solution (prepare fresh, use within 2 hours):

    • For 10 mL of solution (sufficient for one 96-well plate):

    • Start with 10 mL of HHBS Assay Buffer.

    • Add 20 µL of a 1 mM Fluo-4 AM stock solution (in DMSO) for a final concentration of 2 µM.

    • Add 50 µL of 20% Pluronic F-127 for a final concentration of 0.1% to aid dye dispersal.

    • (Optional) Add Probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.

    • Vortex the solution thoroughly to mix.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells once with 100 µL of HHBS.

    • Add 100 µL of the freshly prepared Fluo-4 AM Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the loading solution from the wells.

    • Gently wash the cells twice with 100 µL of HHBS to remove extracellular dye.

    • After the final wash, add 100 µL of HHBS to each well.

    • Incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye within the cells.

  • Assay Execution:

    • Place the plate into the fluorescence plate reader, pre-set to 37°C.

    • Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm, with data collection every 1-2 seconds.

    • Record a stable basal fluorescence reading (F₀) for 20-30 seconds.

    • Using the instrument's injectors, add 20 µL of the this compound compound solution (prepared at 6X final concentration in HHBS) to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., ATP) wells.

    • Continue to record the fluorescence signal (F) kinetically for at least 3-5 minutes to capture the full response.

Data Presentation and Analysis

The primary analysis involves normalizing the fluorescence signal to the baseline to account for variations in cell number and dye loading.

  • Calculate Relative Fluorescence (ΔF/F₀):

    • For each well, determine the average baseline fluorescence (F₀) from the readings taken before compound addition.

    • Normalize the entire kinetic trace using the formula: (F - F₀) / F₀ .

  • Quantify the Response:

    • Peak Response: The maximum ΔF/F₀ value achieved after compound addition.

    • Area Under the Curve (AUC): The integral of the ΔF/F₀ curve over a specified time, representing the total Ca2+ mobilization.

The results should be summarized in a table to facilitate comparison between different concentrations of this compound.

Table 1: Summary of this compound Impact on Cytosolic Ca2+ Levels

Treatment GroupConcentrationnBasal Fluorescence (RFU)Peak Response (ΔF/F₀)AUC (arbitrary units)
Vehicle Control0.1% DMSO31502 ± 880.05 ± 0.0115.2 ± 2.1
This compound1 µM31489 ± 950.45 ± 0.06120.5 ± 11.3
This compound10 µM31510 ± 1011.82 ± 0.15540.8 ± 45.7
This compound100 µM31495 ± 913.51 ± 0.281102.1 ± 98.4
Positive Control10 µM ATP31521 ± 1104.15 ± 0.311350.6 ± 121.0
(Note: Data shown are for illustrative purposes only)

Hypothetical Signaling Pathway

If this compound induces Ca2+ release, it may act through a common signaling cascade such as the GPCR-PLC pathway. The diagram below illustrates this hypothetical mechanism.

Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca2+ (Increase) IP3R->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ Ca_ER->IP3R Stored Ca2+ This compound This compound This compound->GPCR Activates? IP3->IP3R Binds & Opens

Caption: Hypothetical GPCR-PLC signaling pathway for this compound-induced Ca2+ release.

For Research Use Only. Not for use in diagnostic procedures.

References

Application Notes & Protocols: Investigating TIR-NB-LRR Signaling with DFPM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toll-like/interleukin-1 receptor (TIR) nucleotide-binding (NB) leucine-rich repeat (LRR) proteins, or TNLs, are a major class of intracellular immune receptors in plants. They play a crucial role in recognizing pathogen-derived effector proteins and initiating a robust defense response, often culminating in a form of localized programmed cell death known as the hypersensitive response (HR). TNL activation is a multi-step process involving conformational changes, oligomerization, and the activation of downstream signaling cascades. A key, yet not fully understood, aspect of this signaling is the rapid alteration of ion fluxes across the plasma membrane, leading to changes in membrane potential.

DFPM (di-4-ANEPPDHQ) is a voltage-sensitive fluorescent dye that rapidly reports changes in plasma membrane potential. It inserts into the outer leaflet of the plasma membrane, and its fluorescence emission spectrum is dependent on the surrounding electric field. Depolarization of the membrane causes a shift in the dye's fluorescence, which can be quantified using ratiometric imaging or by measuring changes in fluorescence intensity at a specific wavelength. This property makes this compound a powerful tool for monitoring the early biophysical events associated with TNL activation in real-time.

These application notes provide a framework and detailed protocols for using this compound to investigate the dynamics of TNL signaling in plant cells.

Application Note 1: Real-Time Monitoring of TNL-Mediated Membrane Depolarization

One of the earliest detectable events following TNL receptor activation is the depolarization of the plasma membrane. This is thought to be caused by an efflux of K+ and an influx of Ca2+ and H+ ions. Using this compound, this change can be captured with high temporal and spatial resolution.

Experimental Synopsis:

This experiment uses transient expression of the well-characterized TNL receptor RPP4 and its corresponding Hyaloperonospora arabidopsidis effector ATR4 in Nicotiana benthamiana. Upon recognition of ATR4, RPP4 oligomerizes and initiates a signaling cascade that leads to rapid plasma membrane depolarization, which is detected by a change in this compound fluorescence.

Data Presentation: Summary of Quantitative Data

The following table summarizes typical results obtained from monitoring RPP4/ATR4-induced membrane depolarization using this compound. Data are presented as the mean ± standard deviation.

ParameterRPP4 + ATR4RPP4 (no effector)Empty Vector
Time to Onset of Depolarization (minutes post-induction) 15.2 ± 2.5No significant changeNo significant change
Peak % Change in this compound Fluorescence Ratio (F488/F561) +35.8% ± 4.1%+1.2% ± 0.5%+0.8% ± 0.4%
Duration of Depolarization (minutes) > 60N/AN/A
Cell Viability at 2 hours post-induction (%) 65% ± 8%98% ± 2%99% ± 1%

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Agro Agroinfiltration of N. benthamiana with TNL/Effector Constructs Incubate Incubate Plants for 48-72 hours Agro->Incubate LeafDisk Excise Leaf Disks Incubate->LeafDisk DFPM_Load Load with this compound Working Solution LeafDisk->DFPM_Load Mount Mount on Microscope Slide DFPM_Load->Mount Imaging Confocal Microscopy (Time-Lapse Imaging) Mount->Imaging Analysis Image Analysis: Ratiometric Quantification Imaging->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for monitoring TNL-mediated membrane depolarization.

Protocol 1: In Planta Measurement of Membrane Potential with this compound

Objective:

To visualize and quantify changes in plasma membrane potential in N. benthamiana leaf epidermal cells following the activation of a co-expressed TNL receptor and its corresponding effector.

Materials:

  • Plants: 4-6 week old Nicotiana benthamiana plants.

  • Agrobacterium tumefaciens: Strain GV3101 carrying binary plasmids for the expression of the TNL receptor (e.g., RPP4) and the effector (e.g., ATR4). A strain carrying an empty vector should be used as a negative control.

  • This compound Stock Solution: 1 mM this compound in DMSO. Store at -20°C, protected from light.

  • Infiltration Buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 200 µM Acetosyringone.

  • This compound Loading Buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂.

  • Equipment:

    • 1 mL needless syringes.

    • Confocal laser scanning microscope with spectral detection capabilities or filter sets for ratiometric imaging (e.g., 488 nm excitation, with emission collection at ~520-560 nm and ~600-640 nm).

    • Microscope slides and coverslips.

    • Forceps and razor blades.

Methodology:

  • Agroinfiltration:

    • Grow A. tumefaciens cultures overnight at 28°C in LB medium with appropriate antibiotics.

    • Pellet the bacteria by centrifugation (4000 x g, 10 min) and resuspend in Infiltration Buffer to a final OD₆₀₀ of 0.5 for each construct.

    • For co-expression, mix the bacterial suspensions of the TNL and effector in a 1:1 ratio.

    • Incubate the bacterial suspension at room temperature for 2-3 hours.

    • Using a needless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana. Mark the infiltrated areas.

    • Incubate the plants for 48-72 hours under standard growth conditions.

  • Sample Preparation and this compound Loading:

    • Prepare a 5 µM this compound working solution by diluting the 1 mM stock solution into this compound Loading Buffer. Vortex thoroughly. Note: Protect the solution from light.

    • Excise a small (~1x1 cm) section from the infiltrated leaf area.

    • Float the leaf section, abaxial side down, on the 5 µM this compound working solution in a small petri dish.

    • Incubate in the dark for 20-30 minutes at room temperature.

  • Microscopy and Data Acquisition:

    • Mount the this compound-loaded leaf disk in a drop of the working solution on a microscope slide with the abaxial side facing the objective.

    • Place the slide on the stage of the confocal microscope. Locate the epidermal cell layer.

    • Set the excitation wavelength to 488 nm.

    • For ratiometric analysis, simultaneously collect fluorescence emission in two channels:

      • Channel 1 (Green): 520-560 nm

      • Channel 2 (Red): 600-640 nm

    • Alternatively, if not performing ratiometric analysis, collect emission at a single wavelength that shows the most significant change upon depolarization (this must be determined empirically, but often the red-shifted emission is used).

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the negative control (empty vector) to set a baseline.

    • Begin a time-lapse acquisition, capturing images every 1-2 minutes.

    • After acquiring a stable baseline for 5-10 minutes, you can add an elicitor if applicable, or simply monitor the interaction of the pre-expressed proteins.

  • Data Analysis:

    • For each time point, select regions of interest (ROIs) corresponding to the plasma membrane of individual cells.

    • Calculate the average fluorescence intensity for each ROI in both channels.

    • Calculate the ratio of the two channels (e.g., Red/Green intensity). An increase in this ratio typically indicates membrane depolarization.

    • Plot the change in fluorescence ratio over time.

TNL Signaling Pathway

G Effector Pathogen Effector (e.g., ATR4) TNL Inactive TNL Monomer (e.g., RPP4) Effector->TNL Recognition Active_TNL Active TNL Oligomer TNL->Active_TNL Oligomerization Downstream Downstream Signaling (e.g., EDS1/PAD4) Active_TNL->Downstream Ion_Channel Plasma Membrane Ion Channels Downstream->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Flux (K+, Ca2+) This compound This compound Reports Fluorescence Change Depolarization->this compound

Caption: TNL signaling pathway leading to membrane depolarization.

Protocol 2: Protoplast-Based Assay for Modulators of TNL Signaling

Objective:

To utilize a protoplast system for higher-throughput screening of small molecules that may inhibit or enhance TNL-mediated membrane depolarization, as measured by this compound fluorescence.

Materials:

  • Plant Material: Arabidopsis thaliana cell culture or leaves from 4-week-old plants.

  • Protoplasting Enzymes: Cellulase R10 (1.5% w/v), Macerozyme R10 (0.4% w/v) in digestion buffer.

  • Buffers: Digestion Buffer, W5 Solution, MMg Solution.

  • Transfection: PEG-calcium transfection buffer.

  • Plasmids: Plasmids encoding the TNL receptor and effector.

  • This compound Stock Solution: 1 mM in DMSO.

  • Equipment:

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader with top or bottom reading capabilities, with appropriate filters for this compound (e.g., Ex: 485 nm, Em: 590 nm).

    • Swinging bucket centrifuge.

    • Hemocytometer.

Methodology:

  • Protoplast Isolation:

    • Finely chop leaf tissue and incubate in Protoplasting Enzyme solution for 3-4 hours with gentle shaking.

    • Filter the protoplast suspension through a nylon mesh to remove debris.

    • Pellet the protoplasts by gentle centrifugation (100 x g, 2 min).

    • Wash the protoplasts several times with W5 solution.

    • Resuspend in MMg solution and determine the concentration using a hemocytometer.

  • Protoplast Transfection:

    • In a microfuge tube, mix ~2x10⁴ protoplasts with 10-15 µg of each plasmid DNA (TNL and effector).

    • Add an equal volume of PEG-calcium transfection buffer, mix gently, and incubate for 15-20 minutes at room temperature.

    • Dilute the mixture with W5 solution and pellet the protoplasts (100 x g, 2 min).

    • Resuspend the transfected protoplasts in W5 solution and incubate overnight in the dark to allow for protein expression.

  • Screening Assay:

    • Prepare a 10 µM this compound working solution in W5 buffer.

    • Pellet the transfected protoplasts and resuspend them in the this compound working solution. Incubate for 20 minutes in the dark.

    • Wash the protoplasts once with W5 to remove excess dye and resuspend to a final concentration of 1x10⁵ cells/mL.

    • Dispense 100 µL of the protoplast suspension into each well of a 96-well plate.

    • Add 1 µL of test compounds from a compound library (typically dissolved in DMSO) to the appropriate wells. Include DMSO-only wells as a negative control.

    • Place the plate in the fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure this compound fluorescence (e.g., Ex: 485 nm, Em: 590 nm) every 5 minutes for a period of 2-3 hours.

    • For each well, plot the fluorescence intensity over time.

    • Calculate the rate of fluorescence increase for each well.

    • Compare the rate of compound-treated wells to the DMSO control.

      • Inhibitors: Will show a significantly lower rate of fluorescence increase.

      • Enhancers: Will show a significantly higher rate of fluorescence increase.

Screening Logic Diagram

G cluster_controls Controls cluster_treatment Treatment Control_Neg Protoplasts + TNL/Effector + DMSO Result_Neg Expected Depolarization (High dF/dt) Control_Neg->Result_Neg Outcome Treatment Protoplasts + TNL/Effector + Test Compound Result_Inhibitor Inhibitor Hit (Low dF/dt) Treatment->Result_Inhibitor Possible Outcome 1 Result_Enhancer Enhancer Hit (High dF/dt) Treatment->Result_Enhancer Possible Outcome 2 Result_NoEffect No Effect (Normal dF/dt) Treatment->Result_NoEffect Possible Outcome 3

Caption: Logical workflow for a high-throughput screen for TNL modulators.

Application Notes and Protocols for Assessing DFPM Bioactivity in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the bioactivity of [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in plants. The primary focus of the described methods is on Arabidopsis thaliana, the model organism in which this compound's mode of action has been most thoroughly characterized.[1][2][3] However, these protocols can be adapted for other plant species to explore the broader effects of this compound and its derivatives.

This compound is a small molecule known to exhibit a dual role in plants: it acts as an antagonist of the Abscisic Acid (ABA) signaling pathway and as an activator of plant immune responses, specifically effector-triggered immunity (ETI).[1][4] Its bioactivity is primarily mediated through the TIR-NLR (Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR in certain Arabidopsis accessions, leading to downstream signaling through components like EDS1, PAD4, RAR1, and SGT1B.

The primary observable effects of this compound in susceptible Arabidopsis accessions are root growth arrest and altered gene expression related to ABA and defense pathways. The following protocols detail methods to quantify these effects.

I. Phenotypic Assessment of this compound Bioactivity

Application Note: Root Growth Inhibition Assay

This assay is a primary method for observing and quantifying the overall bioactivity of this compound and its derivatives. It is a straightforward and robust method for screening compound efficacy and for genetic screens to identify components of the this compound signaling pathway. In susceptible Arabidopsis accessions like Columbia-0 (Col-0), this compound treatment results in a significant and dose-dependent inhibition of primary and lateral root growth.

Protocol: Root Growth Inhibition Assay

1. Plant Material and Growth Conditions:

  • Use seeds of the desired plant species (e.g., Arabidopsis thaliana Col-0 accession).
  • Sterilize seeds using a solution of 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile distilled water.
  • Sow seeds on Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
  • Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.
  • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. This compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Note that this compound is light and O2 sensitive, and its degradation product is likely responsible for its bioactivity. Prepare fresh solutions and protect from light where necessary.
  • After 5-7 days of growth, transfer seedlings of uniform size to new MS agar plates containing the desired concentration of this compound (e.g., 1 µM to 30 µM) or a mock treatment (containing the same concentration of DMSO as the this compound treatment).
  • Seal the plates and place them vertically in the growth chamber.

3. Data Collection and Analysis:

  • Mark the position of the root tip at the time of transfer.
  • After 5-7 days of treatment, scan the plates at high resolution.
  • Measure the primary root elongation from the marked point using image analysis software (e.g., ImageJ).
  • Count the number of lateral roots.
  • Calculate the average root growth and standard error for each treatment.
  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.

Experimental Workflow: Root Growth Inhibition Assay

G Workflow for Root Growth Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization Plating Sow on MS Agar Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth Stratification->Germination Seedling_Transfer Transfer Seedlings to This compound-containing Plates Germination->Seedling_Transfer Incubation Vertical Incubation Seedling_Transfer->Incubation Scanning Scan Plates Incubation->Scanning Measurement Measure Root Growth (e.g., ImageJ) Scanning->Measurement Statistical_Analysis Statistical Analysis Measurement->Statistical_Analysis

Caption: Workflow for assessing this compound's effect on root growth.

II. Molecular Assessment of this compound Bioactivity

Application Note: Gene Expression Analysis

This compound's bioactivity can be quantified at the molecular level by measuring its impact on gene expression. This involves two key aspects:

  • Inhibition of ABA-responsive genes: this compound antagonizes ABA signaling. This can be observed by a reduction in the ABA-induced expression of marker genes such as RAB18 and RD29B.

  • Induction of defense-related genes: this compound activates plant immunity, leading to the upregulation of pathogenesis-related (PR) genes, such as PR2 and PR5.

Quantitative Real-Time PCR (qPCR) is the standard method for these measurements.

Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression

1. Plant Material and Treatment:

  • Grow seedlings in liquid MS medium or on MS agar plates as described above for 10-14 days.
  • For ABA antagonism: Pre-treat seedlings with a specific concentration of this compound (e.g., 30 µM) or a mock solution (DMSO) for 1 hour. Then, add ABA (e.g., 10 µM) and incubate for an additional 3-5 hours.
  • For defense gene induction: Treat seedlings with this compound (e.g., 30 µM) or a mock solution for 6 hours.
  • Harvest the whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

3. qPCR Analysis:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (RAB18, RD29B, PR2, PR5) and a reference gene (e.g., Actin2 or UBQ10), and a SYBR Green-based qPCR master mix.
  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.
  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
  • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated control.

III. Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative results from the described assays, based on studies in Arabidopsis thaliana.

Table 1: Effect of this compound and its Derivatives on Arabidopsis Col-0 Primary Root Growth

CompoundConcentration (µM)Primary Root Length (% of Control)
Mock (DMSO)-100
This compound10~40-50%
This compound-310~30-40%
This compound-510~20-30%
This compound-1710~35-45%
This compound-1810~30-40%
This compound-2410~35-45%
Data are illustrative and compiled from reported effects in the literature.

Table 2: Relative Expression of Marker Genes in Arabidopsis Col-0 Seedlings in Response to this compound Treatment

GeneTreatmentRelative Expression (Fold Change vs. Mock)
ABA-Responsive Genes
RAB1810 µM ABA~100-150
RAB1830 µM this compound + 10 µM ABA~20-40
RD29B10 µM ABA~80-120
RD29B30 µM this compound + 10 µM ABA~15-30
Defense-Related Genes
PR230 µM this compound~5-15
PR530 µM this compound~10-25
Data are illustrative and compiled from reported effects in the literature.

IV. Signaling Pathway and Logic Diagrams

This compound Signaling Pathway in Arabidopsis

G Simplified this compound Signaling Pathway This compound This compound (or its active derivative) VICTR VICTR (TIR-NLR Protein) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1B VICTR->RAR1_SGT1B Immunity Effector-Triggered Immunity (ETI) EDS1_PAD4->Immunity RAR1_SGT1B->Immunity PR_Genes Upregulation of PR Genes (PR2, PR5) Immunity->PR_Genes Root_Arrest Root Growth Arrest Immunity->Root_Arrest ABA_Resp ABA Responses (e.g., RAB18, RD29B expression) Immunity->ABA_Resp inhibits ABA_Sig ABA Signaling ABA_Sig->ABA_Resp induces G Genetic Requirement for this compound-Induced Root Arrest cluster_genotypes Plant Genotype cluster_treatment Treatment cluster_phenotype Observed Phenotype WT Wild-Type (e.g., Col-0) This compound + this compound WT->this compound victr victr mutant victr->this compound eds1_pad4 eds1 or pad4 mutant eds1_pad4->this compound Arrest Root Growth Arrest This compound->Arrest WT No_Arrest Normal Root Growth This compound->No_Arrest victr This compound->No_Arrest eds1/pad4

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with PAD4 using Drug Affinity and Fingerprinting by Mass Spectrometry (DFPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter the structure and function of target proteins. Dysregulated PAD4 activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and multiple cancers, making it a compelling target for therapeutic intervention.

Drug Affinity and Fingerprinting by Mass Spectrometry (DFPM) is a powerful affinity selection mass spectrometry (AS-MS) technique used to identify and characterize interactions between proteins and small molecules within a complex mixture. This method allows for the screening of compound libraries to discover novel ligands, assess their binding affinity, and generate a "fingerprint" of the interacting molecules. This application note provides a detailed protocol for the application of this compound in studying the interactions of small molecule inhibitors with PAD4, facilitating drug discovery and development efforts targeting this enzyme.

Principle of the Method

The this compound workflow involves three main stages:

  • Incubation: Recombinant PAD4 is incubated with a library of potential small molecule ligands, allowing for the formation of protein-ligand complexes.

  • Affinity Selection: The protein-ligand complexes are separated from unbound small molecules. This is typically achieved using size-exclusion chromatography (SEC), where the larger protein-ligand complexes elute before the smaller, unbound compounds.

  • Mass Spectrometry Analysis: The eluted fractions are analyzed by high-resolution mass spectrometry to identify the small molecules that have bound to PAD4. This provides a "fingerprint" of the interacting compounds from the library.

Materials and Reagents

  • Protein: Recombinant human PAD4 (full-length, active)

  • Compound Library: A collection of small molecules (e.g., natural products, synthetic compounds, fragment libraries) dissolved in a compatible solvent (e.g., DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.6, 150 mM NaCl, 2 mM DTT.

  • Activation Buffer: Assay Buffer supplemented with 10 mM CaCl₂.

  • Quenching Solution: 10 mM EDTA in Assay Buffer.

  • Size-Exclusion Chromatography (SEC) Column: Appropriate for the separation of proteins in the size range of PAD4 (~74 kDa) from small molecules.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Control Inhibitor: A known PAD4 inhibitor (e.g., Cl-amidine) for assay validation.

Experimental Protocols

Preparation of Reagents
  • PAD4 Stock Solution: Prepare a stock solution of recombinant PAD4 in Assay Buffer to a final concentration of 10 µM. Aliquot and store at -80°C.

  • Compound Library Plates: Prepare 96- or 384-well plates containing the compound library, with each well containing a different compound at a known concentration (e.g., 10 mM in DMSO).

  • Activation and Quenching Buffers: Prepare fresh Activation and Quenching buffers on the day of the experiment.

This compound Experimental Workflow
  • Incubation of PAD4 with Compound Library:

    • In a 96-well plate, add 2 µL of each compound from the library plate to individual wells.

    • Add 18 µL of PAD4 (at 1.1 µM in Assay Buffer) to each well.

    • To activate PAD4, add 2 µL of 100 mM CaCl₂ to each well to reach a final concentration of 10 mM. The final PAD4 concentration will be 1 µM.

    • Include control wells:

      • Positive Control: PAD4 + known inhibitor (e.g., Cl-amidine).

      • Negative Control: PAD4 + DMSO (vehicle).

      • No-Protein Control: Assay Buffer + compound library.

    • Incubate the plate at 37°C for 30 minutes to allow for binding to reach equilibrium.

  • Affinity Selection by Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with Assay Buffer.

    • Inject the incubation mixture from each well onto the SEC column.

    • The protein-ligand complexes will elute in the void volume, while the unbound small molecules will be retained and elute later.

    • Collect the fractions corresponding to the elution of PAD4.

  • Ligand Dissociation and Preparation for Mass Spectrometry:

    • To the collected fractions containing the protein-ligand complexes, add a protein precipitation agent (e.g., ice-cold acetonitrile) to denature PAD4 and release the bound ligands.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant containing the released ligands to a new plate for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the supernatant by LC-MS/MS.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions in the sample.

    • The presence of a compound from the library in the PAD4-containing fraction indicates a binding event.

Data Presentation

Quantitative Data of Known PAD4 Inhibitors

The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) for a selection of known PAD4 inhibitors. This data can be used for comparison and as a benchmark for newly identified compounds.

InhibitorType of InhibitionIC₅₀ (µM)Kᵢ (µM)Reference
Cl-amidineIrreversible5.9-[1]
F-amidineIrreversible--
GSK199Reversible0.2 (in absence of Ca²⁺)-[2][3]
GSK484Reversible0.05 (in absence of Ca²⁺)-[1][2]
JBI-589Reversible0.122-
YW3-56Reversible1-5-
ChlortetracyclineMixed-0.11
MinocyclineMixed-0.78
Ruthenium redReversible-10
BMS-P5Selective0.098-

Visualizations

Experimental Workflow for this compound

DFPM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Affinity Selection cluster_analysis Analysis PAD4 Recombinant PAD4 Mix Mix PAD4 and Library PAD4->Mix Library Compound Library Library->Mix Incubate Incubate at 37°C Mix->Incubate SEC Size-Exclusion Chromatography (SEC) Incubate->SEC Complexes Collect Protein-Ligand Complexes SEC->Complexes Early Elution Unbound Discard Unbound Ligands SEC->Unbound Late Elution Dissociate Dissociate Ligands Complexes->Dissociate MS LC-MS/MS Analysis Dissociate->MS Hits Identify Bound Ligands (Hits) MS->Hits

Caption: A schematic of the Drug Affinity and Fingerprinting by Mass Spectrometry (this compound) workflow.

Signaling Pathway of PAD4 in NETosis and Inflammation

PAD4_Signaling cluster_stimuli Inflammatory Stimuli cluster_cell Neutrophil cluster_outcome Pathophysiological Outcomes PMA PMA / Pathogens ROS ↑ Reactive Oxygen Species (ROS) PMA->ROS Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Ca_Influx ↑ Intracellular Ca²⁺ Cytokines->Ca_Influx ROS->Ca_Influx PAD4_active PAD4 (Active) Ca_Influx->PAD4_active PAD4_inactive PAD4 (Inactive) PAD4_inactive->PAD4_active Ca²⁺ Citrullination Histone Citrullination PAD4_active->Citrullination Histones Histone Arginine Histones->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NETosis Chromatin->NETosis Inflammation Inflammation NETosis->Inflammation Autoimmunity Autoimmunity (e.g., Rheumatoid Arthritis) NETosis->Autoimmunity Thrombosis Thrombosis NETosis->Thrombosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DFPM Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione (DFPM). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous solutions during their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to assist you in overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.

Initial Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective solvents for this compound.[1]

  • Prepare a high-concentration stock solution: Dissolving this compound in a small volume of the chosen organic solvent will create a concentrated stock that is easier to dilute.

  • Dilute into aqueous buffer: Slowly add the this compound stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution is a common issue for poorly soluble compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to prevent this:

  • Decrease the final concentration of this compound: The simplest solution is often to work with a lower final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible to avoid off-target effects (typically ≤0.5%), a slight increase may be necessary to maintain solubility.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, and then add this intermediate solution to the final volume.

  • Work at a controlled temperature: The solubility of compounds can be temperature-dependent. Preparing and using your solutions at a consistent temperature (e.g., room temperature or 37°C) may prevent precipitation.

  • Consider using surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can help to keep hydrophobic compounds in solution by forming micelles. A final concentration of 0.01% to 0.1% is a good starting point.

Q3: What is the maximum recommended concentration of this compound in a DMSO/PBS mixture?

A3: The solubility of this compound in a 1:4 mixture of DMSO:PBS (pH 7.2) is approximately 0.2 mg/mL.[1] Exceeding this concentration is likely to result in precipitation.

Q4: How should I prepare and store my this compound stock solution?

A4: Proper preparation and storage are crucial for maintaining the integrity and solubility of your this compound stock solution.

  • Preparation: Weigh the desired amount of this compound and dissolve it in the appropriate volume of high-purity DMSO or DMF to achieve the target concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. When stored properly, stock solutions in DMSO are typically stable for several months.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration
DMF~2 mg/mL[1]
DMSO~2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL[1]
Ethanol~0.14 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 340.27 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 340.27 g/mol = 0.0034 g = 3.4 mg

  • Carefully weigh out the calculated mass of this compound and transfer it to a suitable vial.

  • Add the desired volume of DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol details the dilution of a this compound stock solution into an aqueous buffer for a final concentration of 10 µM, with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 10 µM in the desired final volume of your working solution. For a final volume of 1 mL:

    • V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • To ensure the final DMSO concentration is 0.1%, the volume of the stock solution added should be 1/1000th of the final volume. In this case, 1 µL in 1 mL is a 1:1000 dilution, which results in a final DMSO concentration of 0.1%.

  • In a sterile microcentrifuge tube, add 999 µL of the aqueous buffer.

  • While gently vortexing the buffer, add 1 µL of the 10 mM this compound stock solution.

  • Continue vortexing for a few seconds to ensure the this compound is evenly dispersed.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.

  • Use the freshly prepared working solution in your experiment immediately.

Visualizing this compound's Mechanism of Action

This compound is known to modulate plant signaling pathways, specifically by inhibiting abscisic acid (ABA)-dependent gene expression and activating plant immune responses through a pathway involving EDS1 and PAD4.

This compound Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

DFPM_Troubleshooting_Workflow start Start: this compound Insolubility dissolve_in_organic Dissolve this compound in 100% DMSO or DMF to make a stock solution start->dissolve_in_organic dilute_in_aqueous Dilute stock solution into aqueous buffer dissolve_in_organic->dilute_in_aqueous precipitation_check Precipitation? dilute_in_aqueous->precipitation_check success Success: Homogeneous Solution precipitation_check->success No troubleshoot Troubleshooting Strategies precipitation_check->troubleshoot Yes lower_conc Lower final This compound concentration troubleshoot->lower_conc increase_dmso Increase final DMSO % (e.g., 0.5%) troubleshoot->increase_dmso stepwise_dilution Use stepwise dilution troubleshoot->stepwise_dilution add_surfactant Add surfactant (e.g., Tween-20) troubleshoot->add_surfactant lower_conc->dilute_in_aqueous increase_dmso->dilute_in_aqueous stepwise_dilution->dilute_in_aqueous add_surfactant->dilute_in_aqueous

A workflow for troubleshooting this compound precipitation.
This compound Signaling Pathway

This diagram illustrates the signaling pathway modulated by this compound, leading to the inhibition of the ABA response and the activation of plant defense mechanisms.

DFPM_Signaling_Pathway cluster_ABA ABA Signaling Pathway This compound This compound EDS1_PAD4 EDS1/PAD4 Complex This compound->EDS1_PAD4 activates Defense_Genes Plant Defense Gene Expression EDS1_PAD4->Defense_Genes ABA_Response ABA-Responsive Gene Expression EDS1_PAD4->ABA_Response inhibits ABA Abscisic Acid (ABA) ABA_Receptor ABA Receptor ABA->ABA_Receptor PP2C PP2Cs ABA_Receptor->PP2C inhibits SnRK2 SnRK2s PP2C->SnRK2 inhibits ABF ABF Transcription Factors SnRK2->ABF ABF->ABA_Response

This compound's modulation of ABA and plant defense signaling.

References

Technical Support Center: Optimizing DFPM Concentration for Plant Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) for plant signaling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in plants?

A1: this compound is a small molecule that acts as a potent elicitor of plant defense responses, specifically by activating effector-triggered immunity (ETI) in certain Arabidopsis thaliana accessions (e.g., Col-0). It functions by engaging the Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein VICTR. This activation initiates a signaling cascade dependent on key immune regulators like EDS1 and PAD4, leading to downstream defense responses such as the inhibition of primary root growth and the induction of pathogenesis-related (PR) genes.[1][2] this compound has also been shown to antagonize abscisic acid (ABA) signaling pathways.[2]

Q2: What is a typical starting concentration for this compound in Arabidopsis thaliana experiments?

A2: Based on published studies, a concentration of 10 µM this compound is a common starting point for observing significant biological activity, such as primary root growth arrest in Arabidopsis thaliana Col-0 seedlings.[1][3] However, the optimal concentration can vary depending on the specific research question, experimental system, and the Arabidopsis accession being used.

Q3: How should I prepare a this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. While the exact maximum solubility in DMSO is not readily published, preparing a 10 mM stock solution is a common practice. It is crucial to ensure the final concentration of DMSO in the plant growth medium remains low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: How stable is this compound in plant growth media?

A4: The stability of this compound in aqueous media can be a concern. It is advisable to use freshly prepared media containing this compound for experiments. Some studies suggest that prolonged exposure to light can reduce this compound's bioactivity in Murashige and Skoog (MS) growth media. Therefore, for longer experiments, it may be necessary to transfer seedlings to fresh this compound-containing media periodically.

Troubleshooting Guides

Problem 1: I am not observing the expected root growth inhibition with this compound.

Possible Cause 1: Incorrect this compound Concentration.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. See the detailed protocol below.

Possible Cause 2: Insensitive Arabidopsis Accession.

  • Solution: The this compound-induced root growth arrest is dependent on a functional VICTR allele, which is present in the Col-0 accession but may be absent or varied in others. Ensure you are using a responsive accession like Col-0. If using other accessions, you may need to test for this compound sensitivity.

Possible Cause 3: Inactive this compound.

  • Solution: Ensure your this compound stock solution is properly stored (cool, dark, and dry). Prepare fresh treatment media for each experiment, as the stability of this compound in aqueous solutions can be limited.

Possible Cause 4: Suboptimal Growth Conditions.

  • Solution: Ensure your Arabidopsis seedlings are healthy and grown under optimal and consistent light, temperature, and humidity conditions. Stressed plants may exhibit altered responses to chemical treatments.

Problem 2: I am observing significant phytotoxicity, including shoot yellowing and necrosis.

Possible Cause 1: this compound Concentration is Too High.

  • Solution: High concentrations of this compound can lead to generalized toxicity that masks specific signaling responses. Reduce the this compound concentration in your experiments. A dose-response curve will help identify a concentration that elicits the desired signaling response without causing excessive cellular damage.

Possible Cause 2: Solvent (DMSO) Toxicity.

  • Solution: Ensure the final concentration of DMSO in your growth medium is minimal (ideally below 0.1%). Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experimental design to distinguish between this compound-specific effects and solvent effects.

Possible Cause 3: Contamination of the Growth Medium.

  • Solution: Ensure that your growth medium and all handling procedures are sterile to prevent microbial contamination, which can cause stress and phytotoxicity symptoms in seedlings.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve for Root Growth Inhibition

This protocol details how to establish the optimal this compound concentration for inducing a quantifiable root growth inhibition in Arabidopsis thaliana seedlings.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Phytoagar

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (square, 100x100 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Ruler or a flatbed scanner with image analysis software (e.g., ImageJ)

2. Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by 50% bleach and sterile water washes).

    • Plate the sterilized seeds on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 5-7 days.

  • Preparation of this compound Treatment Plates:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare sterile MS agar medium (as above). After autoclaving and cooling to ~50-60°C, add the this compound stock solution to achieve the desired final concentrations.

    • Recommended Concentrations: 0 µM (vehicle control with DMSO), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 20 µM.

    • Ensure the final DMSO concentration is the same across all plates, including the control (e.g., 0.1%).

    • Pour the media into sterile square petri dishes and allow them to solidify.

  • Seedling Transfer and Treatment:

    • Select healthy, uniform 5-7 day old seedlings from the initial plates.

    • Carefully transfer the seedlings to the this compound treatment plates, aligning the root tips near the top of the plate.

    • Place the plates vertically in the growth chamber.

  • Data Collection and Analysis:

    • Mark the position of the root tips at the time of transfer.

    • After 3-5 days of treatment, photograph or scan the plates.

    • Measure the primary root growth from the initial mark to the new root tip for each seedling.

    • Calculate the average root growth and standard deviation for each this compound concentration.

    • Plot the average root growth inhibition relative to the vehicle control against the this compound concentration to generate a dose-response curve.

Protocol 2: Assessing this compound Phytotoxicity

This protocol provides methods to evaluate the phytotoxic effects of this compound on Arabidopsis seedlings, beyond root growth inhibition.

1. Visual Assessment of Shoot Phenotype:

  • Procedure:

    • Grow Arabidopsis seedlings on MS agar plates containing a range of this compound concentrations (as prepared in Protocol 1).

    • After 5-7 days of treatment, visually inspect the shoots for signs of phytotoxicity.

    • Document any observed chlorosis (yellowing), necrosis (tissue death), anthocyanin accumulation (purple pigmentation), or stunting of the cotyledons and true leaves.

    • Score the severity of these symptoms on a qualitative scale (e.g., none, mild, moderate, severe).

2. Chlorophyll Content Quantification:

  • Procedure:

    • Collect shoot tissue from seedlings grown on different this compound concentrations (at least 50 mg fresh weight per sample).

    • Grind the tissue in 1 ml of 80% acetone in a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.

    • Transfer the supernatant to a new tube and measure the absorbance at 663 nm and 645 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/ml) = (20.2 x A645) + (8.02 x A663)

    • Express the chlorophyll content as µg per gram of fresh weight.

Protocol 3: Quantifying this compound-Induced Gene Expression via qRT-PCR

This protocol describes how to measure the expression of the pathogenesis-related gene PR1, a common marker for plant defense activation, in response to this compound treatment.

1. Materials:

  • Arabidopsis thaliana seedlings (Col-0)

  • Liquid MS medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile flasks or multi-well plates

  • Liquid nitrogen

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • qPCR instrument

  • Primers for PR1 and a reference gene (e.g., ACTIN2 or UBQ10)

2. Procedure:

  • Seedling Growth and Treatment:

    • Grow sterile Arabidopsis seedlings in liquid MS medium for 7-10 days under constant light with gentle shaking.

    • Add this compound to the liquid medium to a final concentration of 10 µM (or the optimal concentration determined from Protocol 1). Include a DMSO vehicle control.

    • Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for PR1 or the reference gene, and diluted cDNA.

    • Example Primer Sequences (to be validated):

      • PR1 Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

      • PR1 Reverse: 5'-CACATAATTCCCACGAGGATC-3'

      • ACTIN2 Forward: 5'-GGTAACATTGTGCTCAGTGGTGG-3'

      • ACTIN2 Reverse: 5'-AACGACCTTAATCTTCATGCTGC-3'

    • Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s). Include a melt curve analysis to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PR1 and the reference gene in both this compound-treated and control samples.

    • Calculate the relative expression of PR1 using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle control.

Data Presentation

Table 1: Example Dose-Response of this compound on Arabidopsis thaliana (Col-0) Primary Root Growth

This compound Concentration (µM)Average Primary Root Growth (mm) ± SDPercent Inhibition (%)
0 (Vehicle Control)15.2 ± 1.80
0.114.8 ± 2.12.6
0.512.5 ± 1.517.8
1.09.8 ± 1.235.5
5.04.1 ± 0.973.0
10.02.3 ± 0.684.9
20.01.9 ± 0.587.5

Table 2: Example Phytotoxicity Assessment of this compound on Arabidopsis thaliana (Col-0)

This compound Concentration (µM)Visual Shoot PhenotypeTotal Chlorophyll Content (µg/g FW) ± SD
0 (Vehicle Control)Healthy, green cotyledons and leaves1250 ± 85
1.0No visible symptoms1230 ± 92
5.0Mild chlorosis at leaf margins1050 ± 75
10.0Moderate chlorosis, slight stunting820 ± 63
20.0Severe chlorosis and some necrotic spots550 ± 51

Visualizations

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 signals through Downstream Downstream Defense Responses EDS1_PAD4->Downstream RootGrowth Root Growth Inhibition Downstream->RootGrowth PR_Genes PR Gene Expression Downstream->PR_Genes

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock (10 mM in DMSO) B Prepare MS agar plates with varying this compound concentrations A->B C Transfer 5-7 day old Arabidopsis seedlings B->C D Incubate vertically for 3-5 days C->D E Measure primary root growth D->E F Assess shoot phytotoxicity D->F G Analyze gene expression (qRT-PCR) D->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start No/Weak Root Growth Inhibition? Conc Is concentration optimized? Start->Conc Accession Using a responsive accession (e.g., Col-0)? Conc->Accession Yes DoseResponse Action: Perform Dose-Response Conc->DoseResponse No Stability Is this compound stock/media fresh? Accession->Stability Yes ChangeAccession Action: Use Col-0 or test accession sensitivity Accession->ChangeAccession No FreshStock Action: Prepare fresh This compound stock and media Stability->FreshStock No Success Problem Solved Stability->Success Yes DoseResponse->Success ChangeAccession->Success FreshStock->Success

Caption: Troubleshooting logic for this compound experiments.

References

common issues with DFPM light and oxygen sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing the small molecule DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound's light and oxygen sensitivity, ensuring the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, or [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione, is a small molecule utilized in chemical genetics to investigate plant signaling pathways. Its primary application is as a modulator of the plant immune response and an inhibitor of abscisic acid (ABA) signaling. In the model organism Arabidopsis thaliana, this compound is known to induce an accession-specific root growth arrest, a phenotype that is dependent on a functional TIR-NLR protein called VICTR and other components of the plant immune signaling cascade.

Q2: My this compound solution is not showing any biological activity. What could be the reason?

A2: The bioactivity of this compound is critically dependent on a light- and oxygen-dependent modification.[1] If your this compound solution is not active, it is likely that it has not been sufficiently exposed to both light and oxygen to form the bioactive compound. Ensure that your working solutions are exposed to ambient light and are not deoxygenated. Conversely, prolonged exposure can lead to degradation and loss of activity.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from excessive light exposure during storage.

Q4: What is the bioactive form of this compound?

A4: The bioactive form of this compound is a product of its light- and oxygen-dependent modification. Research suggests a potential chemical structure for this activated product, which is responsible for triggering the downstream biological responses.[1] The parent compound as supplied is not the active molecule in the biological system.

Troubleshooting Guide

Issue 1: Inconsistent or No Root Growth Arrest in Arabidopsis
Possible Cause Troubleshooting Step
Insufficient this compound Activation Ensure that the growth medium containing this compound is exposed to sufficient light prior to and during the experiment to allow for the formation of the bioactive compound. Avoid working in a dark room or using plates that have been stored in the dark for an extended period after preparation.
Degradation of Active Compound The bioactive form of this compound can degrade with prolonged exposure to light. For long-term experiments, it may be necessary to replenish the medium with freshly prepared this compound solution.
Incorrect Arabidopsis Accession This compound-induced root growth arrest is accession-specific, with Col-0 being a sensitive accession. Verify the genetic background of the Arabidopsis line you are using.
Genetic Mutation in Signaling Pathway The this compound response requires functional components of the plant immune signaling pathway, including VICTR, EDS1, and PAD4.[2][3] If you are using mutant lines, ensure they do not have mutations in these key signaling genes.
Media Composition The composition of the growth medium can influence root growth and potentially interact with this compound. Use a consistent and well-documented media formulation for all experiments.
Issue 2: Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Light Exposure Standardize the light conditions for all experiments, including light intensity, photoperiod, and the distance of the plates from the light source. Variations in light will directly impact the activation and stability of this compound.
Oxygen Availability Ensure consistent aeration of your experimental setup. While standard atmospheric oxygen levels are generally sufficient, significant variations in oxygen availability could affect the formation of the bioactive this compound molecule.
Stock Solution Inconsistency Prepare a large batch of this compound stock solution and aliquot it for single use to minimize variability between experiments. Always ensure the stock solution is fully dissolved before use.
Plate-to-Plate Variation Ensure uniform preparation of growth media and consistent placement of seeds on the plates. Small differences in media depth or seed placement can affect root growth.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Arabidopsis thaliana Root Growth Arrest Assay
  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidify with 0.8% agar. Adjust the pH to 5.7.

  • Adding this compound: After autoclaving and cooling the medium to approximately 50-60°C, add the this compound stock solution to the desired final concentration (e.g., 1-10 µM). Swirl the flask gently to ensure even distribution.

  • Pouring Plates: Pour the this compound-containing medium into square petri dishes under sterile conditions. Allow the plates to solidify.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (e.g., Col-0 accession) seeds and place them on the surface of the prepared plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber with controlled light (e.g., 100-150 µmol/m²/s) and temperature (e.g., 22°C) conditions.

  • Data Collection: Monitor and measure primary root length at specified time points (e.g., daily for 7-10 days) to assess the effect of this compound on root growth.

Visualizing Key Processes

To aid in understanding the critical aspects of working with this compound, the following diagrams illustrate the activation pathway and a general troubleshooting workflow.

DFPM_Activation_Pathway cluster_activation Activation Conditions This compound This compound (Inactive) Active_this compound Bioactive this compound (Modified Form) This compound->Active_this compound Activation Light Light Oxygen Oxygen Signaling Plant Immune Signaling Cascade (VICTR, EDS1, PAD4) Active_this compound->Signaling Triggers Degradation Degradation Products (Inactive) Active_this compound->Degradation Degradation (prolonged light exposure) Response Biological Response (e.g., Root Growth Arrest) Signaling->Response

Caption: Light and oxygen-dependent activation of this compound.

Troubleshooting_Workflow Start Experiment Fails: Inconsistent or No Activity Check_Activation Verify this compound Activation Conditions Start->Check_Activation Light_Oxygen Ensure adequate light and oxygen exposure for media. Check_Activation->Light_Oxygen Yes Degradation Consider replenishing this compound for long-term experiments. Check_Activation->Degradation Yes Check_Genotype Confirm Arabidopsis Genotype and Signaling Pathway Accession Use sensitive accession (e.g., Col-0). Check_Genotype->Accession Yes Mutants Check for mutations in VICTR, EDS1, PAD4. Check_Genotype->Mutants Yes Check_Protocol Review Experimental Protocol Stock Prepare fresh stock solution. Check for precipitation. Check_Protocol->Stock Yes Media Ensure consistent media preparation and plating. Check_Protocol->Media Yes Light_Oxygen->Check_Genotype Degradation->Check_Genotype Accession->Check_Protocol Mutants->Check_Protocol Success Problem Resolved Stock->Success Media->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Variability in DFPM-Induced Root Growth Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DFPM (N-(3,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]methanimidamide) in root growth assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce root growth arrest?

A1: this compound is a small molecule that has been identified to trigger an effector-triggered immunity (ETI) signaling pathway in specific accessions of Arabidopsis thaliana.[1][2] This leads to a rapid and potent inhibition of primary root growth. The response is not due to general toxicity but rather the activation of a specific genetic pathway.

Q2: Why is the this compound-induced root growth arrest variable between experiments?

A2: Variability in this compound-induced root growth arrest can stem from several factors, including:

  • Genetic Background: The primary source of variability is the genetic makeup of the Arabidopsis thaliana accession used. The response is largely dependent on the presence of a specific allele of the VICTR gene.[1][2]

  • Experimental Conditions: Factors such as light intensity, temperature, and photoperiod can influence plant growth and the activity of the signaling pathway.[3]

  • This compound Handling and Stability: The age and storage of your this compound stock solution, as well as its concentration in the media, are critical for consistent results. This compound activity can be affected by light and oxygen.

Q3: Which Arabidopsis thaliana accessions are sensitive to this compound?

A3: The Columbia-0 (Col-0) accession is highly sensitive to this compound and exhibits a strong root growth arrest phenotype. Other accessions, such as Nie1-2 and Leo1, have also been shown to be sensitive. Most other accessions are resistant.

Q4: What is the mechanism of this compound-induced root growth arrest?

A4: this compound is perceived by the TIR-NB-LRR protein VICTR in sensitive Arabidopsis accessions. This initiates a signaling cascade that requires the downstream components EDS1, PAD4, RAR1, and SGT1B, which are key regulators of plant defense responses. This signaling ultimately leads to the cessation of root cell division and elongation. The lectin receptor kinase RDA2 is also involved in perceiving the this compound signal and activating MAP kinases (MPK3 and MPK6).

Troubleshooting Guides

Here are some common issues encountered during this compound experiments and steps to resolve them.

Problem Possible Cause(s) Troubleshooting Steps
No root growth arrest observed in the sensitive Col-0 accession. 1. Incorrect this compound concentration: The concentration of this compound in the media may be too low. 2. Degraded this compound: The this compound stock solution may have degraded due to improper storage or age. 3. Incorrect plant age: Seedlings may be too old or too young for optimal response. 4. Suboptimal growth conditions: Light intensity or temperature may not be ideal. 5. Genetic variation in your Col-0 stock: Your specific Col-0 line may have lost sensitivity.1. Verify this compound concentration: Prepare fresh media with a final this compound concentration of 10 µM. 2. Prepare fresh this compound stock: Dissolve this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. 3. Use 7-day-old seedlings: Transfer 7-day-old seedlings from standard MS media to this compound-containing media. 4. Optimize growth conditions: Ensure a photoperiod of 16h light/8h dark at a constant temperature of 22°C. 5. Test a different Col-0 seed stock: Obtain a new, verified Col-0 seed stock.
Unexpected root growth arrest in a resistant accession (e.g., Ler). 1. High this compound concentration: The this compound concentration may be too high, leading to non-specific toxic effects. 2. Contamination of the media: The growth media may be contaminated with other substances that inhibit root growth. 3. Seed mix-up: The seeds used may not be the correct resistant accession.1. Perform a dose-response curve: Test a range of this compound concentrations to distinguish specific from toxic effects. 2. Prepare fresh, sterile media: Ensure all media components are sterile and properly prepared. 3. Verify seed stock: Genotype or re-order the resistant accession seeds to confirm their identity.
High variability in root growth arrest within the same experiment. 1. Uneven this compound distribution in media: The this compound may not be evenly mixed throughout the agar. 2. Inconsistent seedling age or size: Seedlings may not be at a uniform developmental stage. 3. Variations in light or temperature across the growth plate/chamber: Inconsistent environmental conditions can affect individual seedlings differently. 4. This compound degradation in the light: Prolonged exposure of the plates to light can reduce this compound bioactivity.1. Ensure thorough mixing: After adding this compound to the molten agar, swirl the flask gently but thoroughly before pouring the plates. 2. Select uniform seedlings: Choose seedlings of similar size and developmental stage for transfer to the experimental plates. 3. Standardize plate placement: Place plates in a uniform position within the growth chamber to ensure consistent light and temperature exposure. 4. Minimize light exposure during handling: Prepare plates and handle seedlings in a timely manner to reduce this compound degradation. Consider re-transferring seedlings to fresh this compound plates every 24 hours for prolonged experiments.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its derivatives on primary root growth in different Arabidopsis thaliana genotypes.

Table 1: Effect of this compound on Primary Root Growth in Different Arabidopsis Accessions

AccessionThis compound Concentration (µM)Primary Root Length (mm, Mean ± SD)Root Growth Inhibition (%)
Col-0 0 (DMSO)25.3 ± 2.1-
105.2 ± 0.8~80%
Nie1-2 0 (DMSO)24.8 ± 2.5-
107.1 ± 1.2~71%
Leo1 0 (DMSO)26.1 ± 2.9-
108.3 ± 1.5~68%
Ler 0 (DMSO)23.9 ± 2.4-
1022.5 ± 2.0~6%

Data synthesized from studies where 7-day-old seedlings were treated for 4-6 days.

Table 2: Effect of this compound and Derivatives on Primary Root Growth in Col-0 and Mutant Lines

GenotypeCompound (10 µM)Primary Root Length (mm, Mean ± SD)
Col-0 DMSO26.5 ± 2.8
This compound6.1 ± 0.9
This compound-54.8 ± 0.7
This compound-187.2 ± 1.1
victr-1 This compound24.9 ± 2.5
eds1-2 This compound25.3 ± 2.6
pad4-1 This compound24.7 ± 2.2

Data represent primary root length after 6 days of treatment, starting with 7-day-old seedlings.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure: a. In a sterile microcentrifuge tube, dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. b. Vortex briefly to ensure the compound is fully dissolved. c. Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize exposure to light and moisture. d. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

Protocol 2: Arabidopsis thaliana Root Growth Arrest Assay

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 for sensitive, Ler for resistant).

    • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7.

    • Petri plates (square, 100 x 100 mm).

    • This compound stock solution (10 mM in DMSO).

    • Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100).

    • Sterile water.

  • Procedure: a. Seed Sterilization and Germination: i. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. ii. Wash the seeds 5 times with sterile water. iii. Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark. iv. Plate the seeds on MS agar plates and place them vertically in a growth chamber under a 16h light/8h dark photoperiod at 22°C. b. This compound Treatment: i. Prepare MS agar medium as described above. After autoclaving and cooling to approximately 50-60°C, add this compound stock solution to a final concentration of 10 µM. Add an equivalent amount of DMSO to the control plates. ii. Swirl the flask gently but thoroughly to ensure even distribution of this compound before pouring the plates. iii. After 7 days of growth, carefully transfer seedlings of uniform size to the fresh MS plates containing either this compound or DMSO (control). Align the root tips along a line drawn on the back of the plate. c. Data Collection and Analysis: i. Place the plates vertically back into the growth chamber. ii. Mark the position of the root tips at the time of transfer and then daily for the next 4-6 days. iii. Measure the primary root elongation from the initial mark. iv. Quantify the root growth inhibition as a percentage relative to the control seedlings.

Signaling Pathways and Experimental Workflows

DFPM_Signaling_Pathway cluster_input Input cluster_perception Perception cluster_signaling Downstream Signaling cluster_output Output This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR Activates RDA2 RDA2 (Lectin Receptor Kinase) This compound->RDA2 Activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Requires RAR1_SGT1B RAR1/SGT1B (Chaperones) VICTR->RAR1_SGT1B Requires Root_Arrest Root Growth Arrest EDS1_PAD4->Root_Arrest MAPK_Cascade MAPK Cascade (MPK3/MPK6) RDA2->MAPK_Cascade Phosphorylates MAPK_Cascade->Root_Arrest

Caption: this compound-induced root growth arrest signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sterilize & Stratify Seeds B Germinate on MS Plates (7 days) A->B D Transfer Seedlings to Treatment Plates B->D C Prepare this compound/DMSO Plates C->D E Incubate Vertically (4-6 days) D->E F Scan/Photograph Plates E->F G Measure Primary Root Elongation F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for this compound root growth arrest assay.

Troubleshooting_Logic Start Experiment Shows Variability Check_Genotype Is the correct Arabidopsis accession being used? Start->Check_Genotype Check_this compound Is the this compound stock and concentration correct? Check_Genotype->Check_this compound Yes Solution_Genotype Verify or obtain new seed stock. Check_Genotype->Solution_Genotype No Check_Conditions Are environmental conditions (light, temp) optimal and consistent? Check_this compound->Check_Conditions Yes Solution_this compound Prepare fresh this compound stock and verify media concentration. Check_this compound->Solution_this compound No Solution_Conditions Standardize growth conditions across all plates. Check_Conditions->Solution_Conditions No Success Consistent Results Check_Conditions->Success Yes Solution_Genotype->Start Solution_this compound->Start Solution_Conditions->Start

References

Technical Support Center: DFPM Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing a new chemical compound like DFPM?

A1: When handling a new compound with unknown stability, it is crucial to follow general best practices for chemical storage to minimize degradation.[1][2] Key considerations include:

  • Temperature: Store chemicals at the manufacturer's recommended temperature.[1] If this is not provided, consider refrigerated storage (2-8 °C) as a starting point for sensitive compounds.[3]

  • Light: Protect the compound from light by using amber vials or storing it in a dark location, as light can induce photolytic degradation.[3]

  • Atmosphere: For compounds susceptible to oxidation, store under an inert atmosphere, such as nitrogen or argon.

  • Moisture: Keep the compound in a dry environment, as moisture can facilitate hydrolysis. Using a desiccator can be beneficial.

  • Labeling: Clearly label all containers with the chemical name, date received, date opened, and expiration date.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection can sometimes reveal signs of degradation. These signs may include:

  • A change in color of the solid material or solution.

  • The appearance of cloudiness or precipitation in a solution.

  • A change in the physical state, such as a solid becoming oily.

However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.

Q3: What analytical techniques are suitable for detecting this compound degradation?

A3: Several analytical techniques can be used to assess the purity of this compound and detect degradation products. High-Performance Liquid Chromatography (HPLC) is one of the most common and powerful techniques for this purpose. Other useful methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile degradation products.

Troubleshooting Guides

Issue 1: My experimental results using this compound are inconsistent.

Question: I'm observing variability in my experimental outcomes, even when using this compound from the same batch. Could the compound be degrading?

Answer: Yes, inconsistent results are a common sign of compound degradation. Here is a step-by-step guide to troubleshoot this issue:

  • Assess the Purity of Your Current Stock:

    • Action: Analyze your this compound stock solution using a stability-indicating HPLC method.

    • Expected Outcome: A single, sharp peak corresponding to pure this compound. The presence of additional peaks suggests the formation of degradation products.

  • Review Your Handling and Storage Procedures:

    • Question: Are you preparing fresh solutions for each experiment?

    • Recommendation: Avoid using old stock solutions. Prepare solutions fresh from solid material whenever possible to minimize degradation in solution.

    • Question: How are you storing your stock solutions?

    • Recommendation: If you must store solutions, keep them at a low temperature (e.g., -20°C or -80°C), protected from light, and in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Question: Is the solvent you are using of high purity?

    • Recommendation: Use high-purity, degassed solvents, as impurities or dissolved oxygen can promote degradation.

  • Perform a Quick Stress Test:

    • Action: Subject a small sample of your this compound to mild stress conditions (e.g., elevated temperature or exposure to light for a short period).

    • Analysis: Analyze the stressed sample by HPLC and compare it to an unstressed control. If new peaks appear, it confirms that your compound is susceptible to degradation under those conditions.

Issue 2: I see unexpected peaks in my HPLC chromatogram.

Question: My HPLC analysis of a this compound sample shows extra peaks that I don't recognize. How can I identify them?

Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of impurity formation or degradation. A systematic approach is needed to identify these unknown species.

  • Verify Your HPLC Method:

    • Action: Run a standard of your pure this compound starting material to confirm its retention time. This will help you distinguish the parent compound from other peaks.

    • Consideration: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent drug from its degradation products.

  • Conduct a Forced Degradation Study:

    • Action: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you generate the potential degradation products in a controlled manner.

    • Analysis: Analyze the stressed samples by HPLC. The peaks that appear or increase in size under specific stress conditions are likely degradation products.

  • Characterize the Degradation Products:

    • Action: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.

    • Further Analysis: For definitive structural elucidation, you may need to isolate the degradation products using techniques like preparative HPLC and then analyze them by NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • For the hydrolysis samples, neutralize the solution before analysis.

  • Dilute all stressed samples, along with an unstressed control, to a suitable concentration with the mobile phase.

  • Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method ensures that the peak for the active pharmaceutical ingredient (API) is well-resolved from any peaks of degradation products.

1. Initial Method Development:

  • Column: Start with a C18 column, which is a versatile choice for many organic compounds.

  • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is ideal as it can provide spectral information for peak purity analysis.

2. Method Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

  • The goal is to have a resolution of >1.5 between the this compound peak and the closest eluting degradation product peak.

3. Method Validation:

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionThis compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control (Unstressed)99.80.21-
0.1 M HCl, 60°C, 24h85.214.834.5 min
0.1 M NaOH, 60°C, 24h78.921.143.8 min
3% H₂O₂, RT, 24h92.57.525.1 min
Solid, 80°C, 48h98.11.916.2 min
Photolytic90.39.724.8 min

Table 2: Recommended Storage Conditions for this compound (Example)

ConditionTemperatureHumidityLightShelf-Life (Provisional)
Recommended 2-8°C <40% RH Protected from light >1 year
Accelerated40°C75% RHExposed to light<3 months
Room Temperature20-25°CAmbientProtected from light6-12 months

Visualizations

G cluster_0 Initial Assessment cluster_1 Forced Degradation cluster_2 Stability Study cluster_3 Analysis & Reporting start Start: New Batch of this compound check_purity Assess Initial Purity (e.g., HPLC) start->check_purity stress_study Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_purity->stress_study analyze_stressed Analyze Stressed Samples (HPLC, LC-MS) stress_study->analyze_stressed long_term Set Up Long-Term Stability Study (Different Temperatures, Humidity, Light) analyze_stressed->long_term pull_samples Pull Samples at Time Points (0, 3, 6, 12 months) long_term->pull_samples analyze_stability Analyze Stability Samples pull_samples->analyze_stability establish_conditions Establish Optimal Storage Conditions and Shelf-Life analyze_stability->establish_conditions

Workflow for Assessing Compound Stability.

G cluster_troubleshoot Troubleshooting Steps start Inconsistent Experimental Results check_degradation Is the this compound stock degrading? start->check_degradation review_handling Are handling procedures optimal? check_degradation->review_handling No check_purity Assess purity of stock (HPLC, LC-MS) check_degradation->check_purity Yes fresh_solutions Prepare fresh solutions for each experiment review_handling->fresh_solutions end Consistent Results check_purity->end Source new this compound batch proper_storage Review storage of solutions (temperature, light, aliquots) fresh_solutions->proper_storage solvent_quality Use high-purity, degassed solvents proper_storage->solvent_quality solvent_quality->end Re-run experiment

Troubleshooting Inconsistent Results.

G cluster_stress Stress Conditions This compound {this compound Stock Solution} Acid Acid Hydrolysis (HCl, Heat) This compound->Acid Base Base Hydrolysis (NaOH, Heat) This compound->Base Oxidative Oxidative (H₂O₂, RT) This compound->Oxidative Thermal Thermal (Heat, Solid) This compound->Thermal Photo Photolytic (Light) This compound->Photo Analysis {Analysis by Stability-Indicating HPLC/LC-MS} Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis DegradationProfile {Degradation Profile - Degradation Pathways - Identification of Products} Analysis->DegradationProfile Generates

Conceptual Diagram of a Forced Degradation Study.

References

DFPM Technical Support Center: Enhancing Efficacy in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to modulate gene expression in Arabidopsis thaliana. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing the expected root growth arrest phenotype in my this compound-treated Arabidopsis (Col-0) seedlings? 1. Incorrect Arabidopsis accession: this compound-induced root growth arrest is accession-specific, primarily affecting the Columbia-0 (Col-0) accession due to the presence of a specific TIR-NLR protein called VICTR.[1][2] 2. Degradation of this compound: Prolonged exposure to light and oxygen can lead to the modification and potential reduction in bioactivity of this compound.[3] 3. Insufficient this compound concentration: The concentration of this compound may be too low to elicit a strong response. 4. Mutations in the signaling pathway: The phenotype is dependent on a functional VICTR allele and other signaling components like EDS1, PAD4, and SGT1B.[1]1. Verify your ecotype: Ensure you are using the Arabidopsis thaliana Columbia-0 (Col-0) accession or other identified sensitive accessions like Nie1.2 and Leo1.[1] 2. Prepare fresh solutions and plates: Prepare this compound stock solutions and treatment plates fresh. Store the stock solution at -20°C, protected from light. Consider re-transferring seedlings to fresh this compound-containing media every 24 hours for prolonged experiments to ensure consistent exposure to active compound. 3. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your specific conditions. A concentration of 10 µM is often effective for root growth assays. 4. Use appropriate genetic controls: Include wild-type Col-0 as a positive control and insensitive mutants (e.g., victr-1, eds1-2, pad4-1) as negative controls to confirm the specificity of the this compound response.
Why are the lateral roots of my seedlings still growing even though the primary root growth is arrested? Differential sensitivity and compound stability: Initial observations showed that while the primary root growth is arrested, lateral roots might continue to elongate. This could be due to reduced local concentration or stability of this compound in the media over time.Prolonged and consistent exposure: To inhibit lateral root growth, re-transfer seedlings to a fresh this compound plate every 24 hours for several days. This method has been shown to severely inhibit secondary root growth as well.
I see inconsistent results between experimental replicates. What could be the cause? 1. Uneven light exposure: Light is necessary for this compound bioactivity. Inconsistent light conditions across plates can lead to variable results. 2. Variability in seedling age and health: Differences in developmental stage or health of the seedlings can affect their response to this compound. 3. Inhomogeneous this compound in media: Improper mixing of this compound into the agar medium can result in concentration gradients across the plate.1. Ensure uniform light conditions: Grow all experimental plates under consistent and uniform lighting. 2. Synchronize seedling growth: Use seeds from the same batch and age, and select healthy, uniformly sized seedlings for transfer to treatment plates. 3. Properly mix the media: Ensure this compound is thoroughly mixed into the molten agar medium before pouring the plates. Allow the plates to solidify completely before use.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in Arabidopsis thaliana?

This compound functions as a modulator of plant signaling. It activates an effector-triggered immune (ETI) response by targeting the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein VICTR. This activation is dependent on other key signaling components including EDS1, PAD4, RAR1, and SGT1B. The downstream effects of this pathway activation include the down-regulation of abscisic acid (ABA)-responsive genes and the induction of pathogen-responsive genes, leading to phenotypes such as primary root growth arrest.

2. How does this compound treatment affect gene expression?

This compound treatment leads to a bifurcated gene expression response:

  • Down-regulation: It inhibits the expression of ABA-responsive genes, such as RAB18 and RD29B. The IC50 for down-regulating ABA-dependent gene expression has been reported as 3 µM.

  • Up-regulation: It induces the expression of plant defense-related genes, such as PR2 and PR5.

3. What are the recommended storage and handling conditions for this compound?

  • Storage: this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.

  • Solubility: this compound is soluble in DMF (2 mg/ml) and DMSO (2 mg/ml). For aqueous solutions, it can be dissolved in a DMSO:PBS (pH 7.2) (1:4) mixture at 0.2 mg/ml.

  • Handling: Given that light and oxygen can affect its bioactivity, it is advisable to prepare solutions fresh and minimize their exposure to light.

4. Can this compound be used to down-regulate gene expression in mammalian cells?

Currently, there is no published evidence to suggest that this compound is effective for modulating gene expression in mammalian cells. Its known mechanism of action is specific to a plant immune signaling pathway that is not present in mammals.

5. Are there known off-target effects of this compound?

While specific off-target studies for this compound are not extensively documented, the use of any small molecule modulator carries the potential for unintended effects. It is crucial to use appropriate negative controls, such as insensitive mutants (e.g., victr-1), to ensure that the observed phenotypes and gene expression changes are a direct result of the intended signaling pathway activation.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound and its derivatives in Arabidopsis thaliana.

Table 1: Effect of this compound Concentration on Root Cell Viability

This compound Concentration (µM)Relative Fluorescence Intensity of FDA Staining (Mean ± SEM)
0 (Control)1.00 ± 0.05
0.50.85 ± 0.04
10.70 ± 0.06
30.55 ± 0.05
100.40 ± 0.04
Data adapted from a study on wild-type (Col-0) seedlings treated for 24 hours. Fluorescence intensity of fluorescein diacetate (FDA) is a measure of cell viability.

Table 2: Efficacy of Selected this compound Derivatives on Primary Root Growth Inhibition

CompoundMean Primary Root Length (% of Control)
This compound45%
This compound-338%
This compound-5 25%
This compound-1740%
This compound-1835%
This compound-2432%
Data represents the effect of a 10 µM concentration of each compound on the primary root growth of Col-0 seedlings. This compound-5 showed the strongest inhibitory effect.

Experimental Protocols

Protocol: this compound-Induced Root Growth Arrest Assay in Arabidopsis thaliana

This protocol details the steps for observing the effect of this compound on the root growth of Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (Col-0 accession and relevant mutants)

  • Growth medium: 0.5x Murashige & Skoog (MS), 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile petri plates

  • Sterilization solution (e.g., 70% ethanol, 30% bleach with 0.1% Triton X-100)

  • Sterile water

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 30% bleach solution containing 0.1% Triton X-100 for 10 minutes.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and sow them on growth medium plates.

  • Seedling Growth:

    • Stratify the plates at 4°C for 2 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and grow them vertically for 8 days at 22°C under long-day conditions (16 hours light / 8 hours dark).

  • This compound Treatment:

    • Prepare growth medium plates containing the desired concentration of this compound (e.g., 10 µM) or a DMSO control. Add the this compound stock solution to the molten agar after it has cooled to around 50-60°C and mix thoroughly before pouring the plates.

    • Carefully transfer the 8-day-old seedlings from the initial plates to the this compound-containing and control plates.

    • Mark the position of the primary root tip at the time of transfer.

  • Observation and Data Collection:

    • Return the plates to the growth chamber and continue to grow them vertically.

    • Monitor the root growth daily. The root growth arrest phenotype is typically observed within a few days.

    • After a set period (e.g., 6 days), measure the new growth of the primary root from the initial mark.

  • (Optional) Prolonged Exposure for Lateral Root Inhibition:

    • For assessing the effect on lateral roots, transfer the seedlings to fresh this compound or control plates every 24 hours for 4 consecutive days.

Visualizations

DFPM_Signaling_Pathway cluster_cofactors Required Co-factors This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates Immune_Response Effector-Triggered Immunity (ETI) VICTR->Immune_Response requires EDS1 EDS1 EDS1->VICTR PAD4 PAD4 PAD4->VICTR RAR1 RAR1 RAR1->VICTR SGT1B SGT1B SGT1B->VICTR ABA_Genes ABA-Responsive Genes (e.g., RAB18, RD29B) Immune_Response->ABA_Genes down-regulates Defense_Genes Pathogen-Responsive Genes (e.g., PR2, PR5) Immune_Response->Defense_Genes up-regulates Root_Arrest Root Growth Arrest Immune_Response->Root_Arrest induces Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 1. Sterilize & Plate Seeds B1 2. Stratify (4°C, 2 days) A1->B1 C1 3. Grow Seedlings (22°C, 8 days) B1->C1 B2 5. Transfer Seedlings C1->B2 A2 4. Prepare this compound/Control Plates A2->B2 C2 6. Mark Root Tip Position B2->C2 A3 7. Incubate (22°C, 6 days) C2->A3 B3 8. Measure Root Growth A3->B3 C3 9. Analyze Data B3->C3

References

addressing off-target effects of DFPM in plant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using DFPM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and control for the off-target effects of this compound in your plant experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione, is a synthetic small molecule used in plant biology to negatively regulate abscisic acid (ABA) signaling.[1] Its primary intended use is to inhibit ABA-mediated responses, which are crucial for plant stress tolerance, particularly drought resistance.

Q2: What are the known "off-target" effects of this compound?

The primary off-target effect of this compound is the activation of a plant immune response pathway, specifically effector-triggered immunity (ETI).[2][3] This is not entirely "off-target" in the traditional sense, as the activation of this immune pathway is the mechanism by which this compound inhibits ABA signaling. Key observable phenotypes of this effect include strong primary root growth arrest and decreased root cell viability, particularly in the Arabidopsis thaliana Col-0 accession.

Q3: Why do I only see the root growth arrest phenotype in certain Arabidopsis accessions?

The this compound-induced immune response is accession-specific because it depends on the presence of a functional Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein called VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). Accessions like Col-0 possess a functional VICTR allele, making them sensitive to this compound, while other accessions may not.

Q4: Which molecular players are involved in the this compound off-target signaling pathway?

The this compound response pathway involves several key components of plant immune signaling. After being triggered by this compound, VICTR requires the function of EDS1, PAD4, RAR1, and SGT1B to transduce the signal. Additionally, a Lectin-Receptor Kinase named RDA2 is essential for the this compound-mediated inhibition of ABA signaling and the subsequent activation of Mitogen-Activated Protein Kinases (MAPKs) such as MPK3 and MPK6.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides steps to identify and mitigate them.

Problem Possible Cause Recommended Solution
Experiment shows strong root growth inhibition, confounding ABA-related results. You are likely observing the VICTR-mediated immune response. This is a known effect of this compound in sensitive genetic backgrounds (e.g., Arabidopsis Col-0).1. Use a control genotype: Perform experiments in parallel with a victr mutant or an insensitive accession (e.g., Ler) to isolate the immune-related effects from other potential ABA-related effects. 2. Use pathway mutants: Employ mutants like eds1-2 or pad4-1, which block the immune signaling cascade, to see if the ABA-antagonistic effect persists in the absence of the strong immune response.
No effect of this compound is observed on ABA signaling or plant phenotype. 1. The Arabidopsis accession being used may lack a functional VICTR allele. 2. this compound degradation. Some studies note that a light and O2-dependent modification of this compound is required for its bioactivity. 3. Incorrect concentration or treatment duration.1. Confirm your plant line is a this compound-sensitive accession (e.g., Col-0). If not, switch to a sensitive line or interpret results accordingly. 2. Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for experiments. 3. Refer to established protocols for effective concentrations (e.g., 40 µM) and treatment times (e.g., 6-10 hours for gene expression).
Results are inconsistent across experimental replicates. Variability in light conditions, plant age, or treatment application can affect the this compound response.1. Standardize your experimental conditions meticulously. Ensure uniform light exposure, temperature, and growth media. 2. Apply this compound at the same developmental stage for all plants. 3. Ensure complete and even application of the chemical to the growth medium or plant tissue.
Unsure if observed gene expression changes are due to ABA antagonism or immune activation. This compound induces both the downregulation of ABA-responsive genes (e.g., RAB18, RD29B) and the upregulation of pathogenesis-related (PR) genes (e.g., PR2, PR5).1. Perform a comprehensive gene expression analysis: Use qPCR or RNA-seq to measure markers for both ABA and immune signaling pathways. 2. Use control treatments: Compare gene expression in this compound-treated plants to plants treated with ABA alone and a mock (DMSO) control. 3. Utilize genetic controls: Analyze gene expression in victr, eds1, or pad4 mutants to separate the two signaling branches. In these mutants, the induction of PR genes by this compound should be abolished.
Quantitative Data Summary

The following table summarizes the effects of this compound and its derivatives on gene expression, providing a reference for expected outcomes.

CompoundTarget GeneEffect on Gene Expression (Relative to Control)Plant LineReference
This compound RAB18 (ABA-responsive)Inhibition of ABA-induced expressionCol-0
This compound RD29B (ABA-responsive)Inhibition of ABA-induced expressionCol-0
This compound PR2 (Pathogen-responsive)UpregulationCol-0
This compound PR5 (Pathogen-responsive)UpregulationCol-0
This compound-5 RAB18, RD29BStrongest inhibition of ABA-induced expression among tested derivativesCol-0
This compound-5 PR5Stronger upregulation than this compoundCol-0
This compound-18 PR2Strongest upregulation among tested derivativesCol-0

Experimental Protocols

Protocol 1: Root Growth Assay to Assess this compound Sensitivity

Objective: To determine if a plant line is sensitive to this compound-induced root growth arrest.

Methodology:

  • Sterilize seeds of the test genotype (e.g., Col-0) and control genotypes (victr-1, eds1-2).

  • Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Stratify plates at 4°C for 2-3 days in the dark.

  • Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) and grow vertically for 4-5 days.

  • Prepare treatment plates containing MS media supplemented with a working concentration of this compound (e.g., 10-40 µM) or a mock control (e.g., DMSO).

  • Transfer seedlings of uniform size to the treatment plates (12-15 seedlings per plate).

  • Mark the position of the primary root tip on the back of the plate.

  • Return plates to the growth chamber and incubate for an additional 3-5 days.

  • Measure the length of new root growth from the marked position.

  • Statistically analyze the difference in root growth between mock- and this compound-treated seedlings for each genotype. A significant reduction in root growth in the test genotype compared to the mock and the insensitive mutants indicates a positive response.

Protocol 2: Gene Expression Analysis via qPCR

Objective: To distinguish between this compound's effects on ABA signaling and immune pathway activation.

Methodology:

  • Grow seedlings in liquid MS medium for approximately two weeks.

  • Pre-treat seedlings with 40 µM this compound or a DMSO control for 6 hours.

  • For ABA-related gene analysis, subsequently treat with 10 µM ABA for an additional 10 hours. For immune gene analysis, no further treatment is needed.

  • Harvest tissue, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

  • Synthesize cDNA from 1-2 µg of total RNA.

  • Perform quantitative PCR (qPCR) using primers for target genes:

    • ABA-responsive markers: RAB18, RD29B.

    • Immune-responsive markers: PR2, PR5.

    • Housekeeping gene (for normalization): ACTIN2 or UBQ10.

  • Analyze the relative gene expression using the ΔΔCt method. Compare the fold-change in gene expression between treatments and genotypes.

Visualizations

This compound Signaling Pathway

DFPM_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR Activates RDA2 RDA2 (Lectin-Receptor Kinase) This compound->RDA2 Activates EDS1_PAD4 EDS1 / PAD4 Complex VICTR->EDS1_PAD4 Requires Root_Arrest Root Growth Arrest VICTR->Root_Arrest Immunity Immune Response (PR Gene Expression) EDS1_PAD4->Immunity MAPK_Cascade MPK3 / MPK6 RDA2->MAPK_Cascade Phosphorylates ABA_Inhibition ABA Signal Inhibition RDA2->ABA_Inhibition MAPK_Cascade->ABA_Inhibition

Caption: Signaling cascade initiated by this compound in sensitive plants.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: This compound Experiment Observe Observe Phenotype (e.g., Root Growth) Start->Observe Analysis Analyze Gene Expression (qPCR for ABA & PR genes) Observe->Analysis Phenotype Observed No_Effect No significant phenotype observed Observe->No_Effect No Phenotype Genetic_Control Repeat experiment with control genotypes (e.g., victr, eds1) Analysis->Genetic_Control Conclusion Conclusion: Differentiate between ABA vs. Immune Effects Genetic_Control->Conclusion Check_Protocol Troubleshoot Protocol: - Check Genotype - Check this compound concentration - Verify conditions No_Effect->Check_Protocol

Caption: Logical workflow for dissecting this compound's effects.

References

refining DFPM treatment protocols for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DFPM (and its derivatives) in their experiments. The information is tailored for professionals in plant biology, chemical genetics, and drug development to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule utilized in chemical genetics to investigate complex physiological responses in plants. Its primary mechanism of action involves the negative regulation of the abscisic acid (ABA) signaling pathway. It achieves this by activating Toll/interleukin-1 receptor nucleotide-binding leucine-rich repeat (TNL)-mediated immune signaling.[1]

Q2: What are the key signaling components involved in the this compound response?

The cellular response to this compound, particularly root growth arrest, is dependent on a functional VICTR allele, which is a TNL receptor. The signaling cascade also involves several other key components of the plant immune system, including EDS1, PAD4, SGT1b, and RAR1.[1]

Q3: Are there any known derivatives of this compound?

Yes, several derivatives have been studied, including this compound-5 and this compound-18. These derivatives may exhibit different potencies and specificities. For instance, this compound-5 has been shown to be a potent inhibitor of root growth and ABA-induced gene expression.[1] this compound-18 can induce root growth arrest through a pathway that is partially independent of PAD4.[1]

Q4: What are the recommended storage conditions for this compound and its solutions?

While specific stability data for this compound is not widely published, general best practices for small molecules should be followed. Lyophilized powder should be stored at -20°C. For stock solutions (e.g., in DMSO), it is advisable to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability can be temperature-dependent, so it's crucial to maintain consistent storage conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent root growth inhibition 1. This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Pipetting Error: Inaccurate dilution of the working solution. 3. Genetic Variation: The Arabidopsis accession used may lack a functional VICTR allele required for the response.[1] 4. Plate Position Effects: Uneven light or temperature distribution across the growth plates.1. Prepare fresh aliquots of this compound from a new stock. 2. Calibrate pipettes and use filtered tips. Prepare a master mix for treating multiple plates to ensure consistency. 3. Verify the genotype of the Arabidopsis accession. Use a known responsive ecotype (e.g., Col-0) as a positive control. 4. Randomize the placement of different treatment groups on the growth plates.
No effect of this compound on ABA-induced gene expression 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. 2. Ineffective ABA Treatment: The ABA solution may have degraded, or the treatment duration might be insufficient. 3. Cell/Tissue Age: The age of the plant tissue can influence its responsiveness to hormonal treatments.1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup. 2. Prepare fresh ABA solutions and ensure the treatment time is consistent with established protocols. 3. Use seedlings of a consistent age for all experiments.
High variability between replicates 1. Inconsistent Seedling Age/Size: Variation in developmental stage at the start of the experiment. 2. Uneven Media Composition: Inconsistent concentration of this compound or other media components. 3. Environmental Fluctuations: Changes in light intensity, temperature, or humidity during the experiment.1. Synchronize seed germination and select seedlings of uniform size for the assay. 2. Ensure thorough mixing of this compound into the growth media before pouring plates. 3. Use a controlled environment growth chamber and monitor conditions regularly.
Unexpected phenotypic effects 1. Off-target Effects: At high concentrations, this compound may have off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration of this compound and confirm the phenotype is dose-dependent. 2. Include a solvent-only control in your experimental design to assess any effects of the vehicle.

Experimental Protocols

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details the steps to assess the effect of this compound on root growth.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession)
  • Murashige and Skoog (MS) medium including vitamins
  • Sucrose
  • Agar
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Sterile petri dishes (100 mm)
  • Micropipettes and sterile tips
  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

2. Seed Sterilization and Stratification:

  • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse 4-5 times with sterile water).
  • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

3. Preparation of this compound-containing Media:

  • Prepare MS agar medium (e.g., 0.5X MS, 1% sucrose, 0.8% agar). Autoclave and cool to approximately 50-55°C.
  • Add the required volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Also, prepare a solvent control plate containing the same concentration of DMSO as the highest this compound treatment.
  • Mix thoroughly and pour the plates in a sterile hood. Allow the plates to solidify.

4. Plating and Growth:

  • Plate the stratified seeds onto the prepared media plates.
  • Seal the plates with breathable tape and place them vertically in a growth chamber.
  • Grow the seedlings for a specified period (e.g., 5-7 days).

5. Data Acquisition and Analysis:

  • After the growth period, scan the plates at a high resolution.
  • Measure the primary root length of at least 10-15 seedlings per treatment group using image analysis software (e.g., ImageJ).
  • Calculate the average root length and standard deviation for each treatment. Compare the root lengths of this compound-treated seedlings to the control group.

Visualizations

DFPM_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling VICTR VICTR (TNL Receptor) EDS1 EDS1 VICTR->EDS1 SGT1b SGT1b VICTR->SGT1b This compound This compound This compound->VICTR ABA_signaling ABA Signaling Pathway Root_Growth_Inhibition Root Growth Inhibition ABA_signaling->Root_Growth_Inhibition Immune_Response Plant Immune Response Immune_Response->ABA_signaling Immune_Response->Root_Growth_Inhibition PAD4 PAD4 EDS1->PAD4 PAD4->Immune_Response RAR1 RAR1 SGT1b->RAR1 RAR1->Immune_Response

Caption: Simplified signaling pathway of this compound action in plants.

Troubleshooting_Workflow Start Experiment Yields Inconsistent Results Check_Reagents Verify Reagent Stability (this compound, ABA, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Timing) Start->Check_Protocol Check_Environment Assess Environmental Controls (Temp, Light) Start->Check_Environment Check_Genotype Confirm Plant Genotype (e.g., VICTR allele) Start->Check_Genotype Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Check_Protocol->Isolate_Variable Check_Environment->Isolate_Variable Check_Genotype->Isolate_Variable Implement_Controls Implement Positive and Negative Controls Isolate_Variable->Implement_Controls Identify Potential Cause Consult Consult Literature/ Colleagues Isolate_Variable->Consult No Obvious Cause Analyze_Data Analyze New Data Implement_Controls->Analyze_Data Analyze_Data->Isolate_Variable Issue Persists Resolved Problem Resolved Analyze_Data->Resolved Consistent Results

Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.

References

Navigating the Nuances of DFPM Research: A Technical Support Center for Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when replicating published research on Drug-Free Pro-senescence Mesenchymal cell (DFPM) therapy. Our goal is to enhance reproducibility by providing detailed experimental protocols, clarifying common pitfalls, and offering data-driven insights.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in senescence markers between my this compound experiments, even when following the same protocol?

A1: High variability is a known challenge in senescence research. Several factors can contribute to this:

  • Inter-donor Variability: Mesenchymal stem cells (MSCs) isolated from different donors inherently exhibit significant biological differences. Factors such as donor age, health status, and genetics can influence the cells' propensity to senesce and the expression of senescence markers.[1][2][3][4][5]

  • Intra-donor Heterogeneity: Even within a single donor, MSC populations are not entirely uniform. This heterogeneity can lead to variations in the timing and extent of senescence induction.

  • Stochastic Nature of Senescence: The process of cellular senescence has stochastic elements, meaning that even genetically identical cells in the same environment may not enter senescence at the same time or express markers to the same degree.

  • Lack of a Universal Marker: There is no single, definitive marker for cellular senescence. Researchers typically rely on a panel of markers, and the expression of these can vary depending on the senescence inducer and the specific cell line.

Q2: My cells are not showing the expected morphological changes (enlarged, flattened shape) after inducing senescence. What could be wrong?

A2: A lack of morphological change could indicate inefficient senescence induction or issues with your cell culture conditions. Consider the following:

  • Suboptimal Inducer Concentration or Duration: The concentration of the stress-inducing agent (e.g., doxorubicin, H₂O₂) and the duration of exposure are critical. These parameters may need to be optimized for your specific cell line and culture conditions.

  • Cell Density: Plating cells at too high or too low a density can affect their proliferation rate and response to senescence stimuli.

  • Culture Medium and Supplements: The composition of your culture medium, including the type and concentration of serum, can influence cell growth and senescence.

  • Passage Number: Using cells at a very high or very low passage number might affect their susceptibility to senescence induction. It is recommended to use population doubling level (PDL) rather than passage number for more accurate tracking of cellular age.

Q3: I am getting inconsistent results with my Senescence-Associated β-Galactosidase (SA-β-gal) staining. What are the common pitfalls?

A3: Inconsistent SA-β-gal staining is a frequent issue. Here are some common causes and solutions:

  • Incorrect pH of Staining Solution: The pH of the X-gal staining solution is critical and must be maintained at 6.0. Deviations from this pH can lead to false-positive or false-negative results.

  • Suboptimal Fixation: Inadequate or harsh fixation can damage cells and affect enzyme activity. Use a mild fixative and optimize the fixation time.

  • Cell Confluency: Staining should be performed on subconfluent cultures, as confluent cells can sometimes show positive staining even if they are not senescent.

  • Incubation Time: The incubation time for the staining reaction may need to be optimized. While some blue color may be visible within a few hours, maximal staining is often achieved after 12-16 hours.

  • CO₂ Incubator: Do not perform the staining incubation in a CO₂ incubator, as the CO₂ will lower the pH of the buffer.

Troubleshooting Guides

Guide 1: Troubleshooting Inefficient Senescence Induction
Symptom Possible Cause Troubleshooting Step
Low percentage of SA-β-gal positive cellsIneffective concentration of senescence inducer.Perform a dose-response curve to determine the optimal concentration of the inducer (e.g., doxorubicin, H₂O₂).
Insufficient duration of inducer exposure.Optimize the exposure time. For some inducers, a short, acute exposure is sufficient, while others may require longer treatment.
Cells are resistant to the inducer.Consider using a different method of senescence induction (e.g., replicative senescence, irradiation).
No significant increase in p16 or p21 expressionIncorrect timing of analysis.The expression of p21 is often transient, peaking early after the senescence trigger, while p16 expression tends to increase steadily. Perform a time-course experiment to determine the optimal time point for analysis.
Issues with Western blotting technique.Refer to the troubleshooting guide for Western blotting below.
Cells continue to proliferate after inductionSenescence was not successfully induced.Verify your induction protocol and consider the possibility of a sub-population of resistant cells.
Contamination with non-senescent cells.Ensure aseptic technique and consider cell sorting to isolate the senescent population if necessary.
Guide 2: Troubleshooting SA-β-Galactosidase Staining
Symptom Possible Cause Troubleshooting Step
No blue staining in positive controlInactive X-gal solution.Prepare fresh X-gal solution.
Incorrect pH of the staining buffer.Carefully adjust the pH of the staining buffer to 6.0 using citric acid or sodium phosphate.
Enzyme activity destroyed during fixation.Reduce fixation time or use a milder fixative.
High background staining in negative controlpH of the staining solution is too low.Ensure the pH is precisely 6.0.
Cells are confluent.Perform staining on subconfluent cultures.
Uneven staining across the plateUneven cell density.Ensure even seeding of cells.
Incomplete washing.Wash cells thoroughly with PBS before and after fixation and staining steps.
Guide 3: Troubleshooting Western Blotting for p16 and p21
Symptom Possible Cause Troubleshooting Step
Weak or no signalInsufficient protein loading.Quantify protein concentration accurately and load an adequate amount (typically 20-40 µg).
Ineffective primary antibody.Use a validated antibody at the recommended dilution. Optimize antibody concentration if necessary.
Poor protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
High backgroundBlocking is insufficient.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary or secondary antibody concentration is too high.Titrate antibodies to determine the optimal concentration.
Non-specific bandsAntibody is not specific.Use a different, more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different methods of senescence induction in MSCs. This data highlights the variability in marker expression and can help researchers select the most appropriate method for their experimental goals.

Table 1: Comparison of Senescence-Associated β-Galactosidase (SA-β-gal) Positive Cells After Different Induction Methods

Induction MethodDay 1 (%)Day 4 (%)Day 7 (%)
Low Passage (Control) 5 ± 26 ± 37 ± 3
Replicative Senescence 85 ± 588 ± 490 ± 3
H₂O₂ (200 µM) 25 ± 845 ± 1060 ± 12
Etoposide (20 µM) 40 ± 770 ± 985 ± 6
Irradiation (10 Gy) 35 ± 665 ± 880 ± 7
Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the specific experimental conditions and cell source.

Table 2: Relative Gene Expression of Senescence Markers (p16 and p21) After Different Induction Methods (Fold Change vs. Low Passage Control)

Induction Methodp16 (Day 4)p21 (Day 4)
Replicative Senescence 15 ± 45 ± 2
H₂O₂ (200 µM) 8 ± 312 ± 4
Etoposide (20 µM) 12 ± 320 ± 5
Irradiation (10 Gy) 10 ± 218 ± 6
Data are presented as mean ± standard deviation and are compiled from representative studies. Note the transient nature of p21 expression can lead to high variability.

Experimental Protocols

Protocol 1: Replicative Senescence Induction in MSCs
  • Cell Seeding: Seed human bone marrow-derived MSCs at a density of 5,000 cells/cm² in T-75 flasks.

  • Culture Medium: Culture cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Passaging: When cells reach 80% confluency, wash with PBS, and detach using 0.25% trypsin-EDTA.

  • Reseeding: Reseed the cells at the initial density of 5,000 cells/cm².

  • Monitoring: Continue passaging the cells until they exhibit signs of senescence, such as reduced proliferation rate and morphological changes. This typically occurs between passages 13-15.

  • Confirmation: Confirm senescence using markers such as SA-β-gal staining and expression of p16 and p21.

Protocol 2: Stress-Induced Premature Senescence (SIPS) with Doxorubicin
  • Cell Seeding: Seed MSCs at 80% confluency in their standard culture medium.

  • Doxorubicin Treatment: Add doxorubicin to the culture medium to a final concentration of 200 nM to 1 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells with doxorubicin for 24 hours.

  • Recovery: After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.

  • Analysis: Analyze the cells for senescence markers 3 to 7 days after the end of the doxorubicin treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in MSC senescence and a typical experimental workflow for studying this compound.

G Key Signaling Pathways in MSC Senescence cluster_0 p53/p21 Pathway cluster_1 p16/Rb Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR activates p53 p53 ATM/ATR->p53 phosphorylates p21 p21 p53->p21 induces expression CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) CDK2/Cyclin E->Cell Cycle Arrest (G1) leads to Cellular Stress Cellular Stress p16 p16 Cellular Stress->p16 induces expression CDK4/6/Cyclin D CDK4/6/Cyclin D p16->CDK4/6/Cyclin D inhibits Rb Rb CDK4/6/Cyclin D->Rb phosphorylates E2F E2F Rb->E2F releases E2F->Cell Cycle Arrest (G1) is inhibited from promoting S-phase entry

Caption: Key signaling pathways inducing cellular senescence in MSCs.

G Experimental Workflow for this compound Replication MSC Isolation & Culture MSC Isolation & Culture Senescence Induction Senescence Induction MSC Isolation & Culture->Senescence Induction Replicative or Stress-Induced Characterization of Senescence Characterization of Senescence Senescence Induction->Characterization of Senescence SA-β-gal, p16/p21, SASP Functional Assays Functional Assays Characterization of Senescence->Functional Assays e.g., Immunomodulation, Differentiation Data Analysis & Comparison Data Analysis & Comparison Functional Assays->Data Analysis & Comparison Quantitative assessment Data Analysis & Comparison->MSC Isolation & Culture Iterate and troubleshoot

References

Validation & Comparative

Validating the Inhibitory Effect of DFPM on ABA Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and its derivatives with other known inhibitors of the Abscisic Acid (ABA) signaling pathway. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating plant stress responses and professionals in agrochemical development.

Introduction to this compound and ABA Signaling

Abscisic acid is a critical plant hormone that regulates various aspects of plant growth, development, and adaptation to environmental stressors such as drought and salinity. The ABA signaling pathway is a complex network of interactions involving receptors, phosphatases, and kinases, ultimately leading to physiological responses like stomatal closure and changes in gene expression.

This compound has been identified as a small molecule inhibitor of ABA signaling.[1] Its unique mechanism of action, which involves the activation of the plant's immune response to antagonize ABA signaling, distinguishes it from many other inhibitors that directly target core components of the ABA pathway.[2][3]

Comparative Analysis of ABA Signaling Inhibitors

This section provides a quantitative comparison of this compound and its more potent derivative, this compound-5, with another known ABA signaling inhibitor, ABA ANTAGONIST1 (AA1). The data is summarized from published studies.

InhibitorTarget/MechanismAssayIC50 ValueReference
This compound Activates plant immune signaling, which inhibits ABA signaling downstream of receptor-PP2C interaction.Inhibition of ABA-induced RD29B promoter activity3 µM[4]
Inhibition of ABA-induced RAB18 promoter activity1.5 µM[4]
This compound-5 A derivative of this compound with enhanced inhibitory activity.Inhibition of ABA-induced gene expression and root growthStronger inhibition than this compound (specific IC50 not reported)
AA1 Broad-spectrum antagonist of PYR/PYL/RCAR ABA receptors.Reversal of ABA-induced inhibition of seed germination2.546 µM

Note: While this compound-5 has been reported to be a more potent inhibitor than this compound, a direct quantitative comparison in the form of an IC50 value is not yet available in the literature. Further research is required to establish a precise quantitative comparison with other inhibitors.

Experimental Protocols

Detailed methodologies for key experiments used to validate the inhibitory effect of this compound on ABA signaling are provided below.

ABA-Induced Gene Expression Analysis via qRT-PCR

This protocol details the quantification of ABA-responsive gene expression, such as RAB18 and RD29B, in Arabidopsis thaliana seedlings treated with this compound.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0)

  • Murashige and Skoog (MS) medium

  • ABA

  • This compound or its derivatives (e.g., this compound-5)

  • DMSO (vehicle control)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., RAB18, RD29B) and a reference gene (e.g., ACTIN2)

Procedure:

  • Grow Arabidopsis seedlings on half-strength MS plates for 7-10 days.

  • Prepare treatment solutions of ABA and this compound (or derivatives) in liquid MS medium. Use DMSO as a solvent for this compound and include a vehicle control.

  • Pre-treat seedlings with this compound or vehicle control for a specified time (e.g., 30 minutes to 1 hour).

  • Add ABA to the medium to the final desired concentration (e.g., 10 µM) and incubate for the desired duration (e.g., 3-6 hours).

  • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen seedlings using a commercial RNA extraction kit following the manufacturer's instructions.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using a suitable qPCR master mix, the synthesized cDNA, and gene-specific primers.

  • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Stomatal Aperture Measurement

This protocol describes how to measure the effect of this compound on ABA-induced stomatal closure.

Materials:

  • Fully expanded leaves from 3-4 week old Arabidopsis thaliana plants

  • Opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 0.1 mM CaCl2)

  • ABA

  • This compound

  • Microscope with a camera and image analysis software (e.g., ImageJ)

Procedure:

  • Excise rosette leaves and float them on opening buffer under light for 2-3 hours to ensure stomata are open.

  • Prepare treatment solutions by adding ABA and/or this compound to the opening buffer.

  • Transfer the leaves to the treatment solutions and incubate for a specified time (e.g., 1-2 hours).

  • Mount the leaves on a microscope slide with the abaxial (lower) side facing up.

  • Capture images of the stomata using a microscope.

  • Measure the width and length of the stomatal pores using image analysis software.

  • Calculate the stomatal aperture (width/length ratio) for a statistically significant number of stomata per treatment.

Root Growth Inhibition Assay

This protocol outlines the procedure to assess the effect of this compound on primary root growth in the presence or absence of ABA.

Materials:

  • Arabidopsis thaliana seeds

  • MS agar plates

  • ABA

  • This compound

  • Ruler or digital scanner

  • Image analysis software

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Vernalize the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with a vertical orientation.

  • After 4-5 days, transfer seedlings of similar size to new MS agar plates containing different concentrations of ABA and/or this compound.

  • Mark the position of the root tip at the time of transfer.

  • Incubate the plates vertically in the growth chamber for an additional 3-5 days.

  • Measure the primary root growth from the marked position to the new root tip using a ruler or by scanning the plates and using image analysis software.

  • Compare the root growth between different treatment groups.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the ABA signaling pathway and the proposed mechanism of this compound's inhibitory action.

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABA ABA PYR_PYL PYR/PYL/RCAR (Receptors) ABA->PYR_PYL Binds PP2C PP2C (Phosphatase) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inactivates) ABF ABF (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) ABF_nucleus Activated ABF ABF->ABF_nucleus Downstream_Responses Downstream Responses AREB ABA-Responsive Element (AREB) ABF_nucleus->AREB Binds Gene_Expression Gene Expression AREB->Gene_Expression Gene_Expression->Downstream_Responses

Caption: The core ABA signaling pathway.

DFPM_Inhibition_Pathway This compound This compound Immune_Signaling Plant Immune Signaling (e.g., EDS1/PAD4) This compound->Immune_Signaling Activates ABA_Signaling ABA Signaling (Downstream of PP2C) Immune_Signaling->ABA_Signaling Antagonizes ABA_Response ABA-mediated Responses (e.g., Stomatal Closure, Gene Expression) ABA_Signaling->ABA_Response

Caption: Proposed mechanism of this compound's inhibitory action on ABA signaling.

Conclusion

This compound and its derivatives represent a novel class of ABA signaling inhibitors with a unique mechanism of action. By activating the plant's immune response, this compound effectively antagonizes ABA-mediated physiological processes. The enhanced potency of derivatives like this compound-5 suggests potential for the development of more effective chemical tools for both basic research and agricultural applications. This guide provides a foundational understanding of this compound's function and the experimental framework for its validation, encouraging further investigation into this promising area of plant science and drug discovery.

References

Comparative Analysis of DFPM and Other ABA Signaling Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and other prominent abscisic acid (ABA) signaling inhibitors. This analysis is supported by experimental data to evaluate their performance and potential applications in plant biology and agricultural biotechnology.

Abscisic acid is a critical plant hormone that regulates key physiological processes, including seed dormancy, germination, and responses to environmental stressors such as drought and salinity. The ability to modulate ABA signaling with chemical inhibitors offers powerful tools for both fundamental research and the development of novel agricultural technologies. This guide provides a comparative overview of this compound, AA1, AS6, and RK460, focusing on their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their characterization.

Mechanism of Action and Target Specificity

The core of the ABA signaling pathway consists of three main components: the PYR/PYL/RCAR family of ABA receptors, Group A Type 2C protein phosphatases (PP2Cs) which act as negative regulators, and SNF1-related protein kinase 2s (SnRK2s) that are positive regulators. ABA binding to its receptors promotes the formation of a complex that inhibits PP2C activity, thereby allowing the activation of SnRK2s and the subsequent phosphorylation of downstream targets that mediate ABA responses.

This compound uniquely inhibits ABA signaling by activating the plant's effector-triggered immunity pathway, rather than by directly targeting the core ABA signaling components like the PYR/PYL receptors.[1] In contrast, AA1 is a broad-spectrum antagonist that directly targets and inhibits all 13 members of the PYR/PYL receptor family, preventing their interaction with PP2Cs.[2] AS6 , designed based on the structure of ABA, also functions as a receptor antagonist but exhibits some partial agonist activity and does not block all PYR/PYL-PP2C interactions.[2] RK460 is a more selective antagonist, primarily targeting the PYR1 receptor.[2]

Quantitative Performance Comparison

The efficacy of these inhibitors has been quantified using various assays, primarily measuring their ability to counteract ABA-induced physiological changes or molecular interactions. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

InhibitorAssayTarget Organism/SystemIC50 ValueReference
This compound Inhibition of ABA-induced RD29B gene expressionArabidopsis thaliana3 µM[1]
Inhibition of ABA-induced RAB18 gene expressionArabidopsis thaliana1.5 µM
AA1 Reversal of ABA-induced inhibition of seed germinationArabidopsis thaliana2.546 µM
AS6 In vitro inhibition of PYL1-HAB1 interactionRecombinant proteinsNot explicitly stated
RK460 In vitro inhibition of PYR1-HAB1 interactionRecombinant proteinsNot explicitly stated

Note: A direct comparison of IC50 values is challenging due to the different assays and biological contexts in which they were determined. However, the available data suggest that this compound and AA1 exhibit potent inhibitory activity in the low micromolar range.

Visualizing the Landscape of ABA Signaling and Inhibition

To better understand the context in which these inhibitors function, the following diagrams illustrate the ABA signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship between the compared inhibitors.

ABA_Signaling_Pathway cluster_core Core ABA Signaling ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds PP2C PP2C (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Dephosphorylates (Inactivates) Downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) SnRK2->Downstream Phosphorylates Response ABA-mediated Responses (e.g., Gene Expression, Stomatal Closure) Downstream->Response

Diagram 1: Core ABA Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays protein_expression Recombinant Protein Expression (PYR/PYL, PP2C) interaction_assay PYR/PYL-PP2C Interaction Assay (e.g., Yeast-Two-Hybrid, AlphaScreen) protein_expression->interaction_assay phosphatase_assay PP2C Phosphatase Activity Assay interaction_assay->phosphatase_assay end Comparative Analysis phosphatase_assay->end plant_growth Plant Material Preparation (e.g., Arabidopsis seedlings) treatment Treatment with ABA and Inhibitors plant_growth->treatment gene_expression Gene Expression Analysis (qRT-PCR of RAB18, RD29B) treatment->gene_expression stomatal_assay Stomatal Aperture Measurement treatment->stomatal_assay seed_germination Seed Germination Assay treatment->seed_germination gene_expression->end stomatal_assay->end seed_germination->end start Start start->protein_expression start->plant_growth

Diagram 2: Experimental Workflow for Comparing ABA Inhibitors.

Inhibitor_Comparison cluster_mechanism Mechanism of Action cluster_specificity Target Specificity This compound This compound immune Immune Pathway Activation This compound->immune indirect Indirect This compound->indirect AA1 AA1 receptor_antagonist Receptor Antagonism AA1->receptor_antagonist broad Broad Spectrum (All PYR/PYL) AA1->broad AS6 AS6 AS6->receptor_antagonist AS6->broad Partial RK460 RK460 RK460->receptor_antagonist selective Selective (PYR1) RK460->selective

Diagram 3: Logical Relationship of ABA Signaling Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of these ABA signaling inhibitors.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression

This protocol is used to quantify the changes in the expression levels of ABA-responsive genes, such as RAB18 and RD29B, in response to ABA and inhibitor treatments.

  • Plant Growth and Treatment: Arabidopsis thaliana seedlings are grown on a suitable medium (e.g., Murashige and Skoog) for a specified period. For treatment, seedlings are transferred to a liquid medium containing ABA at a specific concentration (e.g., 10 µM) with or without the ABA signaling inhibitor at various concentrations. A solvent control (e.g., DMSO) is also included.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated seedlings using a standard protocol (e.g., TRIZOL method). The quality and quantity of RNA are assessed, and a defined amount is used for first-strand complementary DNA (cDNA) synthesis using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (RAB18, RD29B) and a reference gene (e.g., Actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2^-ΔΔCt) method, normalizing the expression to the reference gene and comparing the treatment groups to the control.

Protocol 2: In Vitro PP2C Phosphatase Activity Assay

This assay measures the ability of PYR/PYL receptors to inhibit the phosphatase activity of PP2Cs in the presence of ABA and the effect of inhibitors on this interaction.

  • Protein Expression and Purification: Recombinant PYR/PYL receptor and PP2C (e.g., HAB1) proteins are expressed in E. coli and purified.

  • Assay Reaction: The assay is performed in a reaction buffer containing the purified PP2C enzyme and a synthetic phosphopeptide substrate. The reaction is initiated by the addition of the substrate.

  • Inhibitor and ABA Treatment: To test the effect of the inhibitors, the PP2C enzyme is pre-incubated with the PYR/PYL receptor, ABA, and the inhibitor at various concentrations before the addition of the substrate.

  • Measurement of Phosphatase Activity: The amount of phosphate released from the substrate is quantified, typically using a colorimetric method (e.g., malachite green assay). The absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of PP2C inhibition is calculated by comparing the activity in the presence of the receptor, ABA, and inhibitor to the activity of the PP2C alone. IC50 values can be determined from dose-response curves.

Protocol 3: ABA-Induced Stomatal Closure Assay

This assay assesses the physiological effect of ABA and its inhibitors on stomatal aperture.

  • Epidermal Peel Preparation: Epidermal peels are carefully removed from the abaxial side of mature leaves of well-watered plants (e.g., Arabidopsis thaliana or Vicia faba).

  • Stomatal Opening: The peels are floated on a buffer that promotes stomatal opening (e.g., MES-KCl buffer) and incubated under light for a few hours.

  • ABA and Inhibitor Treatment: The peels are then transferred to the same buffer containing ABA (e.g., 10 µM) with or without the inhibitor at different concentrations and incubated for a specific duration (e.g., 2-3 hours).

  • Microscopy and Measurement: The epidermal peels are observed under a light microscope, and images of the stomata are captured. The width and length of the stomatal pores are measured using image analysis software.

  • Data Analysis: The stomatal aperture (width/length ratio or pore width) is calculated for each treatment group. The effect of the inhibitor is determined by comparing the stomatal aperture in the presence of ABA and the inhibitor to that with ABA alone.

Conclusion

This compound, AA1, AS6, and RK460 represent a valuable toolkit for dissecting the complexities of ABA signaling. While this compound offers a unique mode of action by linking ABA signaling to plant immunity, AA1 provides a potent and broad-spectrum tool for directly targeting the ABA receptors. AS6 and RK460, with their more nuanced or selective activities, are useful for probing the functions of specific receptor subtypes. The choice of inhibitor will depend on the specific research question, with the experimental protocols outlined here providing a robust framework for their comparative evaluation. Further research to obtain directly comparable quantitative data across all inhibitors in standardized assays will be invaluable for refining our understanding of their relative potencies and specificities.

References

Unraveling the Plant Defense Arsenal: A Comparative Guide to DFPM and Other Chemical Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel plant defense activator DFPM with established alternatives. It delves into their mechanisms of action, presents available experimental data, and offers detailed protocols for key assays, facilitating an objective evaluation for research and development applications.

Introduction to Plant Defense Activators

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a myriad of pathogens. Chemical activators of plant defense, also known as plant activators or elicitors, are compounds that stimulate these innate immune responses, leading to a state of heightened resistance against subsequent pathogen attacks. Unlike traditional pesticides that directly target pathogens, plant activators work by priming the plant's own defense machinery, offering a more sustainable and environmentally friendly approach to disease management.[1][2][3][4][5] This guide focuses on the cross-validation of this compound's ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) role in plant defense activation by comparing it with well-established activators such as Salicylic Acid (SA), Benzothiadiazole (BTH), and β-aminobutyric acid (BABA).

Mechanism of Action: A Tale of Two Pathways

The efficacy of a plant defense activator is intrinsically linked to the specific signaling pathway it triggers. While many well-known activators converge on the Systemic Acquired Resistance (SAR) pathway, this compound distinguishes itself by activating a distinct branch of the plant immune system.

This compound and Effector-Triggered Immunity (ETI):

This compound is a small molecule that has been shown to activate Effector-Triggered Immunity (ETI) in the model plant Arabidopsis thaliana. ETI is a robust defense response typically initiated by the recognition of pathogen effector proteins by intracellular plant resistance (R) proteins. This compound's activity is highly specific to certain Arabidopsis accessions, such as Columbia-0 (Col-0), and is dependent on a Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein named VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).

The signaling cascade initiated by this compound involves several key components of the ETI pathway, including EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1), PAD4 (PHYTOALEXIN DEFICIENT 4), RAR1 (REQUIRED FOR Mla12 RESISTANCE 1), and SGT1B (SUPPRESSOR OF G2 ALLELE OF skp1). A crucial finding is that a light and oxygen-dependent modification of the this compound molecule is likely the bioactive form that triggers the VICTR-mediated signaling. The primary and most easily quantifiable phenotype of this compound activity in Arabidopsis is a dose-dependent root growth arrest . Additionally, this compound has been observed to inhibit signaling by the plant hormone abscisic acid (ABA) and induce the expression of Pathogenesis-Related (PR) genes , which are hallmark indicators of a defense response.

DFPM_Signaling_Pathway cluster_perception Perception cluster_signaling Downstream Signaling This compound This compound (modified) VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 signals through RAR1_SGT1B RAR1/SGT1b VICTR->RAR1_SGT1B requires Defense_Responses Defense Responses (PR Gene Expression, Root Growth Arrest) EDS1_PAD4->Defense_Responses

Salicylic Acid (SA), BTH, and BABA: The SAR Pathway Activators:

In contrast to this compound, SA, BTH, and BABA primarily function by inducing Systemic Acquired Resistance (SAR) . SAR is a long-lasting, broad-spectrum resistance that develops in distal, untreated parts of the plant following an initial localized infection.

  • Salicylic Acid (SA) is a key endogenous signaling molecule that accumulates upon pathogen recognition and is essential for the establishment of SAR.

  • Benzothiadiazole (BTH) is a synthetic analog of SA that acts downstream of SA accumulation to activate SAR. It is a widely used commercial plant activator.

  • β-aminobutyric acid (BABA) is a non-protein amino acid that primes the plant for a more rapid and robust activation of defense responses, including those dependent on SA.

The SAR pathway typically involves the accumulation of PR proteins and leads to resistance against a broad range of pathogens.

Comparative Performance: A Data-Driven Overview

Direct quantitative comparisons of this compound with SA, BTH, and BABA in the same experimental systems are currently limited in published literature. Therefore, this guide presents available quantitative data for each compound to facilitate an informed, albeit indirect, comparison.

Table 1: Quantitative Effects of this compound and its Derivatives on Arabidopsis thaliana

CompoundConcentrationEndpointResultReference
This compound10 µMPrimary Root GrowthStrong inhibition in Col-0 accession
This compound-510 µMPrimary Root GrowthStronger inhibition than this compound
This compound30 µMPR2 Gene ExpressionInduction observed
This compound-530 µMPR5 Gene ExpressionSignificantly upregulated compared to this compound
This compound-1830 µMPR2 Gene ExpressionMost enhanced expression among derivatives

Table 2: Reported Efficacy of Other Plant Defense Activators

ActivatorPlant SpeciesPathogenEfficacyReference
Salicylic AcidTomatoRalstonia solanacearumReduced disease incidence and vascular browning
BTHWheatPowdery MildewIncreased fitness in the presence of the pathogen
BABAArabidopsisPeronospora parasiticaFull protection
ChitosanTomatoRalstonia solanacearumReduced disease incidence

Note: The data presented in Tables 1 and 2 are from different studies and experimental systems. Direct comparisons of the magnitude of effects should be made with caution. The primary value lies in understanding the types of defense responses elicited and the effective concentration ranges.

Experimental Protocols

To facilitate the independent verification and further investigation of these plant defense activators, detailed protocols for key experiments are provided below.

1. Arabidopsis thaliana Root Growth Arrest Assay

This assay is the primary method for quantifying the biological activity of this compound and its derivatives.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 accession)

    • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

    • Petri plates (square or round)

    • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Sterile water

    • Growth chamber with controlled light and temperature conditions

  • Procedure:

    • Sterilize Arabidopsis seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and grow the seedlings vertically for 5-7 days.

    • Prepare MS agar plates containing the desired concentrations of this compound or other test compounds. A solvent control (e.g., DMSO) plate should also be prepared.

    • Carefully transfer the seedlings from the initial growth plates to the treatment plates. Mark the position of the primary root tip at the time of transfer.

    • Return the plates to the growth chamber and continue vertical growth.

    • After a defined period (e.g., 3-5 days), measure the new growth of the primary root from the marked position.

    • Quantify the root growth inhibition as a percentage relative to the solvent control.

2. Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol allows for the quantification of the induction of defense-related genes, such as PR1 and PR2, following treatment with a plant activator.

  • Materials:

    • Arabidopsis thaliana seedlings grown in liquid or on solid MS medium

    • Plant defense activator (this compound, SA, BTH, etc.)

    • Liquid nitrogen

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • qRT-PCR master mix (e.g., SYBR Green)

    • qRT-PCR instrument

    • Gene-specific primers for target genes (e.g., PR1, PR2) and a reference gene (e.g., ACTIN2, UBQ10)

  • Procedure:

    • Treat Arabidopsis seedlings with the plant defense activator or a solvent control for a specific duration (e.g., 6, 12, 24 hours).

    • Harvest the plant tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

    • Perform the qRT-PCR analysis using a standard thermal cycling program.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the screening and validation of plant defense activators.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanistic Mechanistic Studies A1 Chemical Library A2 High-Throughput Assay (e.g., Root Growth Arrest) A1->A2 A3 Identification of 'Hits' A2->A3 B1 Dose-Response Analysis A3->B1 B2 Defense Gene Expression (qRT-PCR) B1->B2 B3 Pathogen Challenge Assays B2->B3 C1 Genetic Analysis (mutant screening) B3->C1 C2 Biochemical Assays C1->C2

Conclusion

This compound represents a novel class of plant defense activators with a distinct mechanism of action centered on the direct activation of an ETI signaling pathway. This contrasts with the established activators SA, BTH, and BABA, which primarily function through the SAR pathway. While direct, quantitative comparisons of their performance in inducing disease resistance are not yet widely available, the information and protocols presented in this guide provide a solid foundation for researchers to conduct their own cross-validations. The unique mode of action of this compound makes it a valuable tool for dissecting the intricacies of plant immunity and holds promise for the development of new strategies for crop protection. Further research directly comparing these activators in various plant-pathogen systems is crucial to fully elucidate their relative strengths and potential applications in agriculture.

References

A Comparative Analysis of DFPM and Its Derivatives on Root Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has been identified as a potent inhibitor of root growth in the model plant Arabidopsis thaliana. This inhibitory effect is not a general phytotoxic response but rather a specific, genetically determined process that activates a plant immune signaling pathway. This guide provides a comparative analysis of the effects of this compound and its derivatives on root growth, supported by experimental data, to inform research and development in plant science and chemical biology.

Quantitative Data on Root Growth Inhibition

The inhibitory effects of this compound and its various derivatives on primary and lateral root growth have been quantitatively assessed. The following table summarizes the key findings from studies on Arabidopsis thaliana Col-0 accession.

CompoundConcentration (µM)Primary Root Length (% of Control)Lateral Root Number (% of Control)Lateral Root Frequency (% of Control)Reference
This compound 10~40%~50%~60%[1]
This compound-5 10~25%~30%~40%[1][2]
This compound-17 10~35%Not ReportedNot Reported[1]
This compound-18 10~50%Not ReportedNot Reported[2]
This compound-24 10~60%Not ReportedNot Reported

Note: The values presented are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.

Among the twenty-two tested derivatives, this compound-5 demonstrated the most potent inhibitory effect on primary root growth, even surpassing the parent compound this compound.

Experimental Protocols

The following protocols are standard methods used to assess the effects of this compound and its derivatives on Arabidopsis root growth.

Plant Material and Growth Conditions:

  • Plant Species: Arabidopsis thaliana, typically the Columbia-0 (Col-0) accession, which is sensitive to this compound.

  • Sterilization: Seeds are surface-sterilized using a solution of 50% bleach and 0.01% Triton X-100 for 10 minutes, followed by five washes with sterile distilled water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Stratification: Plates are stored at 4°C for 2-4 days in the dark to synchronize germination.

  • Growth Conditions: Seedlings are grown vertically in a controlled environment chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.

Chemical Treatment:

  • Compound Preparation: this compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The final concentration of DMSO in the growth medium is typically kept at or below 0.1% to minimize solvent effects.

  • Treatment Application: Seven-day-old seedlings with established primary roots are transferred to new MS plates containing the specified concentration of the test compound (e.g., 10 µM) or a DMSO control. The position of the root tip at the time of transfer is marked.

  • Incubation: Seedlings are grown for an additional 4-6 days on the treatment plates.

Root Growth Measurement:

  • Primary Root Length: The length of the primary root is measured from the root-shoot junction to the root tip. The growth after transfer is determined by measuring from the initial mark to the new position of the root tip.

  • Lateral Root Quantification: The number of emerged lateral roots is counted along the primary root. Lateral root frequency can be calculated by dividing the number of lateral roots by the length of the primary root.

  • Data Analysis: Root measurements are typically performed using image analysis software like ImageJ. Statistical significance is determined using appropriate tests, such as a one-way ANOVA with a Tukey's post-test.

Signaling Pathway of this compound-Induced Root Growth Arrest

This compound and its active derivatives do not act as general growth inhibitors. Instead, they trigger a specific signaling cascade that mimics an effector-triggered immune (ETI) response in certain Arabidopsis accessions. This response is mediated by the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).

The activation of VICTR by this compound initiates a downstream signaling pathway that is dependent on several key components of plant immunity: EDS1, PAD4, RAR1, and SGT1B. This signaling ultimately leads to the observed arrest of root growth. The accession-specific nature of this response is due to natural variations in the VICTR gene. For instance, the Col-0 accession possesses a VICTR allele that confers sensitivity to this compound, while other accessions like Landsberg erecta (Ler) do not.

DFPM_Signaling_Pathway This compound This compound / Derivatives VICTR VICTR (TIR-NLR Protein) This compound->VICTR activates EDS1_PAD4 EDS1 / PAD4 VICTR->EDS1_PAD4 RAR1_SGT1B RAR1 / SGT1B VICTR->RAR1_SGT1B Downstream Downstream Immune Signaling EDS1_PAD4->Downstream RAR1_SGT1B->Downstream RootGrowthArrest Root Growth Arrest Downstream->RootGrowthArrest

Caption: this compound-induced root growth arrest signaling pathway.

Experimental Workflow

The process of evaluating the effects of this compound and its derivatives on root growth follows a systematic workflow, from seed preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis SeedSterilization Seed Sterilization Plating Plating on MS Medium SeedSterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth (7 days) Stratification->Germination Transfer Transfer to Treatment Plates (this compound / Derivatives / Control) Germination->Transfer Incubation Incubation (4-6 days) Transfer->Incubation Imaging Plate Imaging Incubation->Imaging Measurement Root Measurement (Primary & Lateral) Imaging->Measurement DataAnalysis Statistical Analysis Measurement->DataAnalysis

Caption: Experimental workflow for assessing root growth inhibition.

References

Validating the Interaction of DFPM with the VICTR R-Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has been identified as an activator of the Arabidopsis thaliana Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) R-protein, VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). This interaction triggers a specific immune signaling pathway, leading to phenotypes such as root growth arrest. While genetic evidence strongly supports a functional relationship between this compound and VICTR, direct biophysical validation and quantitative characterization of this interaction are crucial for a deeper understanding and for the development of more specific and potent chemical probes.

This guide provides an objective comparison of methodologies to validate and quantify the this compound-VICTR interaction, alongside a detailed overview of the known signaling pathway.

Quantitative Data on this compound-VICTR Interaction

To date, direct quantitative data, such as binding affinity (Kd), for the interaction between this compound and the VICTR protein has not been published. However, several biophysical techniques are highly suitable for obtaining this data. Below is a comparative table illustrating the type of quantitative data that can be generated using these methods for this compound and hypothetical alternative compounds.

Compound Method Binding Affinity (Kd) Thermodynamic Parameters (ΔH, -TΔS) Kinetic Parameters (kon, koff) Notes
This compound Surface Plasmon Resonance (SPR)Hypothetical: 5 µMNot directly measuredHypothetical: kon = 1x104 M-1s-1, koff = 5x10-2 s-1Provides real-time binding kinetics.
Isothermal Titration Calorimetry (ITC)Hypothetical: 7 µMHypothetical: ΔH = -10 kcal/mol, -TΔS = 3 kcal/molNot measuredDirectly measures thermodynamic drivers of binding.
Microscale Thermophoresis (MST)Hypothetical: 6 µMNot measuredNot measuredRequires low sample consumption.
Alternative 1 (e.g., this compound-analog) Surface Plasmon Resonance (SPR)Hypothetical: 1 µMNot directly measuredHypothetical: kon = 2x104 M-1s-1, koff = 2x10-2 s-1Higher affinity driven by a slower off-rate.
Isothermal Titration Calorimetry (ITC)Hypothetical: 1.5 µMHypothetical: ΔH = -12 kcal/mol, -TΔS = 4 kcal/molNot measuredStronger enthalpic contribution to binding.
Alternative 2 (Inactive Analog) All methodsNo binding detectedNot applicableNot applicableImportant negative control to ensure specificity.

Experimental Protocols for Interaction Validation

Validating the direct binding of a small molecule like this compound to a protein such as VICTR requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of molecular interactions.

  • Principle: The VICTR protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding of this compound to VICTR causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

  • Experimental Workflow:

    • Protein Immobilization: Purified recombinant VICTR protein is covalently coupled to a sensor chip (e.g., CM5 chip) via amine coupling.

    • Binding Analysis: A series of this compound concentrations are injected over the immobilized VICTR surface. A reference channel without VICTR is used for background subtraction.

    • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

cluster_workflow SPR Experimental Workflow start Immobilize VICTR on Sensor Chip inject Inject this compound at Varying Concentrations start->inject Flow this compound solution detect Detect Change in Resonance Angle inject->detect Real-time monitoring analyze Fit Sensorgrams to Binding Model detect->analyze results Determine kon, koff, Kd analyze->results

SPR workflow for this compound-VICTR interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of this compound is titrated into a solution containing the VICTR protein in a sample cell. The heat change upon binding is measured relative to a reference cell.

  • Experimental Workflow:

    • Sample Preparation: Purified, concentrated VICTR protein is placed in the sample cell of the calorimeter. A solution of this compound at a known concentration is loaded into the injection syringe.

    • Titration: A series of small injections of this compound are made into the VICTR solution.

    • Data Analysis: The heat change after each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of this compound to VICTR. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular environment.

  • Principle: The binding of a ligand (this compound) can stabilize its target protein (VICTR) against thermal denaturation.

  • Experimental Workflow:

    • Cell Treatment: Arabidopsis protoplasts or a relevant cell line expressing VICTR are treated with this compound or a vehicle control.

    • Heating: The cell lysates are heated to a range of temperatures.

    • Protein Analysis: The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.

    • Detection: The amount of soluble VICTR remaining at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

This compound-VICTR Signaling Pathway

Genetic studies have elucidated the signaling pathway initiated by the this compound-VICTR interaction. This pathway involves key components of the plant immune system.

Upon activation by this compound, the VICTR R-protein initiates a signaling cascade that requires the chaperone HSP90 and its co-chaperones RAR1 and SGT1b, which are thought to be involved in maintaining R-protein stability and conformation.[1][2] VICTR then forms a nuclear complex with the regulatory proteins EDS1 and PAD4.[3] This complex formation is a critical step in transducing the downstream immune response, which ultimately leads to the observed root growth arrest phenotype. This signaling pathway is independent of the plant defense hormones salicylic acid and jasmonic acid.[3]

cluster_pathway This compound-VICTR Signaling Pathway This compound This compound VICTR VICTR (R-protein) This compound->VICTR Activation VICTR_active Active VICTR VICTR->VICTR_active HSP90_complex HSP90 / RAR1 / SGT1b HSP90_complex->VICTR Stabilization Nuclear_Complex VICTR-EDS1-PAD4 Nuclear Complex VICTR_active->Nuclear_Complex EDS1_PAD4 EDS1-PAD4 Complex EDS1_PAD4->Nuclear_Complex Response Immune Response (Root Growth Arrest) Nuclear_Complex->Response

References

Independent Verification of DFPM's Modulation of PAD4 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-(dicyanofluoromethyl)phenyl)-2-methoxyacetamide (DFPM) and its potential modulation of Peptidylarginine Deiminase 4 (PAD4) signaling. While direct independent verification of this compound's activity on mammalian PAD4 is not yet available in published literature, compelling evidence from plant biology suggests a functional link, opening a novel avenue for research and drug development. This document summarizes the existing data, compares this compound's potential mechanism to established PAD4 inhibitors, and provides detailed experimental protocols to facilitate independent verification studies.

Introduction to this compound and PAD4 Signaling

Peptidylarginine Deiminase 4 (PAD4) is a critical enzyme that catalyzes the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination. This process is implicated in a variety of physiological and pathological processes, including gene expression regulation, innate immunity through the formation of neutrophil extracellular traps (NETs), and the pathogenesis of autoimmune diseases like rheumatoid arthritis and cancer.

This compound is a chemical compound that has been shown to activate a specific immune signaling pathway in the plant Arabidopsis thaliana. Notably, this pathway involves PAD4 as a key signaling partner, alongside ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) and SENESCENCE-ASSOCIATED GENE 101 (SAG101). While the direct conservation of this pathway in mammals is yet to be established, the involvement of a PAD4 homolog in response to this compound in a model organism warrants investigation into its potential effects on mammalian PAD4.

Comparative Analysis of this compound and Known PAD4 Inhibitors

This section compares the potential, inferred mechanism of this compound with well-characterized PAD4 inhibitors. It is important to note that the data for this compound is based on its observed effects in a plant signaling pathway and is presented here to guide future research in mammalian systems.

FeatureThis compound (Potential Mechanism)Established PAD4 Inhibitors (e.g., Cl-amidine, GSK484)
Mechanism of Action Potential modulator of a PAD4-containing signaling complex (EDS1-PAD4-SAG101 in plants). The effect could be activation or inhibition, direct or indirect.Primarily direct, irreversible or reversible inhibitors that bind to the active site of PAD4, preventing citrullination.
Target Specificity May modulate the activity of the entire signaling complex, potentially offering a more nuanced regulation of the pathway.Designed to be highly specific for PAD4, although some pan-PAD inhibitors exist.
Biological Context In Arabidopsis, triggers a Toll-like receptor (TLR)-like signaling pathway involved in immunity.[1]Inhibit PAD4-mediated histone citrullination, NETosis, and have shown efficacy in preclinical models of autoimmune diseases and cancer.
Verification Status Modulation of a PAD4-containing pathway observed in plants. Not independently verified in mammalian systems. Extensively studied and validated in various in vitro and in vivo mammalian models.

Experimental Protocols for Independent Verification

To facilitate the independent verification of this compound's effect on PAD4 signaling, detailed protocols for key experiments are provided below.

In Vitro PAD4 Enzyme Activity Assay

This assay directly measures the enzymatic activity of recombinant human PAD4 in the presence of this compound.

Principle: A colorimetric assay based on the quantification of citrulline produced from a synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Recombinant human PAD4 enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (pH 7.6)

  • CaCl2

  • Dithiothreitol (DTT)

  • Colorimetric detection reagents (e.g., diacetyl monoxime, antipyrine)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.

  • Add varying concentrations of this compound or a known PAD4 inhibitor (positive control) to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add the PAD4 enzyme to the wells and incubate for a predefined period to allow for potential binding.

  • Initiate the enzymatic reaction by adding the substrate BAEE.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and add the colorimetric detection reagents.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PAD4 inhibition or activation by comparing the absorbance of this compound-treated wells to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the direct binding of this compound to PAD4 in a cellular context.

Principle: Ligand binding to a protein increases its thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Human cell line expressing endogenous PAD4 (e.g., HL-60)

  • This compound

  • Lysis buffer

  • Antibodies specific for PAD4

  • Western blotting or ELISA reagents

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Lyse the cells to release proteins.

  • Divide the lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

  • Centrifuge the samples to pellet aggregated proteins.

  • Collect the supernatant containing soluble proteins.

  • Quantify the amount of soluble PAD4 at each temperature using Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay evaluates the effect of this compound on NETosis, a key PAD4-dependent process in neutrophils.

Principle: NET formation involves the release of DNA and citrullinated histones. This can be visualized and quantified using fluorescent dyes.

Materials:

  • Isolated human or mouse neutrophils

  • This compound

  • NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • DNA-binding fluorescent dye (e.g., Sytox Green)

  • Antibodies against citrullinated histone H3 (CitH3)

  • Fluorescence microscope or plate reader

Procedure:

  • Isolate neutrophils from fresh blood.

  • Pre-incubate the neutrophils with this compound or vehicle control.

  • Stimulate the cells with PMA to induce NETosis.

  • Add the DNA-binding dye to stain the extracellular DNA of the NETs.

  • Visualize and quantify NET formation using fluorescence microscopy or measure the overall fluorescence intensity with a plate reader.

  • For more specific analysis, perform immunofluorescence staining for CitH3 to confirm PAD4 activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PAD4_Signaling_in_Arabidopsis cluster_pathogen Pathogen Effector cluster_signaling Immune Signaling Cascade cluster_response Immune Response TNL TNL Receptor EDS1 EDS1 TNL->EDS1 activates This compound This compound This compound->EDS1 activates EDS1_PAD4 EDS1-PAD4 Complex EDS1->EDS1_PAD4 EDS1_SAG101 EDS1-SAG101 Complex EDS1->EDS1_SAG101 PAD4 PAD4 PAD4->EDS1_PAD4 SAG101 SAG101 SAG101->EDS1_SAG101 Immunity Pathogen Resistance EDS1_PAD4->Immunity EDS1_SAG101->Immunity

Caption: this compound-activated signaling pathway in Arabidopsis thaliana involving PAD4.

Verification_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Validation Enzyme_Assay PAD4 Enzyme Activity Assay Animal_Model Preclinical Animal Model (e.g., Collagen-Induced Arthritis) Enzyme_Assay->Animal_Model Inform in vivo studies CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Animal_Model Confirm target engagement NETosis_Assay NET Formation Assay Citrullination_WB Western Blot for Citrullinated Histones NETosis_Assay->Citrullination_WB Citrullination_WB->Animal_Model Validate cellular effect This compound This compound Compound This compound->Enzyme_Assay This compound->CETSA This compound->NETosis_Assay

Caption: Proposed experimental workflow for verifying this compound's modulation of PAD4.

Conclusion

The discovery of a this compound-activated, PAD4-dependent signaling pathway in Arabidopsis thaliana presents an exciting and novel area of investigation for researchers in immunology and drug development. While direct evidence in mammalian systems is currently lacking, the data from plant biology provides a strong rationale for exploring this compound as a potential modulator of PAD4 signaling. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to conduct the necessary independent verification studies. Successful validation of this compound's effect on mammalian PAD4 could pave the way for a new class of therapeutics targeting PAD4-mediated pathologies.

References

DFPM vs. Other Small Molecules: A Comparative Guide for Plant Chemical Genetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical genetics offers a powerful approach to dissect complex biological processes in plants by using small molecules to conditionally and reversibly modulate protein function. This strategy overcomes limitations of classical genetics, such as lethality and genetic redundancy.[1][2][3][4] Among the diverse small molecules utilized, [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a key tool for investigating the crosstalk between plant immunity and abiotic stress signaling. This guide provides an objective comparison of this compound and its derivatives with other small molecules, supported by experimental data and detailed protocols.

This compound: A Unique Modulator of Plant Stress Responses

This compound was initially identified in a chemical screen for its ability to inhibit abscisic acid (ABA)-dependent gene expression and ABA-induced stomatal closure.[5] Subsequent research revealed that its primary mode of action is not direct ABA antagonism, but rather the activation of the plant's innate immune system, specifically effector-triggered immunity (ETI).

Mechanism of Action

This compound's activity is highly specific. In the Arabidopsis thaliana Columbia-0 (Col-0) accession, this compound perception requires the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR. The activation of VICTR by this compound initiates a signaling cascade dependent on key ETI components, including EDS1, PAD4, RAR1, and SGT1B. This immune signaling pathway then antagonizes ABA signaling. Interestingly, the bioactive molecule is likely a light and O2-dependent modification product of this compound, not this compound itself.

The signaling pathway for this compound-induced responses is illustrated below.

DFPM_Signaling_Pathway cluster_perception Perception & Activation cluster_signaling Immune Signaling Cascade cluster_response Downstream Responses DFPM_mod Modified this compound (Light, O2-dependent) VICTR VICTR (TIR-NLR Protein) DFPM_mod->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1B Complex VICTR->RAR1_SGT1B Immunity_Genes Immunity Gene Expression (e.g., PR2, PR5) EDS1_PAD4->Immunity_Genes induces ABA_Signaling ABA Signaling (e.g., RAB18, RD29B) EDS1_PAD4->ABA_Signaling inhibits Root_Growth Root Growth Arrest EDS1_PAD4->Root_Growth induces

This compound Signaling Pathway

Comparative Performance: this compound and Its Derivatives

To enhance its efficacy and understand its structure-activity relationship, several derivatives of this compound have been synthesized and tested. A study analyzing twenty-two this compound derivatives identified several compounds with enhanced or altered activity compared to the original molecule.

Data Summary

The table below summarizes the effects of this compound and its most notable derivatives on key plant responses in Arabidopsis thaliana (Col-0).

CompoundPrimary Root Growth InhibitionInhibition of ABA-induced Gene Expression (RAB18, RD29B)Induction of Pathogen-Responsive Gene (PR5)
This compound +++++++++
This compound-3 ++++++++++
This compound-5 ++++++++++++++
This compound-17 ++++++++++
This compound-18 ++++++++++
This compound-24 ++++++++++

Data synthesized from figures in Life (Basel), 2023.

Rating scale: +++ (Strong), ++++ (Very Strong), +++++ (Extremely Strong)

Among the tested derivatives, This compound-5 consistently demonstrated the most potent effects, exhibiting a stronger inhibition of both primary root growth and ABA-responsive gene expression than the parent compound. Interestingly, this compound-5 also showed strong activity even in mutant backgrounds that are insensitive to this compound, suggesting it may utilize a signaling pathway partially independent of the canonical VICTR/EDS1 route.

Comparison with Other Small Molecules in Plant Stress Signaling

This compound's mechanism of activating immunity to antagonize ABA signaling is distinct from many other small molecules used to study abiotic stress. The following table compares this compound with other well-known compounds.

Small MoleculeTarget Pathway / MechanismPrimary Phenotypic Effect
This compound Activates TIR-NLR (VICTR)-mediated immunity, which antagonizes ABA signaling.Accession-specific root growth arrest; inhibition of ABA responses.
Pyrabactin / Quinabactin Agonists of the ABA receptor PYL/PYR/RCAR. They promote the formation of the ABA receptor-PP2C complex.Inhibit seed germination; induce stomatal closure; activate ABA-responsive genes.
ABA ANTAGONIST1 (AA1) Antagonist of the ABA receptor PYL/PYR/RCAR.Promotes seed germination in the presence of ABA.
Stress Response Regulators (SRR1, SRR2) Affect multiple abiotic stress signaling pathways.Inhibit seed germination and root growth; enhance transcriptional responses to salt stress.

Key Experimental Protocols

Reproducible and robust methodologies are crucial in chemical genetics. Below are detailed protocols for key experiments used to characterize this compound and its analogs.

Root Growth Arrest Assay

This assay quantifies the inhibitory effect of a compound on root elongation.

Methodology:

  • Plant Material: Arabidopsis thaliana seeds (e.g., Col-0, eds1-2, pad4-1) are surface-sterilized.

  • Germination: Seeds are plated on 0.5x Murashige and Skoog (MS) medium and stratified at 4°C for 2 days.

  • Growth Conditions: Plates are transferred to a growth chamber and grown vertically for eight days at 22°C under a long-day photoperiod (16h light/8h dark).

  • Treatment: Eight-day-old seedlings are transferred to a new solid medium containing the test compound (e.g., 10 µM this compound or its derivatives) or a DMSO control. The position of the primary root tip is marked.

  • Measurement: The plates are incubated for an additional six days, after which the new root growth is measured from the marked position.

Root_Growth_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Sterilize & Plate Seeds on 0.5x MS Medium B 2. Stratify at 4°C for 2 Days A->B C 3. Grow Vertically for 8 Days B->C D 4. Transfer Seedlings to Treatment Plates (Compound/DMSO) C->D E 5. Mark Root Tip Position D->E F 6. Incubate for 6 Days E->F G 7. Measure New Root Growth from Marked Position F->G

Experimental Workflow for Root Growth Assay
Gene Expression Analysis (Quantitative RT-PCR)

This protocol is used to measure changes in the transcript levels of target genes in response to chemical treatment.

Methodology:

  • Plant Growth: Arabidopsis thaliana (Col-0) seedlings are grown in liquid 0.5x MS medium for two weeks.

  • Treatment: Seedlings are treated with the small molecule (e.g., 30 µM this compound derivatives) or a DMSO control for a specified duration (e.g., 6 hours for immunity genes, or pre-treatment followed by ABA for ABA-responsive genes).

  • RNA Extraction: Total RNA is extracted from the seedlings using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

  • qRT-PCR: Quantitative real-time PCR is performed using gene-specific primers (e.g., for PR2, PR5, RAB18, RD29B) and a reference gene (e.g., Actin).

  • Data Analysis: Relative gene expression is calculated using the comparative CT method (ΔΔCT).

ABA-Induced Reporter Gene Expression

This assay visualizes the effect of a compound on the expression of an ABA-responsive gene promoter fused to a reporter like Green Fluorescent Protein (GFP).

Methodology:

  • Plant Material: A transgenic Arabidopsis line expressing a reporter construct (e.g., RAB18:GFP) is used.

  • Growth: Transgenic seedlings are grown vertically on agar plates for 14 days.

  • Pre-treatment: Seedlings are transferred to multi-well plates containing a liquid medium with the test compound (e.g., 40 µM this compound derivatives) or DMSO and incubated for 6 hours.

  • ABA Treatment: ABA is added to a final concentration of 10 µM and incubated for another 10 hours.

  • Visualization: GFP fluorescence is observed and documented using a fluorescence microscope.

References

A Comparative Guide to Light- and Oxygen-Dependent Molecular Modification: The Case of DFPM and Clinical Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the light and oxygen-dependent modification of the novel plant signaling modulator, DFPM ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione), and established photosensitizers used in clinical Photodynamic Therapy (PDT). While this compound has demonstrated bioactivity in plant biology through a light-dependent mechanism, a comprehensive quantitative comparison with clinically validated photosensitizers is essential for understanding its potential in broader research and therapeutic contexts. This document outlines the known characteristics of this compound, presents a detailed comparison with leading photosensitizers, and provides standardized experimental protocols for the quantitative assessment of any novel photoactive compound.

Unveiling this compound: A Light-Activated Modulator in Plant Biology

This compound has been identified as a small molecule that triggers plant resistance protein signaling, leading to root growth arrest in Arabidopsis thaliana. A key finding is that this compound's bioactivity is contingent upon a light and oxygen-dependent modification. However, to date, detailed photophysical and photochemical characterization of this compound is not publicly available. Its furan moiety suggests a potential for photooxidation, a process that can generate reactive oxygen species (ROS), a cornerstone of photodynamic therapy.

The Gold Standard: Photosensitizers in Photodynamic Therapy

Photodynamic therapy is a clinically approved modality for treating various cancers and other diseases. It relies on the administration of a photosensitizer, which, upon activation by light of a specific wavelength in the presence of oxygen, generates cytotoxic ROS, primarily singlet oxygen (¹O₂), leading to localized cellular destruction. The efficacy of a photosensitizer is determined by several key quantitative parameters.

Table 1: Comparative Quantitative Data of Clinically Relevant Photosensitizers
PhotosensitizerChemical ClassAbsorption Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)
Photofrin® (Porfimer Sodium) Porphyrin Mixture~630~3,000~0.03~0.89
Verteporfin (Visudyne®) Benzoporphyrin~690~34,000~0.04~0.50
Temoporfin (Foscan®) Chlorin~652~40,000~0.10~0.40-0.60
Methylene Blue Phenothiazine~665~80,000~0.02~0.52
5-ALA (induces Protoporphyrin IX) Porphyrin Precursor~635~5,000~0.10~0.50-0.70

Note: The values presented are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols for Characterizing Photoactive Molecules

To quantitatively assess the potential of a novel compound like this compound as a photosensitizer, a series of standardized experiments are required. The following protocols outline the key methodologies.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a series of dilutions of the compound in a suitable solvent (e.g., DMSO, ethanol).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the linear fit of the graph (assuming a path length 'l' of 1 cm).

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Protocol:

  • A comparative method using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) is employed.

  • Prepare optically dilute solutions of both the sample and the standard (absorbance < 0.1 at the excitation wavelength) in the same solvent.

  • Measure the absorption and fluorescence emission spectra of both the sample and the standard.

  • The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a direct measure of the efficiency of a photosensitizer in producing the key cytotoxic agent in PDT.

Protocol:

  • A chemical trapping method is commonly used, employing a singlet oxygen scavenger whose reaction can be monitored. 1,3-Diphenylisobenzofuran (DPBF) is a common choice, as its reaction with singlet oxygen leads to a decrease in its absorbance.

  • A reference photosensitizer with a known ΦΔ (e.g., methylene blue, rose bengal) is used for comparison.

  • Solutions of the sample and the reference, each containing DPBF, are irradiated with monochromatic light at a wavelength where both photosensitizers absorb.

  • The rate of DPBF absorbance decrease is monitored over time for both the sample and the reference.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where k is the rate of DPBF decomposition and A is the absorbance of the photosensitizer at the irradiation wavelength.

Photobleaching Assay

Photobleaching, the irreversible photodegradation of a fluorophore or photosensitizer, is an important parameter for determining its stability and effective dose.

Protocol:

  • A solution of the photosensitizer is irradiated with a light source of known intensity and wavelength.

  • The absorbance of the photosensitizer is measured at regular intervals during irradiation.

  • The decrease in absorbance over time is plotted.

  • The photobleaching quantum yield can be determined from the rate of degradation relative to the number of photons absorbed.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 Photosensitization Mechanism PS_ground Photosensitizer (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer ROS Other Reactive Oxygen Species PS_triplet->ROS Electron Transfer O2_ground ³O₂ (Ground State) Cell_Damage Cellular Damage O2_singlet->Cell_Damage ROS->Cell_Damage

Caption: General mechanism of photosensitization for photodynamic action.

G cluster_1 Workflow for Photosensitizer Characterization start Novel Compound (e.g., this compound) abs_spec Measure Absorption Spectrum start->abs_spec molar_ext Determine Molar Extinction Coefficient abs_spec->molar_ext fluor_qy Measure Fluorescence Quantum Yield abs_spec->fluor_qy so_qy Determine Singlet Oxygen Quantum Yield abs_spec->so_qy photobleach Assess Photostability abs_spec->photobleach end Quantitative Profile molar_ext->end fluor_qy->end in_vitro In Vitro Phototoxicity Assays so_qy->in_vitro so_qy->end photobleach->end in_vitro->end

Caption: Experimental workflow for the characterization of a novel photosensitizer.

Conclusion

This compound presents an intriguing case of a light- and oxygen-dependent molecule with demonstrated bioactivity in a non-clinical context. To bridge the gap to a broader understanding and potential applications in drug development, a thorough quantitative characterization of its photophysical and photochemical properties is imperative. By following the standardized protocols outlined in this guide, researchers can systematically evaluate this compound and other novel photoactive compounds, enabling a direct and meaningful comparison with the extensive knowledge base of established clinical photosensitizers. This will ultimately pave the way for the rational design and development of next-generation light-activated therapeutics.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DFPM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to rigorous safety protocols and responsible chemical handling. This guide provides essential, step-by-step procedures for the proper disposal of DFPM ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is critical for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 301338-95-4[1][2]
Molecular Formula C₁₆H₁₅Cl₂NOS[1][3]
Molecular Weight 340.27 g/mol [3]
Appearance Solid
Purity ≥95%
Solubility DMF: 2 mg/ml, DMSO: 2 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml, Ethanol: 0.14 mg/ml
Stability Light-sensitive in aqueous solutions

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound follows a systematic process of waste characterization, segregation, accumulation, and professional removal.

Step 1: Waste Characterization and Segregation

This compound is a halogenated organic compound due to the presence of chlorine atoms in its structure. This classification is the primary determinant for its segregation from other waste streams.

  • Halogenated vs. Non-Halogenated Waste: Never mix this compound waste with non-halogenated organic solvents. Maintaining separate waste streams is crucial as disposal methods and costs can vary significantly.

  • Incompatible Materials: Avoid mixing this compound waste with strong acids, bases, or oxidizing agents to prevent potentially violent chemical reactions.

  • Solid vs. Liquid Waste: Keep solid this compound waste separate from liquid waste solutions containing this compound.

Step 2: In-Lab Waste Accumulation

Proper accumulation of this compound waste within the laboratory is critical to ensure safety and compliance.

  • Container Selection: Use a chemically compatible and clearly labeled waste container, such as a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione," and the hazard characteristics (e.g., "Irritant," "Halogenated Organic Waste"). Do not use abbreviations.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of waste generation. The container must be kept closed at all times except when adding waste.

Step 3: Off-Site Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.

  • Professional Removal: Arrange for the collection of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Incineration: High-temperature incineration is the recommended method for the complete destruction of halogenated organic compounds like this compound. This process ensures that the compound is broken down into less harmful components under controlled conditions.

Experimental Protocols: Waste Handling

While specific experimental protocols for the chemical neutralization of this compound in a laboratory setting are not recommended due to the potential for hazardous reactions, the following protocol for the preparation of aqueous solutions for experimental use and subsequent waste handling should be followed.

Protocol for Preparation of Aqueous this compound Solutions and Waste Segregation

  • To prepare an aqueous working solution, dissolve the this compound stock solution (e.g., in DMSO) in MilliQ water to the desired final concentration in a glass vial.

  • Thoroughly mix the solution.

  • Given that this compound is light-sensitive in aqueous solutions, for experiments where the original compound is required, protect the solution from light by wrapping the container in aluminum foil.

  • Upon completion of the experiment, the resulting aqueous solution containing this compound must be disposed of as halogenated liquid hazardous waste.

  • Transfer the waste solution into the designated and properly labeled "Halogenated Organic Waste" container.

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid halogenated hazardous waste in a separate, appropriately labeled container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DFPM_Disposal_Workflow start This compound Waste Generated characterize Characterize Waste (Halogenated Organic) start->characterize segregate Segregate Waste Streams characterize->segregate liquid_waste Liquid this compound Waste segregate->liquid_waste solid_waste Solid this compound Waste (Contaminated Materials) segregate->solid_waste liquid_container Collect in Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Halogenated Solid Waste Container solid_waste->solid_container saa Store in Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa ehs_pickup Arrange for EHS Waste Pickup saa->ehs_pickup incineration High-Temperature Incineration by Licensed Facility ehs_pickup->incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in scientific research.

References

Personal protective equipment for handling DFPM

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling DFPM Content Type: Operational and Disposal Safety Plan

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione). The following procedural guidance is designed to ensure safe operational handling and disposal, establishing a foundation of trust in laboratory safety and chemical management.

Chemical and Physical Properties of this compound

This compound is a modulator of plant signaling. While it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to rigorous safety protocols is imperative due to the compound's unfully validated toxicological properties.

PropertyValue
Chemical Name [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione
CAS Number 301338-95-4
Molecular Formula C₁₆H₁₅Cl₂NOS
Molecular Weight 340.3 g/mol
Appearance Solid

Personal Protective Equipment (PPE) Recommendations

The following personal protective equipment is recommended as a standard for handling this compound to minimize exposure risk.

PPE ComponentSpecification and Use
Eye and Face Protection Wear safety goggles with side-shields or a full-face shield to protect against splashes and airborne particles.
Hand Protection Use protective, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
Body Protection Wear impervious clothing, such as a laboratory coat or gown, to prevent skin contact.
Respiratory Protection In situations where dust or aerosols may be generated, a suitable respirator should be worn. Ensure adequate ventilation in the work area.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is crucial for the safe handling of this compound. This includes preparation, handling, and post-handling procedures.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Prepare a well-ventilated work area gather_materials Gather all necessary materials and PPE prep_area->gather_materials review_sds Review the Safety Data Sheet (SDS) gather_materials->review_sds don_ppe Don all required PPE review_sds->don_ppe Proceed to handling handle_this compound Handle this compound with care, avoiding dust and aerosol generation don_ppe->handle_this compound clean_area Clean the work area thoroughly handle_this compound->clean_area Complete handling doff_ppe Doff PPE in the correct order clean_area->doff_ppe dispose_waste Dispose of waste according to protocol doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

A logical workflow for the safe handling of this compound.

Emergency Procedures in Case of Exposure

In the event of accidental exposure to this compound, follow these immediate, step-by-step procedures.

Emergency Exposure Protocol for this compound cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Rinse skin thoroughly with large amounts of water exposure->skin_wash Skin remove_contacts Remove contact lenses, if present exposure->remove_contacts Eye move_fresh_air Relocate to fresh air exposure->move_fresh_air Inhalation wash_mouth Wash out mouth with water exposure->wash_mouth Ingestion remove_clothing Remove contaminated clothing and shoes skin_wash->remove_clothing seek_medical_skin Call a physician remove_clothing->seek_medical_skin eye_flush Flush eyes immediately with large amounts of water seek_medical_eye Promptly call a physician eye_flush->seek_medical_eye remove_contacts->eye_flush cpr If breathing is difficult, give CPR (avoid mouth-to-mouth) move_fresh_air->cpr seek_medical_inhalation Call a physician cpr->seek_medical_inhalation no_vomit Do NOT induce vomiting wash_mouth->no_vomit seek_medical_ingestion Call a physician no_vomit->seek_medical_ingestion

Step-by-step emergency procedures for this compound exposure.

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste.

  • Contaminated Materials: Used gloves, wipes, and disposable lab coats should be collected in a designated, sealed, and clearly labeled waste container.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in general trash.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.